molecular formula C6H13NO2 B559557 D-Leucine CAS No. 328-38-1

D-Leucine

Numéro de catalogue: B559557
Numéro CAS: 328-38-1
Poids moléculaire: 131.17 g/mol
Clé InChI: ROHFNLRQFUQHCH-RXMQYKEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Leucine is the non-proteinogenic D-enantiomer of the essential branched-chain amino acid leucine. With a chemical formula of C6H13NO2 and a molecular weight of 131.18 g/mol, it is a white crystalline powder that is soluble in water and hydrochloric acid . This compound is provided with high purity (≥99%) and is characterized by a specific rotation of -14.9° to -16° (20°C, 589nm) . This compound is a key reagent in biochemical research and is strictly for laboratory applications. A prominent area of investigation for this compound is in neuroscience research, where it has demonstrated potent anti-seizure effects. Studies show it can terminate seizure activity in models after onset, performing at least as effectively as diazepam but without associated sedative effects, suggesting a novel mechanism of action . Furthermore, in the field of antimicrobial discovery, this compound serves as a critical building block in peptide modification strategies. Its incorporation into antimicrobial peptides (AMPs) has been shown to significantly enhance their bioactivity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while also improving their efficacy against lung cancer cells in vitro . This compound is also utilized as a selectable marker in microbiology and is involved in the study of bacterial cell wall components and peptide antibiotics . Researchers value this compound for exploring the structural determinants of protein folding and stability, as well as the function of D-amino acids in biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Key Specifications: • CAS Number: 328-38-1 • Assay: ≥99% • Molecular Formula: C6H13NO2 • Molecular Weight: 131.18 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046347
Record name (2R)-2-Amino-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

21.5 mg/mL
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

328-38-1
Record name D-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Leucine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2R)-2-Amino-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 288 °C
Record name D-Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Significance of D-Leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Leucine, the dextrorotatory enantiomer of the essential amino acid leucine, has long been considered a biological rarity with minimal physiological relevance in mammals. However, emerging research has unveiled its significant and diverse roles, ranging from neuromodulation and anticonvulsant activity to the regulation of microbial communities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its metabolic pathways, therapeutic potential, and its interactions within various biological systems. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to facilitate further research and drug development in this burgeoning field.

Introduction

While L-amino acids are the fundamental constituents of proteins in all domains of life, their D-enantiomers are increasingly recognized as important signaling molecules and metabolic intermediates. This compound, in particular, has garnered significant attention for its distinct biochemical properties and physiological effects that are not shared with its more common L-isomer. This guide will explore the multifaceted biological significance of this compound, from its metabolic fate catalyzed by D-amino acid oxidase to its intriguing pharmacological activities and its role in inter-kingdom communication.

Metabolism of this compound

The primary metabolic pathway for this compound in mammals is its oxidative deamination by the flavoenzyme D-amino acid oxidase (DAO)[1][2]. This enzyme is predominantly found in the peroxisomes of the kidney and liver and exhibits broad substrate specificity for neutral D-amino acids[3].

The reaction proceeds as follows:

This compound + O₂ + H₂O → α-Ketoisocaproate + NH₃ + H₂O₂

The resulting α-ketoisocaproate can then be transaminated to form L-Leucine, effectively leading to the chiral inversion of this compound, or it can be further metabolized through pathways common to L-Leucine catabolism[1][2].

Quantitative Data: Enzyme Kinetics

While specific kinetic parameters for mammalian D-amino acid oxidase with this compound as a substrate are not extensively documented, data for other D-amino acids provide insight into the enzyme's activity. The following table summarizes the kinetic parameters of D-amino acid oxidase from various sources with different D-amino acid substrates.

SubstrateEnzyme SourceKm (mM)kcat (s-1)Reference
D-AlaninePorcine Kidney1.7 ± 0.37.3 ± 0.6[4]
D-AlanineHuman1.3 ± 0.25.2 ± 0.1[4]
D-AlanineRhodotorula gracilis (Yeast)1.0 ± 0.281 ± 5[4]
D-SerineHuman--[3]
D-PhenylalanineHuman--[3]

Note: The table provides representative data for D-amino acid oxidase activity. Specific values for this compound with mammalian DAO require further investigation.

Neuromodulatory and Anticonvulsant Effects

One of the most significant discoveries regarding this compound is its potent anti-seizure activity, which has been demonstrated in various animal models of epilepsy[5][6][7].

Proposed Mechanism of Action

Recent evidence suggests that the anticonvulsant effects of this compound may be mediated through the sweet taste receptor, a heterodimer of the TAS1R2 and TAS1R3 proteins[8][9]. This receptor is known to be expressed in the brain, including in hypothalamic neurons that regulate energy homeostasis and neuronal excitability[10][11].

The proposed signaling pathway is as follows:

D_Leucine_Signaling Putative Signaling Pathway of this compound's Anticonvulsant Effect D_Leucine This compound TAS1R2_R3 TAS1R2/TAS1R3 Receptor D_Leucine->TAS1R2_R3 G_Protein G-protein (Gustducin) TAS1R2_R3->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Ca2_release Ca²⁺ Release ER->Ca2_release Neuronal_Modulation Modulation of Neuronal Excitability Ca2_release->Neuronal_Modulation Anti_seizure Anti-seizure Effect Neuronal_Modulation->Anti_seizure

Caption: Putative Signaling Pathway of this compound's Anticonvulsant Effect.

Quantitative Data: Efficacy in Seizure Models
Seizure ModelAnimalThis compound DoseEffectReference
Kainic Acid-Induced SeizuresMouse3 mg/kg (i.p.)Lower mean maximum seizure scores[12]
Kainic Acid-Induced SeizuresMouse300 mg/kg (i.p.)Lower mean maximum seizure scores[12]
6 Hz-Induced SeizuresMouse1.5% in drinking water (chronic)Higher CC50 (convulsive current 50)[12]

Role in Microbial Systems: Biofilm Inhibition

D-amino acids, including this compound, have been shown to play a role in regulating bacterial biofilm formation. In some species, a mixture of D-amino acids can trigger biofilm dispersal. Specifically, this compound has been investigated for its ability to inhibit biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.

Proposed Mechanism of Action

The precise mechanism is still under investigation, but it is hypothesized that this compound may interfere with peptidoglycan remodeling or other cell wall-related processes that are crucial for biofilm integrity[8].

Quantitative Data: Biofilm Inhibition
OrganismThis compound ConcentrationEffectReference
Pseudomonas aeruginosa40 mMUp to 63.3% reduction in biofilm density[13]

Transport Across the Blood-Brain Barrier

The transport of this compound into the central nervous system is a critical factor for its neuromodulatory effects. While the transport of L-Leucine across the blood-brain barrier (BBB) is well-characterized and primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1), the mechanism for this compound is less clear[5][14][15][16][17]. Studies suggest that this compound is transported less efficiently than its L-isomer[15].

BBB_Transport Blood-Brain Barrier Transport of Leucine Enantiomers cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain L_Leu_blood L-Leucine LAT1 LAT1 Transporter L_Leu_blood->LAT1 High Affinity D_Leu_blood This compound Unknown_transporter Other Transporter(s) (Less Efficient) D_Leu_blood->Unknown_transporter Lower Affinity L_Leu_brain L-Leucine LAT1->L_Leu_brain D_Leu_brain This compound Unknown_transporter->D_Leu_brain

Caption: Blood-Brain Barrier Transport of Leucine Enantiomers.

Experimental Protocols

In Vivo Seizure Induction and this compound Administration in Mice

This protocol is adapted from studies investigating the anticonvulsant effects of this compound[6][7][12].

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Kainic acid

  • Male NIH Swiss mice (5-6 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for 3 mg/kg and 300 mg/kg doses).

  • Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • This compound Administration: Administer the prepared this compound solution or saline (vehicle control) via i.p. injection 3 hours prior to seizure induction.

  • Seizure Induction: Induce seizures by i.p. injection of kainic acid at a pre-determined dose (e.g., 20-30 mg/kg).

  • Behavioral Observation: Immediately after kainic acid injection, place mice in individual observation chambers and record seizure activity for at least 2 hours. Score seizure severity using a standardized scale (e.g., the Racine scale).

  • Data Analysis: Compare seizure scores, latency to the first seizure, and seizure duration between the this compound-treated and control groups using appropriate statistical methods.

Stable Isotope Tracing of this compound Metabolism

This protocol outlines a general procedure for tracing the metabolism of this compound using a deuterated analog, D-[²H₇]leucine[1][18][19][20].

Materials:

  • D-[²H₇]leucine

  • Sterile saline

  • Experimental animals (e.g., mice or rats)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Tracer Administration: Administer a bolus intravenous (i.v.) injection of D-[²H₇]leucine dissolved in sterile saline.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 1, 5, 15, 30, 60, 120 minutes) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for GC-MS:

    • Deproteinize plasma samples.

    • Derivatize the amino acids and keto acids to make them volatile for GC analysis. Common derivatization agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[21].

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS to separate and quantify D-[²H₇]leucine, its metabolic product α-[²H₇]ketoisocaproate, and the transaminated product L-[²H₇]leucine.

  • Data Analysis: Determine the pharmacokinetic parameters of D-[²H₇]leucine and the rate of its conversion to its metabolites.

GCMS_Workflow Workflow for GC-MS Analysis of this compound Metabolism start Start administer_tracer Administer D-[²H₇]leucine start->administer_tracer collect_blood Collect Blood (Time Course) administer_tracer->collect_blood separate_plasma Separate Plasma collect_blood->separate_plasma deproteinize Deproteinize Plasma separate_plasma->deproteinize derivatize Derivatize Analytes deproteinize->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis data_analysis Pharmacokinetic Analysis gcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for GC-MS Analysis of this compound Metabolism.

Crystal Violet Biofilm Inhibition Assay

This protocol is a standard method for quantifying biofilm formation and its inhibition by compounds like this compound[13].

Materials:

  • Pseudomonas aeruginosa culture

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa in LB broth.

  • Inoculum Preparation: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh LB broth.

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of LB broth containing various concentrations of this compound (and a no-D-Leucine control) to the wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by inverting the plate and washing the wells carefully with sterile water or phosphate-buffered saline (PBS).

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Compare the absorbance values of the this compound-treated wells to the control wells to determine the percentage of biofilm inhibition.

Conclusion and Future Directions

The biological significance of this compound is a rapidly expanding area of research with profound implications for neuroscience, microbiology, and drug development. Its potent anticonvulsant effects, mediated through a potentially novel neuronal signaling pathway, present a promising avenue for the development of new antiepileptic therapies with potentially fewer side effects than existing drugs. Furthermore, its ability to modulate bacterial biofilm formation opens up possibilities for novel anti-infective strategies.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's diverse biological activities. Key areas of investigation include the definitive identification of its neuronal receptor and the downstream signaling cascade responsible for its anticonvulsant properties, as well as a more detailed understanding of its interaction with bacterial cell wall synthesis and biofilm regulation. The development of more specific and potent this compound analogs could also pave the way for new therapeutic interventions for a range of neurological and infectious diseases. This in-depth technical guide provides a solid foundation for researchers to build upon as they continue to unravel the complexities of this compound's role in biological systems.

References

An In-depth Technical Guide to D-Leucine Synthesis for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-leucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals, including peptide-based drugs and antibiotics.[1] Its incorporation into therapeutic agents can enhance metabolic stability and biological activity. For researchers and drug development professionals, access to reliable and efficient methods for synthesizing enantiomerically pure this compound is paramount. This technical guide provides a comprehensive overview of the core methodologies for this compound synthesis for research purposes, encompassing enzymatic, chemo-enzymatic, and chemical approaches. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to facilitate practical application in a laboratory setting.

Enzymatic Synthesis via D-Amino Acid Dehydrogenase (DAADH)

Direct asymmetric synthesis from a prochiral keto-acid precursor offers an elegant and highly efficient route to enantiopure D-amino acids. The use of D-amino acid dehydrogenase (DAADH) for the reductive amination of α-ketoisocaproate (the keto acid of leucine) is a prime example of this approach, boasting high yields and exceptional enantioselectivity.[1][2]

Reaction Principle

DAADH catalyzes the NADPH-dependent reductive amination of 2-oxo-4-methylvaleric acid (α-ketoisocaproate) to this compound. To ensure a continuous supply of the expensive NADPH cofactor, a regeneration system, such as one employing glucose dehydrogenase (GDH) and D-glucose, is typically coupled to the main reaction.[1]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from the efficient synthesis of D-branched-chain amino acids using a thermostable DAADH.[1]

1. Enzyme Preparation:

  • Obtain or express a suitable thermostable D-amino acid dehydrogenase. A number of variants have been engineered for broad substrate specificity and high stability.[3]

  • Similarly, obtain or express a compatible glucose dehydrogenase for NADPH regeneration.

  • Prepare solutions of both enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

2. Reaction Mixture Assembly:

  • In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components:

    • 2-oxo-4-methylvaleric acid (α-ketoisocaproate): 50 mM
    • Ammonium (B1175870) chloride (NH₄Cl): 200 mM
    • NADP⁺: 1 mM
    • D-glucose: 100 mM
    • D-amino acid dehydrogenase: 5 U/mL
    • Glucose dehydrogenase: 10 U/mL
    • Buffer: 100 mM Sodium Carbonate Buffer

  • Adjust the final pH of the mixture to 10.5.

3. Reaction Execution:

  • Incubate the reaction mixture at 65°C with gentle agitation for 2-4 hours.[1]

  • Monitor the progress of the reaction by analyzing small aliquots for this compound formation using a suitable analytical method, such as HPLC with a chiral column.[4]

4. Product Isolation and Purification:

  • Once the reaction reaches completion (as determined by the consumption of the starting material), terminate the reaction by adding an equal volume of ethanol (B145695) to precipitate the enzymes.

  • Centrifuge the mixture to pellet the precipitated proteins and remove the supernatant.

  • The supernatant containing this compound can be further purified by ion-exchange chromatography.

  • Analyze the final product for yield and enantiomeric excess (e.e.).

Enzymatic_Synthesis_Workflow cluster_enzymes Enzyme Preparation cluster_reaction Reaction Mixture cluster_purification Purification DAADH D-Amino Acid Dehydrogenase Reaction_Vessel Bioreactor (pH 10.5, 65°C) DAADH->Reaction_Vessel GDH Glucose Dehydrogenase GDH->Reaction_Vessel Keto_acid α-Ketoisocaproate Keto_acid->Reaction_Vessel Ammonia NH₄Cl Ammonia->Reaction_Vessel NADP NADP⁺ NADP->Reaction_Vessel Glucose D-Glucose Glucose->Reaction_Vessel Precipitation Protein Precipitation (Ethanol) Reaction_Vessel->Precipitation 2-4 hours Centrifugation Centrifugation Precipitation->Centrifugation Chromatography Ion-Exchange Chromatography Centrifugation->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Figure 1. Workflow for the enzymatic synthesis of this compound.

Chemo-enzymatic Synthesis: The Hydantoinase Process

The "hydantoinase process" is a well-established industrial method for producing optically pure D-amino acids.[5] It is a multi-step enzymatic cascade that starts from a chemically synthesized racemic hydantoin (B18101) derivative. This dynamic kinetic resolution process can theoretically achieve a 100% yield.[6]

Reaction Principle

The process involves three key enzymes:

  • Hydantoin Racemase: Converts L-5-isobutylhydantoin to D-5-isobutylhydantoin, ensuring the entire racemic mixture can be converted to the D-product.

  • D-Hydantoinase: Selectively hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-leucine.

  • D-Carbamoylase: Hydrolyzes N-carbamoyl-D-leucine to the final product, this compound.[7]

Experimental Protocol: Hydantoinase Process for this compound

This protocol is a representative procedure based on established hydantoinase processes.[5][7]

Part A: Chemical Synthesis of D,L-5-Isobutylhydantoin

  • Reaction Setup:

    • In a round-bottom flask, dissolve isovaleraldehyde (B47997) (1 equivalent) in a suitable solvent such as aqueous ethanol.

    • Add potassium cyanide (1.1 equivalents) and ammonium carbonate (2.5 equivalents).

  • Reaction Execution:

    • Heat the mixture to 60-70°C and stir for several hours until the reaction is complete (monitored by TLC).

  • Product Isolation:

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the D,L-5-isobutylhydantoin.

    • Filter the precipitate, wash with cold water, and dry.

Part B: Multi-Enzyme Cascade Reaction

  • Biocatalyst Preparation:

    • Prepare a whole-cell biocatalyst by co-expressing the genes for hydantoin racemase, D-hydantoinase, and D-carbamoylase in a suitable host like E. coli. Alternatively, use purified and immobilized enzymes.

  • Reaction Mixture Assembly:

    • Suspend the D,L-5-isobutylhydantoin substrate in a buffered aqueous solution (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).

    • Add the whole-cell biocatalyst or the mixture of purified enzymes to the substrate suspension.

  • Reaction Execution:

    • Incubate the reaction at an optimal temperature (typically 30-50°C) with agitation.

    • Monitor the conversion of the hydantoin and the formation of this compound over time (e.g., 12-48 hours) using HPLC.[7]

  • Product Isolation:

    • Separate the biocatalyst from the reaction mixture by centrifugation (for whole cells) or filtration (for immobilized enzymes).

    • The resulting supernatant containing this compound can be purified by crystallization or ion-exchange chromatography.

Hydantoinase_Process_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Cascade Aldehyde Isovaleraldehyde DL_Hydantoin D,L-5-Isobutylhydantoin Aldehyde->DL_Hydantoin Reagents KCN, (NH₄)₂CO₃ Reagents->DL_Hydantoin L_Hydantoin L-5-Isobutylhydantoin DL_Hydantoin->L_Hydantoin D_Hydantoin D-5-Isobutylhydantoin DL_Hydantoin->D_Hydantoin L_Hydantoin->D_Hydantoin Hydantoin Racemase NC_D_Leucine N-Carbamoyl-D-Leucine D_Hydantoin->NC_D_Leucine D-Hydantoinase D_Leucine This compound NC_D_Leucine->D_Leucine D-Carbamoylase Purification Purification (Crystallization or Ion-Exchange) D_Leucine->Purification

Figure 2. Chemo-enzymatic synthesis of this compound via the hydantoinase process.

Chemical Synthesis and Chiral Resolution

Classical chemical methods, such as the Strecker synthesis, produce racemic mixtures of amino acids.[8] To obtain the desired D-enantiomer, a subsequent chiral resolution step is necessary. This can be achieved through various techniques, including enzymatic resolution or the formation of diastereomeric salts.[9][10]

Reaction Principle

Strecker Synthesis: This method involves a three-component reaction between an aldehyde (isovaleraldehyde), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield DL-leucine.

Enzymatic Resolution: An enzyme, such as an L-aminoacylase, is used to selectively act on one enantiomer in a racemic mixture. For this compound synthesis, N-acetyl-DL-leucine is often used as the substrate. The L-aminoacylase specifically hydrolyzes N-acetyl-L-leucine to L-leucine, leaving the N-acetyl-D-leucine unreacted. The two compounds can then be separated based on their different chemical properties.

Experimental Protocol: Strecker Synthesis and Enzymatic Resolution

Part A: Synthesis of N-Acetyl-DL-Leucine

  • Strecker Synthesis of DL-Leucine:

    • Combine isovaleraldehyde, ammonium chloride, and sodium cyanide in an aqueous solution.

    • Stir the reaction at room temperature. The reaction forms an α-aminonitrile intermediate.

    • Hydrolyze the aminonitrile by heating with a strong acid (e.g., HCl) to produce DL-leucine hydrochloride.

    • Neutralize the solution to precipitate the racemic DL-leucine.

  • Acetylation of DL-Leucine:

    • Dissolve the synthesized DL-leucine in a suitable solvent (e.g., aqueous acetic acid).

    • Add acetic anhydride (B1165640) and stir the mixture, maintaining a basic pH with the addition of a base (e.g., NaOH).

    • After the reaction is complete, acidify the solution to precipitate N-acetyl-DL-leucine.

    • Filter and dry the product.

Part B: Enzymatic Resolution

  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl-DL-leucine in water and adjust the pH to around 7.5-8.0.

    • Add a commercially available L-aminoacylase (e.g., from Aspergillus oryzae).

    • Incubate the mixture at 37°C for 24 hours. The enzyme will hydrolyze the N-acetyl-L-leucine to L-leucine.

  • Separation:

    • Acidify the reaction mixture to approximately pH 5. This will cause the unreacted N-acetyl-D-leucine to precipitate.

    • Filter to isolate the N-acetyl-D-leucine. The filtrate will contain L-leucine.

  • Hydrolysis of N-Acetyl-D-Leucine:

    • Take the isolated N-acetyl-D-leucine and hydrolyze the acetyl group by heating with a dilute acid (e.g., 2M HCl).

    • After hydrolysis, neutralize the solution to crystallize the this compound.

    • Filter, wash with cold water, and dry the final this compound product.

Chemical_Synthesis_Resolution cluster_strecker Strecker Synthesis & Acetylation cluster_resolution Enzymatic Resolution cluster_final Final Product Generation Aldehyde Isovaleraldehyde DL_Leucine DL-Leucine Aldehyde->DL_Leucine 1. Strecker Reaction Reagents NH₄Cl, NaCN Reagents->DL_Leucine Hydrolysis_S Acid Hydrolysis Acetylation Acetic Anhydride NAc_DL_Leucine N-Acetyl-DL-Leucine DL_Leucine->NAc_DL_Leucine 2. Acetylation Separation Separation (pH adjustment) NAc_DL_Leucine->Separation Enzymatic Hydrolysis Enzyme L-Aminoacylase Enzyme->Separation L_Leucine L-Leucine Separation->L_Leucine NAc_D_Leucine N-Acetyl-D-Leucine Separation->NAc_D_Leucine D_Leucine This compound NAc_D_Leucine->D_Leucine Hydrolysis_D Acid Hydrolysis Hydrolysis_D->D_Leucine

Figure 3. Workflow for chemical synthesis and enzymatic resolution of this compound.

Quantitative Data Summary

The choice of synthesis method often depends on factors such as desired yield, enantiomeric purity, scalability, and available resources. The following table summarizes key quantitative data for the described this compound synthesis methods to facilitate comparison.

MethodKey Enzyme(s)/ReagentSubstrateYieldEnantiomeric Excess (e.e.)Key ConditionsReference
Enzymatic Synthesis D-Amino Acid Dehydrogenase (DAADH) & Glucose Dehydrogenase (GDH)2-oxo-4-methylvaleric acid>99%>99%pH 10.5, 65°C, 2h[1]
Chemo-enzymatic Hydantoin Racemase, D-Hydantoinase, D-CarbamoylaseD,L-5-isobutylhydantoinHigh (approaching 100% theoretical)>99%pH 8.0, 30-50°C, 12-48h[5][7]
Chemical & Resolution L-AminoacylaseN-Acetyl-DL-LeucineGood (overall yield depends on both steps)High (>98% after resolution and purification)pH ~7.5, 37°C (enzymatic step)[10][11]

Conclusion

The synthesis of this compound for research and pharmaceutical development can be accomplished through several robust methods.

  • Enzymatic synthesis using D-amino acid dehydrogenase offers a direct, highly efficient, and environmentally friendly route, providing excellent yields and enantiopurity in a single step from the corresponding keto acid.

  • The chemo-enzymatic hydantoinase process is a powerful and scalable method that leverages a multi-enzyme cascade to achieve near-quantitative conversion of a racemic starting material.

  • Classical chemical synthesis via the Strecker reaction followed by enzymatic resolution provides a versatile, albeit multi-step, approach that is well-established and reliable.

The selection of the most appropriate method will depend on the specific requirements of the research project, including scale, purity requirements, and the availability of biocatalysts and specialized equipment. This guide provides the foundational knowledge and detailed protocols to empower researchers to produce high-quality this compound for their scientific endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Stability of D-Leucine

This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize D-amino acids in their work. The guide summarizes key quantitative data, outlines detailed experimental protocols for analysis, and visualizes relevant pathways and workflows.

Core Chemical Properties of this compound

This compound is the D-enantiomer of the essential branched-chain amino acid, L-Leucine.[1] Its chemical structure features an α-amino group, an α-carboxylic acid group, and an isobutyl side chain, which classifies it as a non-polar, aliphatic amino acid.[][3] Unlike the proteinogenic L-Leucine, this compound is not commonly found in nature but is utilized in research and has potential therapeutic applications, such as in the development of novel antiepileptic therapies.[]

Quantitative Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are critical for its application in experimental and developmental settings.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-4-methylpentanoic acid[1][4][5]
Molecular Formula C₆H₁₃NO₂[1][4][5][6]
Molecular Weight 131.17 g/mol [1][][4]
Melting Point 293 °C (Decomposes)[1][7]
>300 °C[4]
268 - 288 °C[1]
pKa₁ (-COOH) 2.36[3][8][9][10][11]
pKa₂ (-NH₃⁺) 9.60[3][8][9][10][11]
Isoelectric Point (pI) 5.98[8][10][11]
Water Solubility 21.5 mg/mL[1][12]
Solubility in Ethanol < 0.1 g/100 mL (at 25°C)[13]
Solubility in Methanol (B129727) < 0.2 g/100 mL (at 25°C)[13]
Specific Optical Rotation [α] -14° to -16° (at 20°C, c=5 in 5N HCl)[5]
-16.9° to -14.9° (at 20°C, c=4 in 6N HCl)[14]
LogP (Octanol/Water) -1.52[12]

Chemical Stability and Degradation

The stability of this compound is a critical factor in its storage, formulation, and application in biological systems.

Influence of pH

Like all amino acids, this compound's solubility and stability are pH-dependent.[15] It exists as a zwitterion near its isoelectric point (pI ≈ 5.98), carrying both a positive and a negative charge.[3][8][10][11] In strongly acidic solutions (pH < 2.36), the carboxyl group is protonated, resulting in a net positive charge. In strongly alkaline solutions (pH > 9.60), the amino group is deprotonated, leading to a net negative charge.[8][11] Solubility is generally lowest at the pI and increases in acidic or alkaline conditions.[16] For long-term storage, samples should be deproteinized, kept at a neutral pH, and deep-frozen to ensure stability.[17]

Thermal Stability

This compound is a crystalline solid at room temperature and is thermally stable up to its melting point, where it begins to decompose.[4][7] Reports of its melting point vary, with values cited around 293°C and >300°C.[1][4][7] It can also sublime at temperatures between 145-148°C.[7][12] Studies on spray-dried powders containing leucine (B10760876) have shown that it can exist in different polymorphic forms, which may affect the physical stability of formulations over time.[18]

Oxidation and Degradation Pathways

The catabolism of this compound follows the same initial steps as its L-isomer, primarily occurring in muscle tissue.[][19] The degradation is a multi-step process that converts the amino acid into metabolic intermediates for energy production.[19]

The initial steps are:

  • Transamination : this compound is converted to α-ketoisocaproate. This reaction is catalyzed by a branched-chain amino acid (BCAA) aminotransferase.[19]

  • Oxidative Decarboxylation : The resulting α-keto acid is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[19][20]

  • Further Metabolism : Isovaleryl-CoA is further metabolized to produce acetyl-CoA and acetoacetate, classifying leucine as a strictly ketogenic amino acid.[19]

These intermediates can then enter the citric acid cycle for energy production or be used in the synthesis of ketone bodies or fatty acids.[19][20]

Caption: Initial steps of the this compound degradation pathway.

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research and development. The following protocols detail established methods for its determination in biological matrices.

Quantification of this compound in Plasma by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and is ideal for quantitative analysis at low concentrations.[21] This protocol is adapted for the analysis of this compound in plasma.[21][22][23]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of thawed plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., this compound-d7 or this compound-d10).[21][23]

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[21]

    • Incubate the samples at -20°C for 20 minutes to complete the precipitation process.[23]

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[21]

    • Carefully transfer the supernatant to a new clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[23]

  • Chromatographic Separation:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.[23]

    • Column: A chiral column is required to separate D- and L-enantiomers. A CHIRALPAK ZWIX(-) column is a suitable option.[22]

    • Mobile Phase: An isocratic mobile phase, such as methanol/acetonitrile/1M ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v), can be used.[22]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[22][23]

    • Injection Volume: 5-10 µL.[23]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[23]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[22][23]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[21][23]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For this compound, a potential transition is m/z 132.1 → 43.0; for this compound-d10, a transition could be m/z 142.1 → 96.1.[21][22][23]

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Determination of Specific Optical Rotation

This protocol provides a general method for measuring the specific optical rotation, a key property for confirming the enantiomeric identity of this compound.[24]

Methodology:

  • Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a specific solvent (e.g., 5N or 6N HCl) in a volumetric flask to a known concentration (e.g., c=5, meaning 5 g per 100 mL of solution).[5][24] Ensure the solute is completely dissolved.

  • Instrument Setup:

    • Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to stabilize.[24]

    • Calibrate the instrument by filling the polarimeter tube with the pure solvent (blank) and setting the reading to zero.

  • Measurement:

    • Rinse and fill the polarimeter tube with the prepared this compound solution, ensuring no air bubbles are present in the light path.

    • Place the tube in the polarimeter and record the observed optical rotation (α).

    • Measure the temperature (T) of the solution.[24]

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) Where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter tube in decimeters (dm).

      • c is the concentration of the solution in g/mL.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light source.

Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to trace the metabolic fate of isotopically labeled this compound without requiring derivatization.[21]

Methodology:

  • Sample Preparation:

    • For complex matrices like plasma, an ultrafiltration step may be necessary to remove macromolecules.[21]

    • For cleaner samples, minimal processing is needed.[21]

    • Prepare the sample in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) to provide a stable pH and a lock signal for the instrument.[21]

  • NMR Analysis:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer.

    • The characteristic signals for the protons in the this compound molecule can be identified and integrated for quantification relative to a known internal standard.

    • For metabolic studies using labeled this compound (e.g., this compound-D10), specific signals corresponding to the labeled positions can be monitored to track its incorporation into various metabolites.[21]

References

An In-depth Technical Guide to the D-Leucine Metabolic Pathway and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of D-leucine, a stereoisomer of the essential amino acid L-leucine. While L-leucine's role in protein synthesis and metabolic regulation is well-established, the metabolic fate and physiological significance of this compound are of growing interest in pharmaceutical and nutritional research. This document details the core metabolic pathway, enzymatic reactions, and key byproducts of this compound metabolism. It includes a summary of available quantitative data, detailed experimental protocols for the analysis of key enzymes and metabolites, and visualizations of the metabolic and related signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core this compound Metabolic Pathway

The metabolism of this compound is primarily initiated by the flavoenzyme D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver.[1] DAO catalyzes the oxidative deamination of this compound, a critical step that allows this D-enantiomer to enter the metabolic pool of its L-counterpart.[1]

The central reaction in this compound metabolism is:

This compound + O₂ + H₂O → α-Ketoisocaproate (α-KIC) + NH₃ + H₂O₂

This reaction, catalyzed by D-amino acid oxidase (EC 1.4.3.3), yields three primary byproducts: α-ketoisocaproate (α-KIC), ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[1][2]

Metabolic Fate of α-Ketoisocaproate (α-KIC)

Once formed, α-KIC stands at a metabolic crossroads and can undergo several transformations:

  • Chiral Inversion to L-Leucine: α-KIC can be transaminated by branched-chain aminotransferases (BCATs) to produce L-leucine.[1] This process, known as chiral inversion, allows the body to convert the D-isomer into the proteogenic L-isomer.[3][4][5] Studies in rats have shown that a significant fraction of intravenously administered this compound is converted to L-leucine via this pathway.[4]

  • Oxidative Decarboxylation: A major fate of α-KIC is its irreversible oxidative decarboxylation to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6] Isovaleryl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in the synthesis of other molecules like cholesterol and ketone bodies.[6][7]

  • Conversion to β-hydroxy-β-methylbutyrate (HMB): A smaller fraction of α-KIC can be converted to HMB, a metabolite known for its potential anabolic and anti-catabolic properties.[1]

The following diagram illustrates the core this compound metabolic pathway:

D_Leucine_Metabolism D_Leucine This compound alpha_KIC α-Ketoisocaproate (α-KIC) D_Leucine->alpha_KIC D-Amino Acid Oxidase (DAO) + O₂, + H₂O - NH₃, - H₂O₂ L_Leucine L-Leucine alpha_KIC->L_Leucine Branched-Chain Aminotransferase (BCAT) Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Complex HMB HMB alpha_KIC->HMB Protein_Synthesis Protein Synthesis L_Leucine->Protein_Synthesis TCA_Cycle TCA Cycle & Ketogenesis Isovaleryl_CoA->TCA_Cycle

Core this compound Metabolic Pathway

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the this compound metabolic pathway.

Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAO)

SubstrateSource OrganismKm (mM)Vmax (µmol/min/mg)Reference
This compoundPorcine Kidney1.815.4[8]
D-AlaninePorcine Kidney1.7 ± 0.37.3 ± 0.6 (s⁻¹)[3][9]
D-SerineHuman1.9 ± 0.20.05 ± 0.002 (s⁻¹)[9]

Note: Vmax values are presented in the units reported in the cited literature and may vary based on enzyme purification and assay conditions.

Table 2: In Vivo Conversion of this compound in Rats

Conversion StepFraction of ConversionReference
D-[²H₇]leucine to [²H₇]KIC70.1%[4]
[²H₇]KIC to L-[²H₇]leucine40.2%[4]
D-[²H₇]leucine to L-[²H₇]leucine28.2%[4]

Signaling Pathways Influenced by this compound Metabolism

While direct signaling roles of this compound are not well-characterized, its metabolic products, particularly L-leucine and α-KIC, are potent activators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][10][11] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[12] The conversion of this compound to L-leucine allows it to indirectly influence this critical signaling cascade.

The activation of mTOR by L-leucine is a complex process that is not fully understood but is known to involve the Rag GTPases.[12]

Below is a simplified diagram illustrating the indirect influence of this compound on the mTOR signaling pathway.

D_Leucine_mTOR_Signaling cluster_metabolism This compound Metabolism cluster_signaling mTOR Signaling D_Leucine This compound alpha_KIC α-KIC D_Leucine->alpha_KIC DAO L_Leucine L-Leucine alpha_KIC->L_Leucine BCAT mTORC1 mTORC1 L_Leucine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Indirect Influence of this compound on mTOR Signaling

Experimental Protocols

Assay of D-Amino Acid Oxidase (DAO) Activity

This protocol describes a common spectrophotometric method for determining DAO activity by measuring the production of α-keto acids.[3][13]

Materials:

  • UV/Vis spectrophotometer

  • 1.5 mL quartz microcuvettes

  • 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5

  • This compound solution (at various concentrations) in 75 mM disodium pyrophosphate buffer, pH 8.5

  • Purified D-amino acid oxidase enzyme preparation

  • α-Ketoisocaproate solution (for standard curve) in 75 mM disodium pyrophosphate buffer, pH 8.5

Procedure:

  • Prepare a reaction mixture in a quartz microcuvette containing 75 mM disodium pyrophosphate buffer (pH 8.5) and a specific concentration of this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a known amount of the DAO enzyme preparation to the cuvette and mix thoroughly.

  • Monitor the increase in absorbance at a wavelength specific for the α-keto acid product (e.g., 340 nm for NADH consumption in a coupled assay).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

  • Construct a Michaelis-Menten plot (reaction velocity vs. substrate concentration) and a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to calculate Km and Vmax.

Quantification of α-Ketoisocaproate (α-KIC) by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the analysis of α-KIC in biological fluids using HPLC with UV detection after derivatization.[14]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Biological sample (e.g., plasma, urine)

  • α-Ketoisocaproate standard solutions

Procedure:

  • Sample Preparation:

    • Deproteinize the biological sample by adding a precipitating agent (e.g., trichloroacetic acid or acetonitrile), followed by centrifugation.

    • Collect the supernatant.

  • Derivatization:

    • Mix the supernatant with the DNPH solution and incubate at a controlled temperature to allow for the formation of the α-KIC-DNPH derivative.

  • HPLC Analysis:

    • Inject a known volume of the derivatized sample onto the C18 column.

    • Elute the components using a mobile phase consisting of an appropriate mixture of acetonitrile and acidified water.

    • Detect the α-KIC-DNPH derivative using a UV detector at a wavelength of approximately 360 nm.

  • Quantification:

    • Prepare a standard curve by derivatizing and analyzing known concentrations of α-ketoisocaproate.

    • Determine the concentration of α-KIC in the sample by comparing its peak area to the standard curve.

The following diagram illustrates a typical experimental workflow for α-KIC quantification.

aKIC_Quantification_Workflow Sample Biological Sample (e.g., Plasma, Urine) Deproteinization Deproteinization (e.g., with Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (with DNPH) Supernatant->Derivatization HPLC HPLC Analysis (C18 Column, UV Detection) Derivatization->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification

Workflow for α-KIC Quantification

Conclusion

The metabolic pathway of this compound, primarily driven by the enzyme D-amino acid oxidase, represents a significant route for the conversion of a D-amino acid into metabolically relevant L-amino acid pathway intermediates. The primary byproduct, α-ketoisocaproate, is a key metabolite that can be either converted to L-leucine, thereby indirectly influencing protein synthesis and mTOR signaling, or be further catabolized for energy. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers in the fields of nutrition, pharmacology, and metabolic diseases. Further investigation into the direct physiological effects of this compound and its metabolites will continue to be an important area of research.

References

The Double-Edged Sword: D-Leucine's Role in Protein Architecture and Longevity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids into proteins represents a burgeoning frontier in protein engineering and drug development. Among these, the substitution of a protein's natural L-amino acids with their D-enantiomers offers a unique strategy to modulate protein structure, stability, and function. This technical guide delves into the core principles governing the role of D-Leucine in protein folding and stability, providing a comprehensive resource for professionals in the field. While direct thermodynamic data for L- to this compound substitutions are sparse in current literature, this guide synthesizes available data for other D-amino acid substitutions to illustrate the fundamental concepts and provides detailed experimental protocols for empirical determination.

The Impact of Chirality on Protein Stability: A Quantitative Perspective

The replacement of an L-amino acid with its D-enantiomer can have profound and often context-dependent effects on protein stability. The altered stereochemistry can disrupt the precise network of interactions that stabilize the native fold, particularly within the rigid and defined geometries of secondary structures.

Destabilization in Secondary Structures

Studies on model proteins have shown that single L-to-D substitutions within α-helices and β-sheets are generally destabilizing. The energetic penalty arises from steric clashes between the D-amino acid's side chain and the backbone of neighboring residues, which disrupts the canonical hydrogen-bonding patterns.

  • α-Helices: Substituting an L-amino acid with a D-amino acid in the middle of an α-helix can reduce its stability by approximately 1 kcal/mol due to these steric clashes.[1]

  • β-Sheets: The effect is often more dramatic in β-sheet-rich structures. In studies of the human Pin1 WW domain, most single L-to-D changes within the β-sheet core led to complete unfolding of the protein at room temperature.[2]

Context-Dependent Stabilization

Conversely, strategic placement of D-amino acids, particularly at the termini of α-helices, can enhance protein stability. A Glycine to D-Alanine substitution at the C-terminus of an α-helix can be stabilizing by reducing the conformational entropy of the unfolded state.[1]

The following tables summarize quantitative data from studies on D-amino acid substitutions in model proteins. It is important to note the absence of specific studies quantifying the thermodynamic impact of an L-Leucine to this compound substitution. The data presented here for other D-amino acids serve as illustrative examples of the potential magnitude and direction of these effects.

Table 1: Effect of Single L-to-D Amino Acid Substitutions on the Apparent Melting Temperature (Tm,app) of the α-Helical VHP Miniprotein

Substitution PositionOriginal ResidueSubstituted D-ResidueΔTm,app (°C)Reference
16L-ArgD-Arg-13.4[2]
28L-GlnD-Gln-18.6[2]

Data derived from studies on the chicken villin headpiece subdomain (VHP).[2]

Table 2: Thermodynamic Effects of Glycine to D-Amino Acid Substitutions in the Trp-Cage Miniprotein (TC5b)

SubstitutionΔTm (°C) vs. Wild-TypeΔΔGunfolding at 25°C (kcal/mol)Reference
Gly10 -> D-Ala~23-0.9[1]
Gly10 -> D-Gln~23-0.9[1]
Gly10 -> D-AsnNot specified-0.6[1]

Data indicates stabilization of the protein.[1]

Cellular Response to D-Amino Acid Incorporation

The presence of a D-amino acid within a protein can significantly alter its fate within the cell, particularly concerning its degradation and interaction with the cellular quality control machinery.

Evasion of Proteasomal Degradation

One of the most significant consequences of incorporating a D-amino acid is the potential to abrogate normal protein degradation pathways. The N-end rule pathway is a key cellular mechanism that determines the half-life of a protein based on the identity of its N-terminal amino acid. Destabilizing N-terminal L-amino acids are recognized by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the proteasome.

Remarkably, the presence of a D-amino acid at the N-terminus, even a destabilizing one like D-Arginine or D-Tryptophan, can render the protein resistant to this pathway.[3][4][5] The cellular machinery responsible for ubiquitination fails to recognize the D-enantiomer, preventing the protein from being marked for degradation.[3][5] This offers a powerful strategy for increasing the intracellular half-life of therapeutic proteins.

N_End_Rule_Pathway cluster_L_Protein Protein with N-terminal L-Amino Acid cluster_D_Protein Protein with N-terminal D-Amino Acid L_Protein Protein (N-term: L-Arg, L-Trp, etc.) E3_Ligase_L E3 Ubiquitin Ligase (N-recognin) L_Protein->E3_Ligase_L Recognition PolyUb_L_Protein Polyubiquitinated Protein E3_Ligase_L->PolyUb_L_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase_L Proteasome_L 26S Proteasome PolyUb_L_Protein->Proteasome_L Targeting Degraded_L Degraded Peptides Proteasome_L->Degraded_L Degradation D_Protein Protein (N-term: D-Arg, D-Trp, etc.) E3_Ligase_D E3 Ubiquitin Ligase (N-recognin) D_Protein->E3_Ligase_D Stable_Protein Stable Protein D_Protein->Stable_Protein Evades Degradation No_Recognition No Recognition E3_Ligase_D->No_Recognition

Fig 1. Fate of proteins via the N-end rule pathway.
Interaction with Molecular Chaperones and the Unfolded Protein Response

If a this compound substitution destabilizes a protein, it is likely to expose hydrophobic residues that are normally buried within the protein's core. These exposed hydrophobic patches are the primary recognition sites for molecular chaperones such as the Hsp70 and GroEL/GroES systems.[6][7][8][9]

  • Hsp70 System: The Hsp70 chaperone, along with its Hsp40 co-chaperone, binds to short, extended hydrophobic segments of unfolded or misfolded proteins, preventing their aggregation and facilitating refolding in an ATP-dependent manner.[7][10][11]

  • GroEL/GroES System: For more complex folding challenges, proteins can be passed to the GroEL/GroES chaperonin complex. This machine encapsulates a single misfolded protein molecule within its central cavity, providing a protected environment for it to fold without the risk of intermolecular aggregation.[12][13][14]

Should the burden of misfolded proteins containing D-amino acids overwhelm the chaperone capacity of the cell, particularly in the endoplasmic reticulum, this could trigger the Unfolded Protein Response (UPR).[8][11][14][15] The UPR is a complex signaling network that aims to restore proteostasis by upregulating chaperone expression, enhancing protein degradation pathways, and transiently attenuating overall protein synthesis.

Chaperone_UPR_Response cluster_Chaperones Chaperone-Mediated Folding cluster_UPR Unfolded Protein Response (UPR) Native_Protein Native Protein (L-Leucine) D_Leu_Protein Protein with This compound Destabilized_Protein Misfolded/Unfolded Protein Hsp70 Hsp70/Hsp40 Destabilized_Protein->Hsp70 Binding to Hydrophobic Patch ER_Stress ER Stress Destabilized_Protein->ER_Stress Accumulation in ER Hsp70->Native_Protein ATP-dependent Refolding GroEL_ES GroEL/GroES Hsp70->GroEL_ES Transfer GroEL_ES->Native_Protein Encapsulation & Refolding UPR_Activation UPR Activation (IRE1, PERK, ATF6) ER_Stress->UPR_Activation UPR_Outcome Cellular Response: - ↑ Chaperones - ↓ Translation - ↑ ERAD UPR_Activation->UPR_Outcome

Fig 2. Potential cellular fate of a destabilized this compound protein.

Detailed Experimental Protocols

The empirical study of this compound's impact on protein stability requires a systematic workflow, from the synthesis of the modified protein to its biophysical characterization.

Experimental_Workflow Start Protein Design (L- to this compound Substitution) Synthesis Protein/Peptide Synthesis (e.g., SPPS) Start->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Stability_Analysis Biophysical Stability Analysis Purification->Stability_Analysis CD Circular Dichroism (Thermal Denaturation) Stability_Analysis->CD Fluorescence Fluorescence Spectroscopy (Chemical Denaturation) Stability_Analysis->Fluorescence Tm_Determination Determine Tm and ΔTm CD->Tm_Determination delta_G_Determination Determine ΔG and ΔΔG Fluorescence->delta_G_Determination

Fig 3. Experimental workflow for stability analysis.
Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual Fmoc/tBu-based synthesis of a peptide incorporating a this compound residue.

Materials:

  • Rink Amide MBHA resin or pre-loaded Wang resin

  • Fmoc-protected L-amino acids and Fmoc-D-Leucine-OH

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (ice-cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in the reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes. Drain and repeat for 5-10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid mixture and vortex for 1 minute to pre-activate. c. Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. d. To couple Fmoc-D-Leucine-OH , follow the same procedure as for L-amino acids.

  • Wash: After coupling, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to ice-cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Purification: Dry the crude peptide and purify using reverse-phase HPLC. Confirm identity and purity via mass spectrometry.[16][17][18][19][20]

Protocol for Thermal Denaturation using Circular Dichroism (CD) Spectroscopy

This protocol is for determining the melting temperature (Tm) of a protein.

Materials:

  • Purified protein (wild-type and this compound mutant) at a concentration of 0.1-0.5 mg/mL.

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). Avoid buffers with high absorbance below 250 nm (like Tris).

  • CD Spectropolarimeter with a Peltier temperature controller.

  • Quartz cuvette with a 1 mm path length.

Procedure:

  • Sample Preparation: Dialyze both wild-type and mutant proteins into the same CD buffer to ensure identical conditions. Adjust the final concentration to be within the optimal range for the instrument (typically an absorbance < 1.0 at all wavelengths).

  • Instrument Setup: a. Turn on the instrument and nitrogen purge at least 30 minutes before use. b. Set up the Peltier controller to the desired temperature range (e.g., 20°C to 95°C). c. Set the instrument parameters:

    • Wavelength: Monitor the CD signal at a single wavelength where a significant change upon unfolding is observed (e.g., 222 nm for α-helical proteins).
    • Heating Rate: 1-2°C per minute.
    • Data Pitch: 1°C.
    • D.I.T. (Data Integration Time): 4-8 seconds.
    • Bandwidth: 1-2 nm.

  • Data Collection: a. Record a baseline spectrum of the buffer alone across the temperature range. b. Load the protein sample into the cuvette. c. Start the temperature ramp and record the CD signal (in millidegrees) at each temperature point. d. After the melt, cool the sample back to the starting temperature and re-scan to check for reversibility.

  • Data Analysis: a. Subtract the buffer baseline from the protein data. b. Convert the raw ellipticity data to Mean Residue Ellipticity (MRE). c. Plot MRE as a function of temperature. The resulting curve should be sigmoidal. d. Fit the data to a two-state unfolding model using appropriate software (e.g., Origin, GraphPad Prism) to determine the Tm, which is the temperature at the midpoint of the transition.[2][6][13][21]

Protocol for Chemical Denaturation using Intrinsic Tryptophan Fluorescence

This protocol is for determining the Gibbs free energy of unfolding (ΔG) by monitoring the fluorescence of intrinsic tryptophan residues.

Materials:

  • Purified protein containing at least one tryptophan residue (0.1-0.2 mg/mL).

  • Denaturation buffer: Same as CD buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • High-concentration denaturant stock solution (e.g., 8 M Guanidine Hydrochloride (GdmCl) or 10 M Urea) in the same buffer.

  • Spectrofluorometer.

  • Quartz fluorescence cuvette.

Procedure:

  • Sample Preparation: a. Prepare a series of samples (e.g., 20 samples) with increasing concentrations of the denaturant (e.g., from 0 M to 6 M GdmCl) in the denaturation buffer. b. Add a constant amount of protein stock solution to each sample. Ensure the final protein concentration is identical across all samples. c. Prepare a corresponding set of blanks containing only the buffer and denaturant. d. Allow samples to equilibrate for at least 1-2 hours at a constant temperature (e.g., 25°C).

  • Instrument Setup: a. Set the excitation wavelength to 295 nm to selectively excite tryptophan. b. Set the emission scan range from 310 nm to 400 nm. c. Set the excitation and emission slit widths (e.g., 3-5 nm).

  • Data Collection: a. For each sample, record the fluorescence emission spectrum. b. Subtract the spectrum of the corresponding blank.

  • Data Analysis: a. The emission maximum (λmax) of tryptophan fluorescence will typically red-shift (from ~330 nm in a folded protein to ~350 nm in an unfolded protein) as it becomes exposed to the aqueous solvent. b. Plot the λmax or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of denaturant concentration. c. Fit the resulting sigmoidal curve to a two-state unfolding model to calculate the free energy of unfolding in the absence of denaturant (ΔG°H2O) and the m-value (the dependence of ΔG on denaturant concentration). The change in stability upon mutation (ΔΔG) is the difference between the ΔG°H2O of the wild-type and the mutant protein.

Conclusion

The incorporation of this compound into a protein backbone is a potent tool for protein engineering, offering the ability to profoundly influence stability and cellular lifespan. While often leading to destabilization, particularly within the core of secondary structures, strategic placement can potentially enhance stability or, more significantly, confer resistance to cellular degradation machinery. The lack of specific thermodynamic data for L- to this compound substitutions highlights a critical knowledge gap and underscores the necessity for empirical validation using the detailed protocols provided herein. As our understanding of the interplay between protein chirality and cellular quality control systems grows, the rational design of D-amino acid-containing proteins will undoubtedly become an increasingly valuable strategy in the development of next-generation therapeutics and research tools.

References

The "Unnatural" Messengers: A Technical Guide to the Discovery and History of D-Amino Acids in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For decades, D-amino acids were largely considered biological anomalies, confined to the cell walls of bacteria and the venoms of certain creatures. The central dogma of mammalian biology held that life was built exclusively from L-amino acids. However, a paradigm shift began in the late 20th century with the unexpected discovery of free D-amino acids within the mammalian central nervous system. This guide provides an in-depth technical exploration of the discovery, history, and evolving understanding of these "unnatural" neuromodulators, with a focus on D-serine and D-aspartate, for researchers, scientists, and drug development professionals.

A Serendipitous Discovery and the Dawn of a New Era in Neurotransmission

The journey into the neurobiology of D-amino acids began with observations that were initially met with skepticism. The presence of D-amino acid oxidase (DAO), an enzyme that degrades D-amino acids, in the mammalian brain was a long-standing puzzle.[1] The discovery of its substrates, D-serine and D-aspartate, in the 1980s and 1990s in the human brain marked a turning point, challenging the established principles of neurochemistry.[2]

Early research quickly linked these molecules to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] It was established that D-serine acts as a potent co-agonist at the glycine (B1666218) binding site of the NMDA receptor, often more potent than glycine itself.[2][3] This finding was crucial, as the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist to become activated.[4] D-aspartate was later identified as an agonist at the glutamate binding site of the NMDA receptor.[5] These discoveries opened up a new field of research, suggesting that D-amino acids were not mere metabolic curiosities but active signaling molecules in the brain.

Quantitative Landscape of D-Amino Acids in the Nervous System

The concentration of D-amino acids in the brain and cerebrospinal fluid (CSF) is tightly regulated and varies across different regions and developmental stages. The following tables summarize key quantitative data from various studies, providing a comparative overview.

Table 1: Concentration of D-Amino Acids in Human Cerebrospinal Fluid (CSF)

D-Amino AcidConcentration in Lumbar CSF (nmol/mL)Concentration in Ventricular CSF (nmol/mL)Reference
D-Aspartate
Normal Control0.0361.22[6]
Alzheimer's Disease0.0543.34[6]
Total D-Amino Acids
Normal Control1.3217.9[6]
Alzheimer's Disease1.8926.4[6]

Table 2: Concentration of D-Amino Acids in Rat Brain

D-Amino AcidBrain RegionConcentration (µg/g tissue)Developmental StageReference
D-Aspartate Whole Brain13.3Newborn[7]
Whole BrainUndetectable (<0.15)90-day old[7]
D-Serine CortexSignificantly higher than thalamus90-day old[7]
StriatumSignificantly higher than thalamus90-day old[7]
HippocampusSignificantly higher than thalamus90-day old[7]
CerebellumUndetectable (<0.172)90-day old[7]

Table 3: Binding Affinities and Enzymatic Activities

ParameterMoleculeValueConditionsReference
NMDA Receptor Co-agonist Affinity D-SerineAt least as potent as glycinePurified recombinant NMDA receptors[4]
D-serine Deaminase (DsdA) Activity Apparent Km for D-serine0.1 mM-[4]
Catalytic Efficiency (Kcat/Km)157 mM-1s-1-[4]
D-amino Acid Oxidase (DAAO) Activity Apparent Km for D-serine50 mMNeutral pH[4]
Catalytic Efficiency (Kcat/Km)0.025 mM-1s-1-[4]

Key Enzymes: The Gatekeepers of D-Amino Acid Signaling

The synthesis and degradation of D-amino acids are controlled by specific enzymes, which are crucial for maintaining their physiological concentrations.

Synthesis: The Role of Racemases
  • Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is responsible for the synthesis of D-serine from L-serine.[3][8] The cloning and characterization of serine racemase provided definitive evidence for the endogenous production of D-serine in the brain.[3][9] It is found in both neurons and glial cells.[10]

  • Aspartate Racemase: While the existence of an aspartate racemase in mammals was debated for some time, studies have now identified and cloned this enzyme, which converts L-aspartate to D-aspartate.

Degradation: The Role of Oxidases
  • D-Amino Acid Oxidase (DAAO): This flavoenzyme catalyzes the oxidative deamination of neutral D-amino acids, with a high affinity for D-serine.[11][12] Its distribution in the brain is often reciprocal to that of D-serine, suggesting a role in regulating D-serine levels.[13]

  • D-Aspartate Oxidase (DDO): This enzyme is responsible for the degradation of D-aspartate.

Signaling Pathways and Functional Roles

The primary signaling pathway for D-serine and D-aspartate involves the modulation of NMDA receptor activity.

NMDA_Receptor_Signaling cluster_synthesis Synthesis cluster_release Release cluster_receptor NMDA Receptor cluster_downstream Downstream Effects cluster_degradation Degradation L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase D-Serine D-Serine Serine Racemase->D-Serine Glia/Neuron Glia/Neuron D-Serine_released D-Serine Glia/Neuron->D-Serine_released Release NMDA_R NMDA Receptor D-Serine_released->NMDA_R Co-agonist binding (Glycine site) DAAO DAAO D-Serine_released->DAAO Degradation Ca2+_Influx Ca2+ Influx NMDA_R->Ca2+_Influx Glutamate Glutamate Glutamate->NMDA_R Agonist binding Synaptic Plasticity Synaptic Plasticity (LTP/LTD) Ca2+_Influx->Synaptic Plasticity Neurotransmission Neurotransmission Ca2+_Influx->Neurotransmission

Figure 1: D-Serine Signaling Pathway at the NMDA Receptor.

D-serine, synthesized from L-serine by serine racemase in glial cells and neurons, is released into the synaptic cleft.[3][8] There, it binds to the glycine co-agonist site on the NMDA receptor.[2] This binding, in conjunction with glutamate binding to its site, leads to the opening of the receptor's ion channel, allowing calcium influx. This influx triggers downstream signaling cascades that are fundamental for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[5] D-aspartate follows a similar pathway, acting on the glutamate binding site. The levels of these D-amino acids are controlled by their respective degrading enzymes, DAAO and DDO.[11][12]

Experimental Protocols: A Guide to Studying D-Amino Acids

The study of D-amino acids requires specialized techniques to distinguish between the D- and L-enantiomers. Below are detailed methodologies for key experiments.

Quantification of D-Amino Acids by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with derivatization is a common method for quantifying D-amino acids.

Materials:

  • Brain tissue, CSF, or other biological samples

  • Perchloric acid (PCA)

  • o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) derivatizing reagent

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Protocol:

  • Sample Preparation:

    • Homogenize brain tissue in 10 volumes of ice-cold 0.1 M PCA.[14]

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the amino acids.[14]

    • For CSF, deproteinization may not be necessary, but centrifugation to remove any particulate matter is recommended.[15]

  • Derivatization:

    • Mix a specific volume of the sample supernatant with the OPA/NAC reagent.[16]

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature. The OPA/NAC reagent reacts with the primary amine group of the amino acids to form fluorescent isoindole derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acid derivatives on a reversed-phase C18 column using a suitable mobile phase gradient (e.g., a gradient of sodium acetate (B1210297) buffer and methanol/acetonitrile).

    • Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm).

    • Quantify the D- and L-amino acids by comparing their peak areas to those of known standards.

Quantification of D-Amino Acids by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for D-amino acid analysis.

Materials:

  • Biological samples

  • Protein precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid)

  • Chiral derivatizing agent (e.g., (S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester, (S)-NIFE)[15]

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • Precipitate proteins from plasma or serum using an equal volume of ice-cold acetonitrile or 10% TCA.[15]

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant.

  • Derivatization:

    • To the supernatant, add a borate (B1201080) buffer (pH ~10) and the chiral derivatizing agent (e.g., (S)-NIFE).[15]

    • Incubate the mixture to allow the derivatization reaction to complete (e.g., 60°C for 30 minutes).[15]

    • Stop the reaction by adding a weak acid (e.g., 0.1% formic acid).[15]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Separate the diastereomeric derivatives using a reversed-phase column.

    • Detect and quantify the specific D- and L-amino acid derivatives using multiple reaction monitoring (MRM) mode, which provides high selectivity.

HPLC_Workflow Sample_Collection 1. Sample Collection (Brain Tissue, CSF) Homogenization 2. Homogenization (in Perchloric Acid) Sample_Collection->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Derivatization 5. Derivatization (with OPA/NAC) Supernatant_Collection->Derivatization HPLC_Injection 6. HPLC Injection Derivatization->HPLC_Injection Separation 7. Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection 8. Fluorescence Detection Separation->Detection Quantification 9. Quantification Detection->Quantification

Figure 2: General Workflow for HPLC Analysis of D-Amino Acids.
Enzymatic Assay for D-Amino Acid Oxidase (DAAO) Activity

This assay measures the activity of DAAO by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

Materials:

  • Brain tissue homogenate or purified DAAO

  • D-amino acid substrate (e.g., D-serine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable HRP substrate)

  • Phosphate (B84403) buffer

  • Microplate reader

Protocol:

  • Prepare Reaction Mixture: In a microplate well, combine the brain tissue homogenate, HRP, and Amplex Red in a phosphate buffer.

  • Initiate Reaction: Add the D-amino acid substrate to start the reaction. DAAO will oxidize the D-amino acid, producing an α-keto acid, ammonia, and hydrogen peroxide.

  • Detect Hydrogen Peroxide: The HRP will use the hydrogen peroxide produced to oxidize Amplex Red, resulting in a fluorescent product (resorufin).

  • Measure Fluorescence: Monitor the increase in fluorescence over time using a microplate reader (Ex: ~570 nm, Em: ~585 nm).

  • Calculate Activity: The rate of fluorescence increase is proportional to the DAAO activity in the sample.

Electrophysiological Recording of NMDA Receptor Activity

Patch-clamp electrophysiology can be used to directly measure the effect of D-amino acids on NMDA receptor-mediated currents in neurons.

Materials:

  • Brain slices containing neurons of interest (e.g., hippocampal slices)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

  • NMDA receptor agonists (glutamate, D-serine) and antagonists

Protocol:

  • Prepare Brain Slices: Prepare acute brain slices from the desired brain region and maintain them in oxygenated aCSF.

  • Obtain Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a neuron in the slice.

  • Isolate NMDA Receptor Currents: Pharmacologically block other synaptic currents (e.g., AMPA and GABA receptors) to isolate NMDA receptor-mediated currents.

  • Apply Agonists: Perfuse the slice with a solution containing glutamate and varying concentrations of D-serine.

  • Record Currents: Record the resulting inward currents, which are mediated by the activation of NMDA receptors.

  • Analyze Data: Analyze the amplitude and kinetics of the recorded currents to determine the dose-response relationship of D-serine at the NMDA receptor.

Electrophysiology_Workflow Slice_Preparation 1. Brain Slice Preparation Patch_Clamp_Setup 2. Whole-Cell Patch-Clamp Recording Slice_Preparation->Patch_Clamp_Setup Isolate_NMDA_Currents 3. Isolate NMDA Receptor Currents Patch_Clamp_Setup->Isolate_NMDA_Currents Agonist_Application 4. Application of Glutamate and D-Serine Isolate_NMDA_Currents->Agonist_Application Current_Recording 5. Record Postsynaptic Currents Agonist_Application->Current_Recording Data_Analysis 6. Analyze Current Amplitude and Kinetics Current_Recording->Data_Analysis

Figure 3: Workflow for Electrophysiological Analysis of NMDA Receptor Activation.

The Future of D-Amino Acid Research

The discovery of D-amino acids in the mammalian brain has fundamentally altered our understanding of neurotransmission. From their initial dismissal as biological oddities, D-serine and D-aspartate have emerged as critical modulators of synaptic function with profound implications for neurological health and disease. Their involvement in conditions such as schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis has made them attractive targets for novel therapeutic strategies.[17]

Future research will likely focus on further elucidating the complex regulatory mechanisms governing D-amino acid synthesis, release, and degradation. The development of more specific pharmacological tools to manipulate D-amino acid signaling will be crucial for dissecting their precise roles in various brain circuits and for translating these findings into clinical applications. The "unnatural" messengers have firmly established their place in the intricate language of the brain, and their continued study promises to unlock new avenues for understanding and treating a wide range of neurological disorders.

References

An In-depth Technical Guide to D-Leucine's Interaction with Neuronal Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

D-Leucine, a D-amino acid enantiomer of the common L-leucine, is endogenously present in the mammalian brain and has demonstrated significant neuromodulatory activity. Notably, it exhibits potent anticonvulsant effects and influences synaptic plasticity by reducing long-term potentiation (LTP)[1][2][3]. Despite these clear physiological effects, the precise molecular mechanisms and receptor targets remain elusive. Extensive screening has revealed a surprising lack of direct competitive interaction with a wide array of classical neuronal receptors, including ionotropic glutamate (B1630785) receptors (NMDA, Kainate). This guide synthesizes the current state of knowledge, presenting the critical negative binding data, detailing the observed physiological effects, and exploring the leading hypothesis that this compound acts upon a novel or atypical receptor target.

Interaction with Major Neuronal Receptors: The Negative Evidence

Contrary to initial hypotheses that this compound's effects might be mediated through glutamate receptors, comprehensive screening has shown this to be incorrect. A pivotal study utilized competitive radioligand binding assays to test this compound's ability to displace specific ligands from 48 common neuronal receptors and transporters. The results were negative, indicating that this compound does not bind competitively to the primary (orthosteric) binding sites of these targets[1][2][4][5]. This finding is critical for directing future research away from these classical pathways and towards novel targets.

Table 1: Summary of Receptor Classes Screened for this compound Binding

The following table summarizes the major receptor and transporter families that were investigated and showed no significant competitive binding by this compound in radioligand displacement assays[1][5].

Receptor/Transporter FamilySpecific Targets Screened (Examples)Result
Glutamatergic (Ionotropic) Kainate, NMDA, AMPANo Competition
GABAergic GABA-ANo Competition
Serotonergic 5-HT Receptor SubtypesNo Competition
Dopaminergic D1, D2, D3, D4, D5No Competition
Adrenergic α1, α2, β1, β2No Competition
Muscarinic M1, M2, M3, M4, M5No Competition
Histaminergic H1, H2, H3, H4No Competition
Opioidergic Mu, Delta, KappaNo Competition
Sigma Receptors Sigma 1, Sigma 2No Competition
Neurotransmitter Transporters SERT, DAT, NETNo Competition

Observed Physiological Effects on Neuronal Function

Despite the lack of interaction with the receptors listed above, this compound exerts distinct and potent effects on neuronal network function.

Inhibition of Long-Term Potentiation (LTP)

This compound has been shown to reduce LTP in the CA1 region of the hippocampus without affecting basal synaptic transmission[1][2][3]. LTP is a cellular correlate of learning and memory, and its modulation suggests that this compound can influence synaptic plasticity. This effect is observed with this compound but not its L-enantiomer, highlighting a stereospecific action.

Potent Anticonvulsant Activity

Perhaps the most striking documented effect of this compound is its potent anticonvulsant activity. It has been shown to protect against seizures in multiple animal models, including those induced by kainic acid and 6 Hz electroshock[1][3]. Significantly, this compound can terminate ongoing seizure activity, an effect not observed with L-Leucine, and does so with efficacy comparable to diazepam but without sedative side effects[1][6].

The Search for this compound's Molecular Target

The absence of binding to known receptors has led to the hypothesis that this compound acts via a novel or uncharacterized mechanism.

The Novel Target Hypothesis

The most direct interpretation of the available data is that this compound interacts with a previously unidentified receptor target in the brain[1][2][3]. This target could be an orphan receptor or a novel binding site on a known receptor that is not targeted by classical ligands.

The Tas1R2/R3 Taste Receptor Hypothesis

One known receptor for this compound is the Tas1R2/R3 heterodimer, a G-protein coupled receptor responsible for the sweet taste perception[5][7]. While primarily located in the gustatory system, the expression and function of taste receptors in other tissues, including the brain, is an area of active investigation. A study using Tas1R2/R3 knockout mice found they had an elevated seizure threshold in the maximal electroshock test, suggesting this receptor may play a role in neuronal excitability and could be a target for this compound's anticonvulsant effects[7]. However, this link remains tentative and requires further investigation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Competitive)

This protocol outlines the general procedure used to screen this compound for competitive binding against a panel of known neuronal receptors.

Objective: To determine if a test compound (this compound) can displace a known radiolabeled ligand from its receptor, thereby inferring binding to the same site.

Materials:

  • Tissue homogenate or cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-Kainic Acid) specific for the target receptor.

  • Non-labeled competing ligand (e.g., L-Glutamate) for determining non-specific binding.

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-120 µg per well.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of the non-labeled competing ligand.

    • Test Compound: Add membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Analyze the data using non-linear regression to determine if this compound displaces the radioligand and to calculate an IC50 value if applicable. For this compound, no significant displacement was observed[1].

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand [3H] Radioligand->Incubate Compound Test Compound (this compound) Compound->Incubate Filter Rapid Filtration Incubate->Filter Separate Bound from Free Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (IC50 Calculation) Count->Analysis

Radioligand Binding Assay Workflow
Hippocampal Slice Electrophysiology for LTP Measurement

This protocol describes the method used to assess the effect of this compound on synaptic plasticity in brain slices.

Objective: To measure field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus and determine if this compound alters theta-burst stimulation (TBS)-induced LTP.

Materials:

  • Adult rodent (e.g., Wistar rat).

  • Vibrating microtome (vibratome).

  • Dissection microscope and tools.

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2.

  • Recording chamber with perfusion system.

  • Glass microelectrodes (for recording and stimulation).

  • Micromanipulators.

  • Electrophysiology rig (amplifier, digitizer, computer with acquisition software).

  • This compound solution.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal according to approved ethical protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

    • Transfer slices to an interface chamber and allow them to recover for at least 1 hour, perfused with oxygenated aCSF at room temperature.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with aCSF at ~32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording:

    • Deliver single test pulses (e.g., every 20 seconds) to establish a stable baseline of fEPSP responses for at least 20 minutes. Adjust stimulus intensity to elicit a response that is 30-40% of the maximal amplitude.

  • Drug Application:

    • Switch the perfusion to aCSF containing the desired concentration of this compound and continue recording the baseline for another 20-30 minutes to ensure the drug has taken effect.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

  • Post-Induction Recording:

    • Immediately following TBS, resume baseline test pulses and record the fEPSP slope for at least 60 minutes to measure the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize all fEPSP slope values to the average slope during the pre-induction baseline period.

    • Compare the degree of potentiation in control (aCSF only) slices versus this compound treated slices.

G Prep Hippocampal Slice Preparation Recover Slice Recovery (>1 hr in aCSF) Prep->Recover Record Transfer to Recording Chamber Recover->Record Baseline Establish Stable Baseline fEPSPs (20 min) Record->Baseline Drug Perfusion with This compound (20 min) Baseline->Drug Induce Induce LTP (Theta-Burst Stim.) Drug->Induce Post Record Post-TBS (>60 min) Induce->Post Analyze Analyze fEPSP Slope (% Potentiation) Post->Analyze

LTP Experimental Workflow

Hypothesized Signaling Pathway

Given that the direct molecular target of this compound is unknown, any depiction of its signaling pathway is speculative. The diagram below illustrates a hypothetical pathway based on the known upstream ligand and the observed downstream physiological effects. This compound is shown interacting with an unknown receptor, which initiates a currently uncharacterized intracellular cascade that ultimately leads to the inhibition of mechanisms underlying LTP and a reduction in neuronal hyperexcitability, resulting in its anticonvulsant properties.

G cluster_input Input Signal cluster_receptor Receptor Interaction cluster_cellular Intracellular Cascade cluster_output Physiological Outcomes DLeu This compound Receptor Unknown Receptor (Novel Target / Tas1R2/R3 ?) DLeu->Receptor Cascade Unknown Intracellular Signaling Cascade Receptor->Cascade LTP Inhibition of LTP Cascade->LTP Seizure Reduced Neuronal Hyperexcitability Cascade->Seizure Outcome Anticonvulsant Effect Seizure->Outcome

Hypothesized this compound Signaling Pathway

Conclusion and Future Directions

The study of this compound presents a compelling case of a neuromodulator with potent physiological effects whose mechanism of action defies classical pharmacology. The lack of interaction with major neurotransmitter receptors strongly points towards a novel target. Future research should focus on:

  • De-orphanizing Receptors: Employing unbiased screening approaches to identify the specific binding partner(s) of this compound in the brain.

  • Investigating the Tas1R2/R3 Receptor: Further exploring the role of the Tas1R2/R3 taste receptor in the CNS and its potential mediation of this compound's anticonvulsant effects.

  • Elucidating Downstream Pathways: Once a target is identified, subsequent work must delineate the intracellular signaling cascades that link receptor activation to the observed modulation of synaptic plasticity and neuronal excitability.

Understanding the unique pharmacology of this compound could pave the way for a new class of therapeutic agents for epilepsy and other neurological disorders characterized by hyperexcitability.

References

A Technical Guide to the Natural Sources and Dietary Relevance of D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Leucine, a stereoisomer of the more common L-Leucine. While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their unique biological significance. This document consolidates current knowledge on the natural occurrence, dietary relevance, physiological roles, and analytical methodologies pertaining to this compound, tailored for a scientific audience.

Natural Sources and Abundance of this compound

Unlike its L-enantiomer, which is abundant in protein-rich foods, this compound is found in trace amounts in nature. Its presence is primarily attributed to microbial synthesis and is consequently detected in fermented foods and certain mammalian tissues.

Microbial and Food Sources

Bacteria are a primary source of D-amino acids in the environment.[1] The metabolic activity of microorganisms in fermented and aged foods can lead to the formation of this compound. While several studies have quantified other D-amino acids like D-Alanine, D-Aspartic acid, and D-Glutamic acid in dairy products, showing that their concentrations increase with microbial numbers and ripening, specific quantitative data for this compound remains limited.[2][3][4] However, its presence has been confirmed in select food items. For instance, this compound has been detected in minimal quantities in mature cheeses.[5] The concentration of free D-amino acids in dairy products is closely linked to the microbiological condition of the raw milk and the technologies used in production.[3]

Endogenous Presence in Mammals

This compound is also found endogenously in mammals, including humans, though typically at much lower concentrations than other D-amino acids such as D-Serine and D-Aspartate.[3] Its presence in mammalian tissues suggests specific, albeit not fully understood, physiological roles.

Quantitative Data Summary

The quantification of this compound in natural sources is a challenging analytical task due to its low abundance and the overwhelming presence of its L-isomer. The following table summarizes the available quantitative data.

Source CategorySpecific SourceThis compound ConcentrationNotes
Endogenous (Human) Human Plasma0.00197 - 0.00591 µg/mLRepresents baseline physiological levels.[6]
Food (Dairy) Mature CheeseMinimal quantities detectedSpecific concentrations are not widely reported, but presence is confirmed.[5]

Dietary Relevance and Physiological Roles

While not a component of protein synthesis, ingested this compound enters specific metabolic and signaling pathways, demonstrating distinct physiological effects.

Metabolism via D-Amino Acid Oxidase (DAO)

The primary metabolic pathway for this compound is initiated by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver.[7] DAO catalyzes the oxidative deamination of this compound to form its corresponding α-keto acid, α-ketoisocaproate (KIC), along with ammonia (B1221849) and hydrogen peroxide.[2][7] This conversion is a critical step, as KIC can then be transaminated by branched-chain aminotransferases (BCAT) to produce L-Leucine, a process known as chiral inversion.[7] This allows the D-enantiomer to indirectly enter the metabolic pool of its proteinogenic L-counterpart, suggesting a potential, though indirect, anabolic role.[7]

Neurological and Cellular Protection Effects

Recent research has uncovered potential therapeutic roles for this compound.

  • Anti-seizure Properties: Studies in mice have shown that this compound possesses potent anti-seizure effects, capable of terminating seizure activity even after onset. This effect is notably distinct from that of L-Leucine and appears to work through a novel mechanism, as it did not involve ketosis and did not seem to engage common neuronal receptors in binding assays.[8]

  • Antioxidant and Anti-stress Effects: In mice subjected to chronic psychological stress, dietary this compound was found to protect oocytes from maturation failure. The proposed mechanism involves the activation of the Keap1/Nrf2 pathway, a key regulator of cellular antioxidant responses. This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase 2 (SOD2), thereby reducing cellular oxidative stress.

Experimental Protocols

Accurate quantification and analysis of this compound require specialized and sensitive analytical methods. The following sections detail established protocols for its determination in biological matrices and for studying its transport.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a highly sensitive and specific method for determining this compound concentrations in plasma, adapted from validated methodologies for D- and L-isomer analysis.[6]

4.1.1 Materials and Reagents

  • Plasma samples with anticoagulant (e.g., EDTA)

  • This compound standard

  • Internal Standard (IS), e.g., D/L-Leucine-d7

  • Methanol (LC-MS grade) or 30% Sulfosalicylic acid

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Water (LC-MS grade)

  • Chiral HPLC column (e.g., CHIRALPAK ZWIX(-))

4.1.2 Sample Preparation: Protein Precipitation

  • Thawing: Thaw frozen plasma samples on ice.

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol. Alternatively, add 10 µL of 30% sulfosalicylic acid.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate samples at -20°C for 20 minutes (for methanol) or at 4°C for 30 minutes (for sulfosalicylic acid) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • IS Spiking: Add the internal standard (e.g., D/L-Leucine-d7) to the supernatant.

  • Dilution: Dilute the sample as needed with the initial mobile phase for analysis.

4.1.3 LC-MS/MS Conditions

  • HPLC System: High-performance liquid chromatography system.

  • Column: CHIRALPAK ZWIX(-) or equivalent chiral column for enantiomeric separation.

  • Mobile Phase: Isocratic mobile phase of methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • D/L-Leucine: m/z 132.1 → 43.0

    • D/L-Leucine-d7 (IS): m/z 139.2 → 93.0

  • Data Analysis: Construct a calibration curve using known concentrations of this compound spiked into a surrogate matrix (e.g., phosphate-buffered saline). Quantify the this compound concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol: D-Amino Acid Transport Measurement in Mammalian Cells

This protocol outlines a method to measure the transport of this compound into mammalian cells using a fluorescent biosensor approach.

4.2.1 Materials and Reagents

  • HEK293 cells expressing a D-amino acid biosensor

  • Poly-D-lysine coated 96-well plates

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence plate reader

4.2.2 Cell Plating and Preparation

  • Plate Coating: Add 100 µL of 0.1 mg/mL poly-D-lysine solution to each well of a 96-well plate. Incubate at room temperature for 30 minutes.

  • Washing: Aspirate the poly-D-lysine solution and wash each well twice with 100 µL of HBSS.

  • Cell Seeding: Seed the biosensor-expressing HEK293 cells into the coated wells at a desired density and culture until they reach appropriate confluency.

4.2.3 Transport Assay

  • Cell Washing: Before the assay, gently wash the cells with HBSS to remove culture medium.

  • Baseline Measurement: Add HBSS to the wells and measure the baseline fluorescence using a plate reader with appropriate excitation/emission wavelengths for the specific biosensor.

  • Initiate Transport: Add this compound solution (at various concentrations to determine kinetics) to the wells.

  • Real-time Monitoring: Immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to the intracellular accumulation of this compound.

  • Data Analysis: Calculate the initial rate of fluorescence change to determine the rate of this compound transport. Plot rates against this compound concentration to determine kinetic parameters like Vmax and Km.

Visualizations: Pathways and Workflows

The following diagrams illustrate key metabolic and signaling pathways for this compound, as well as a typical experimental workflow for its analysis.

D_Leucine_Metabolism D_Leu This compound KIC α-Ketoisocaproate (KIC) D_Leu->KIC D-Amino Acid Oxidase (DAO) + O₂   - NH₄⁺, H₂O₂ L_Leu L-Leucine KIC->L_Leu Branched-Chain Aminotransferase (BCAT) (Chiral Inversion) Metabolism Further Metabolism (e.g., Energy Production) KIC->Metabolism Protein_Synth Protein Synthesis L_Leu->Protein_Synth

Metabolic pathway of this compound.

D_Leucine_Signaling D_Leu This compound Keap1_Nrf2 Keap1-Nrf2 Complex D_Leu->Keap1_Nrf2 Activates (?) ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1_SOD2 Expression of HO-1, SOD2, etc. ARE->HO1_SOD2 Promotes Protection Cellular Protection HO1_SOD2->Protection

Proposed antioxidant signaling pathway of this compound.

LCMS_Workflow Start Plasma Sample Precip Protein Precipitation (e.g., cold Methanol) Start->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spike Spike with Internal Standard Supernatant->Spike Inject Inject into LC-MS/MS Spike->Inject Separation Chiral Column Separation Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Analysis Data Analysis (Quantification vs. Calibration Curve) Detection->Analysis End This compound Concentration Analysis->End

Experimental workflow for LC-MS/MS quantification.

References

The Unseen Architects: An In-depth Technical Guide to the Physiological Roles of D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological anomalies, D-amino acids are emerging from the shadows of their L-enantiomers to reveal a world of profound physiological significance. This technical guide delves into the core of D-amino acid functionality, exploring their synthesis, metabolism, and multifaceted roles in critical biological processes. From their pivotal involvement in neurotransmission and endocrine regulation to their intricate interplay with the gut microbiome, D-amino acids represent a paradigm shift in our understanding of molecular biology and present novel opportunities for therapeutic intervention. This document provides a comprehensive overview of the current landscape of D-amino acid research, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a vital resource for researchers and drug development professionals.

Introduction

For decades, the central dogma of biochemistry held that life was exclusively built upon a foundation of L-amino acids. D-amino acids, their mirror-image counterparts, were largely dismissed as bacterial curiosities or products of non-enzymatic racemization. However, the advent of highly sensitive analytical techniques has unveiled the widespread presence and functional importance of free D-amino acids in mammals, including humans.[1][2] This discovery has challenged long-standing assumptions and opened up new avenues of investigation into their physiological roles.

This guide provides a technical exploration of the key D-amino acids—D-serine, D-aspartate, and D-alanine—and their impact on the nervous and endocrine systems, as well as their connection to the gut microbiota. We will examine the enzymatic machinery responsible for their synthesis and degradation, present quantitative data on their distribution, and provide detailed methodologies for their study.

Physiological Roles of D-Amino Acids

D-amino acids are now recognized as key signaling molecules in a variety of physiological processes. Their functions are diverse and tissue-specific, highlighting a sophisticated level of regulation and a departure from the simplistic view of their non-functionality.

The Nervous System: Modulators of Synaptic Plasticity

The most well-characterized role of D-amino acids in mammals is within the central nervous system (CNS). D-serine, in particular, has been established as a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[3][4][5]

  • D-Serine: Synthesized from L-serine by the enzyme serine racemase, D-serine binds to the "glycine site" (GluN1 subunit) of the NMDA receptor with high affinity.[6][7] This binding is essential for the receptor's activation by glutamate (B1630785), leading to calcium influx and the initiation of downstream signaling cascades responsible for long-term potentiation (LTP), a cellular correlate of learning and memory.[3][6] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[4][5][8]

  • D-Aspartate: Found in significant concentrations in the brain, D-aspartate also modulates NMDA receptor activity, acting as an agonist at the glutamate binding site (GluN2 subunit).[1][6][9] It is involved in neurogenesis and has been shown to play a role in learning and memory.[4][6]

  • D-Alanine: While present in the brain, D-alanine's role is less defined than that of D-serine and D-aspartate. It can also bind to the NMDA receptor and has been investigated for its potential therapeutic effects in schizophrenia.[1][8][9]

The Endocrine System: Regulators of Hormone Secretion

D-amino acids are also found in various endocrine tissues, where they participate in the regulation of hormone synthesis and release.[3][4][9]

  • D-Aspartate: This D-amino acid is particularly abundant in the pineal gland, pituitary gland, and testes.[3][4][9][10] It has been shown to stimulate the release of several hormones, including gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and testosterone, suggesting a role in reproductive physiology.[1]

  • D-Alanine: Found in the pituitary and pancreas, D-alanine is implicated in the regulation of hormone secretion from these glands.[3][4][9]

The Gut Microbiome: A Source and a Target

The gut microbiota is a significant source of various D-amino acids, which are essential components of bacterial cell walls (peptidoglycan). These microbial D-amino acids can influence the host in several ways:

  • Modulation of Host Immunity: D-amino acids released by gut bacteria can interact with the host's immune system.

  • Interplay with Host Enzymes: The host intestinal epithelium expresses D-amino acid oxidase (DAO), an enzyme that degrades D-amino acids. This interaction can modulate the composition of the gut microbiota and influence mucosal defense.[11][12]

Metabolism of D-Amino Acids

The physiological concentrations of D-amino acids are tightly regulated by a dedicated set of enzymes responsible for their synthesis and degradation.

Synthesis: The Role of Racemases

The primary mechanism for the endogenous production of D-amino acids in mammals is through the action of racemases, enzymes that catalyze the interconversion of L- and D-enantiomers.

  • Serine Racemase (SR): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is responsible for the synthesis of D-serine from L-serine.[13] Its activity is crucial for maintaining the D-serine pool required for NMDA receptor function in the brain.

Degradation: The Role of Oxidases

The catabolism of D-amino acids is primarily carried out by FAD-dependent oxidases.

  • D-Amino Acid Oxidase (DAO): DAO is a key enzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, including D-serine and D-alanine, to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[14][15][16] It plays a critical role in regulating the levels of these D-amino acids in the brain and periphery.[6]

  • D-Aspartate Oxidase (DDO): DDO is responsible for the specific degradation of acidic D-amino acids, primarily D-aspartate and D-glutamate.[6]

Quantitative Analysis of D-Amino Acids

The accurate quantification of D-amino acids in biological matrices is crucial for understanding their physiological roles. The following tables summarize the reported concentrations of key D-amino acids in various mammalian tissues and the kinetic parameters of the enzymes involved in their metabolism.

Table 1: Concentrations of D-Amino Acids in Mammalian Tissues and Fluids
D-Amino AcidTissue/FluidSpeciesConcentration (nmol/g or nmol/mL)Reference
D-Serine Brain (Cortex)Mouse135.4 ± 15.2
Brain (Hippocampus)Mouse155.8 ± 18.1
PlasmaHuman2.1 ± 0.6[17]
Cerebrospinal FluidHuman0.2 - 0.5[18]
D-Aspartate Pituitary GlandRat~400[4]
Adrenal GlandRat~150[10]
TestisRat~100[9][10]
Brain (Hippocampus)Mouse3.5 ± 0.5
D-Alanine Pituitary GlandRat~250[4][9]
PancreasRat~100[4][9]
Table 2: Kinetic Parameters of Enzymes Involved in D-Amino Acid Metabolism
EnzymeSubstrateSpeciesKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
D-Amino Acid Oxidase (DAO) D-SerineHuman9.48.3883[2]
D-AlanineHuman1.815.48556[2]
D-ProlineHuman1.110.29273[2]
D-Aspartate Oxidase (DDO) D-AspartateHuman0.3481.3239118[1]
D-GlutamateHuman31.511.3359[1]
Serine Racemase L-SerineHuman100.00140.14[9]
D-SerineHuman600.00610.10[9]

Experimental Protocols

The study of D-amino acids requires specialized analytical techniques to distinguish between enantiomers. Below are detailed methodologies for key experiments.

Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves pre-column derivatization of amino acids to form fluorescent derivatives, allowing for sensitive detection.

5.1.1. Materials

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • o-Phthalaldehyde (OPA) derivatizing reagent

  • 9-Fluorenylmethyl chloroformate (FMOC) derivatizing reagent

  • Amino acid standards (L- and D-enantiomers)

  • Biological sample (e.g., tissue homogenate, plasma)

5.1.2. Sample Preparation

  • Homogenize tissue samples in an appropriate buffer and deproteinize using trichloroacetic acid (TCA) or perchloric acid (PCA).

  • Centrifuge the homogenate to pellet the precipitated protein.

  • Collect the supernatant containing the free amino acids.

  • For plasma samples, deproteinize with an equal volume of acetonitrile (B52724) or methanol (B129727) and centrifuge.

5.1.3. Derivatization

  • To an aliquot of the sample supernatant or standard, add the OPA reagent to derivatize primary amino acids.

  • Subsequently, add the FMOC reagent to derivatize secondary amino acids.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

5.1.4. HPLC Analysis

  • Inject the derivatized sample onto the C18 column.

  • Separate the amino acid derivatives using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detect the fluorescent derivatives using appropriate excitation and emission wavelengths for OPA and FMOC adducts.

  • Quantify the D-amino acids by comparing their peak areas to those of the corresponding D-amino acid standards.[19][20][21][22]

Chiral Separation of D-Amino Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity for the analysis of chiral amino acids.

5.2.1. Materials

  • GC-MS system

  • Chiral capillary column (e.g., Chirasil-Val)

  • Derivatization reagents (e.g., heptafluorobutyl chloroformate and methylamine)

  • Amino acid standards

5.2.2. Sample Preparation

  • Prepare the biological sample as described for HPLC analysis to obtain a protein-free supernatant.

  • Dry the supernatant under a stream of nitrogen.

5.2.3. Derivatization

  • Reconstitute the dried sample in an appropriate solvent.

  • Add the derivatization reagents (e.g., heptafluorobutyl chloroformate followed by methylamine) to form volatile and thermally stable derivatives.[5][16][23][24]

  • Extract the derivatives into an organic solvent.

5.2.4. GC-MS Analysis

  • Inject the derivatized sample into the GC-MS.

  • Separate the enantiomers on the chiral column using a temperature gradient.

  • Detect the derivatives using mass spectrometry in selected ion monitoring (SIM) mode for high specificity and sensitivity.

  • Quantify the D-amino acids based on the peak areas of their specific mass fragments relative to standards.

D-Amino Acid Oxidase (DAO) Activity Assay

This assay measures the activity of DAO by detecting one of its reaction products.

5.3.1. Materials

  • Spectrophotometer or fluorometer

  • DAO-containing sample (e.g., tissue homogenate, purified enzyme)

  • D-amino acid substrate (e.g., D-serine, D-alanine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable H2O2 detection reagent)

  • Buffer (e.g., sodium pyrophosphate, pH 8.5)

5.3.2. Assay Procedure

  • Prepare a reaction mixture containing the buffer, HRP, and Amplex Red.

  • Add the DAO-containing sample to the reaction mixture.

  • Initiate the reaction by adding the D-amino acid substrate.

  • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time. The rate of increase is proportional to the DAO activity.

  • Calculate the specific activity based on the rate of product formation and the amount of protein in the sample.[2][12][14][25][26]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving D-amino acids is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

D-Serine-Mediated NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_NMDA NMDA Receptor cluster_astrocyte Astrocyte Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release GluN2 GluN2 Glutamate_cleft->GluN2 Binds DSerine_cleft D-Serine GluN1 GluN1 DSerine_cleft->GluN1 Binds IonChannel Ion Channel (Blocked by Mg2+) CaMKII CaMKII IonChannel->CaMKII Ca2+ Influx CREB CREB CaMKII->CREB Phosphorylation LTP Long-Term Potentiation (LTP) CREB->LTP Gene Expression LSerine L-Serine SerineRacemase Serine Racemase LSerine->SerineRacemase DSerine_astrocyte D-Serine SerineRacemase->DSerine_astrocyte Converts DSerine_astrocyte->DSerine_cleft Release

Caption: D-Serine as a co-agonist in NMDA receptor activation.

Experimental Workflow for D-Amino Acid Quantification

Experimental_Workflow start Start: Biological Sample homogenization 1. Sample Homogenization & Deproteinization start->homogenization centrifugation 2. Centrifugation homogenization->centrifugation supernatant 3. Collect Supernatant (Contains Free Amino Acids) centrifugation->supernatant derivatization 4. Derivatization (e.g., OPA/FMOC or HFBCF) supernatant->derivatization analysis 5. Chromatographic Separation (HPLC or GC) derivatization->analysis detection 6. Detection (Fluorescence or MS) analysis->detection quantification 7. Data Analysis & Quantification detection->quantification end End: Concentration Data quantification->end

Caption: A typical workflow for quantifying D-amino acids.

Conclusion and Future Directions

The study of D-amino acids has transitioned from a niche area of research to a burgeoning field with significant implications for neuroscience, endocrinology, and drug development. The discovery of their specific physiological roles, regulated by dedicated enzymatic machinery, has fundamentally altered our understanding of amino acid biology. The methodologies outlined in this guide provide a robust framework for researchers to further explore the intricate world of D-amino acids.

Future research will likely focus on several key areas:

  • Elucidating Novel Roles: Investigating the functions of other D-amino acids and their roles in different physiological and pathological contexts.

  • Therapeutic Targeting: Developing specific inhibitors or activators of enzymes like DAO and serine racemase as potential treatments for neurological and endocrine disorders.

  • Biomarker Discovery: Assessing the potential of D-amino acid profiles as biomarkers for various diseases.

  • Microbiome-Host Interactions: Further unraveling the complex interplay between microbial D-amino acids and host physiology.

The continued exploration of D-amino acids promises to yield exciting new insights into the chemical language of life and pave the way for innovative therapeutic strategies.

References

D-Leucine: A Novel Prodrug Strategy for Modulating Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and dyslipidemia, represent a growing global health crisis. While the branched-chain amino acid L-Leucine has been extensively studied for its role in regulating protein synthesis and metabolism, its therapeutic application can be limited by rapid catabolism. This whitepaper explores the potential of D-Leucine, the D-stereoisomer of Leucine (B10760876), as a prodrug approach to sustain L-Leucine levels and thereby manage metabolic disorders. The primary metabolic pathway of this compound involves its conversion to its corresponding α-keto acid, α-ketoisocaproate (α-KIC), by the enzyme D-amino acid oxidase (DAO), which is subsequently transaminated to L-Leucine. This chiral inversion process suggests that this compound could serve as a more stable precursor, leading to a prolonged elevation of L-Leucine and sustained activation of downstream metabolic signaling pathways. This guide provides a comprehensive overview of this compound metabolism, the well-established effects of L-Leucine on metabolic health, detailed experimental protocols, and a review of the key signaling pathways involved.

The Metabolic Fate of this compound: A Pathway to Bioactivity

The metabolic journey of this compound is distinct from its L-isomer, primarily due to the stereospecificity of the enzymes involved. While L-Leucine is directly utilized for protein synthesis and other metabolic functions, this compound must first undergo a conversion process.

The primary enzyme responsible for this compound metabolism is D-amino acid oxidase (DAO), a flavoenzyme predominantly found in the peroxisomes of the kidney and liver[1][2]. DAO catalyzes the oxidative deamination of this compound to α-ketoisocaproate (α-KIC), ammonia, and hydrogen peroxide[1]. This α-KIC is a key intermediate that can then enter the metabolic pool of L-Leucine. Through the action of branched-chain aminotransferases (BCATs), α-KIC can be transaminated to form L-Leucine, a process known as chiral inversion[1].

Studies in rats have demonstrated the efficiency of this conversion. Following intravenous administration of deuterated this compound, it was observed that a significant fraction of this compound is converted to α-KIC. Research indicates that approximately 28.2% of administered this compound is ultimately metabolized to L-Leucine via α-KIC[1]. Further studies have confirmed that DAO is indispensable for this chiral inversion process[2][3]. The pharmacokinetic profile of this compound derivatives suggests a potentially longer residence time in the body compared to their L-counterparts, which could lead to a more sustained supply of L-Leucine[4].

D_Leucine_Metabolism D_Leucine This compound alpha_KIC α-Ketoisocaproate (α-KIC) D_Leucine->alpha_KIC D-Amino Acid Oxidase (DAO) (Kidney, Liver) L_Leucine L-Leucine alpha_KIC->L_Leucine Branched-Chain Aminotransferase (BCAT) Metabolic_Effects Downstream Metabolic Effects L_Leucine->Metabolic_Effects (e.g., mTOR activation, insulin signaling modulation)

Metabolic conversion of this compound to L-Leucine.

L-Leucine's Role in Managing Metabolic Disorders

The therapeutic potential of this compound is intrinsically linked to the well-documented metabolic benefits of its end-product, L-Leucine. L-Leucine is a key regulator of metabolism, influencing glucose homeostasis, lipid metabolism, and energy balance, primarily through the activation of key signaling pathways.

Glucose Metabolism and Insulin Sensitivity

L-Leucine has been shown to improve glucose metabolism and enhance insulin sensitivity in various preclinical models of metabolic disorders. Studies in mice on a high-fat diet demonstrated that L-Leucine supplementation prevented hyperglycemia and improved insulin sensitivity[5][6]. When ingested with glucose, L-Leucine has been observed to synergistically stimulate insulin secretion, leading to a significant reduction in the postprandial glucose response[7].

Lipid Metabolism

L-Leucine supplementation has demonstrated beneficial effects on lipid profiles in the context of diet-induced obesity. In mice fed a high-fat diet, increasing dietary L-Leucine intake led to a significant decrease in plasma total and LDL cholesterol levels[5]. Mechanistically, L-Leucine is thought to influence lipid metabolism by promoting fatty acid oxidation and modulating the expression of genes involved in lipid synthesis[8]. It has been shown to activate the AMPK/SIRT1 signaling axis, which plays a crucial role in regulating fatty acid oxidation and inhibiting lipogenesis[9][10].

Quantitative Data from L-Leucine Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of L-Leucine on various metabolic parameters.

Study Parameter Animal Model L-Leucine Dosage Key Findings Reference
Glucose Metabolism
Fasting Blood GlucoseHigh-Fat Diet (HFD) Mice1.5% in drinking waterPrevented HFD-induced hyperglycemia (89.2 ± 7.6 vs. 112.5 ± 7.0 mg/dl)[5][6]
Glucose ToleranceHFD Mice1.5% in drinking waterImproved glucose tolerance[5]
Insulin SensitivityHFD Mice1.5% in drinking waterImproved insulin sensitivity[5][6]
Postprandial GlucoseHealthy Humans0.2 g/kg body weight with glucoseReduced 2.5-hour glucose area response by 50%[7]
Lipid Metabolism
Total CholesterolHFD Mice1.5% in drinking waterDecreased by 27%[5]
LDL CholesterolHFD Mice1.5% in drinking waterDecreased by 53%[5]
Body Fat WeightFinishing PigsDietary supplementationDecreased body fat weight[11][12]
Body Composition
Weight GainHFD Mice1.5% in drinking waterReduced weight gain by up to 32%[5][13]
AdiposityHFD Mice1.5% in drinking waterDecreased adiposity by 25%[5][13]
Signaling Pathway Modulation Model System L-Leucine Concentration Key Findings Reference
mTORC1 Signaling
p70S6K PhosphorylationRat Skeletal MuscleIncubation with 100-200 µmol/lConcentration-dependent increase[14]
4E-BP1 PhosphorylationFetal PancreasIn vivo supplementationEnhanced phosphorylation[15]
AMPK Signaling
AMPK PhosphorylationRat Skeletal MuscleIncubation with 100-200 µmol/lSuppressed AMPK activity by 50-70%[14]
AMPK PhosphorylationC2C12 Myotubes0.5 mMIncreased AMPK phosphorylation[6]

Key Signaling Pathways

The metabolic effects of L-Leucine are mediated by its influence on two central signaling pathways: the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK).

mTOR Signaling Pathway

L-Leucine is a potent activator of the mTORC1 signaling complex, a master regulator of cell growth and protein synthesis[16][17][18]. Activation of mTORC1 by L-Leucine leads to the phosphorylation of downstream targets such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), which in turn promote translation initiation and protein synthesis[18]. This pathway is crucial for L-Leucine's effects on muscle protein synthesis and has also been implicated in the regulation of glucose and lipid metabolism[17][19].

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Insulin_Signaling Insulin Signaling Modulation mTORC1->Insulin_Signaling Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes

L-Leucine activation of the mTORC1 signaling pathway.

AMPK Signaling Pathway

AMPK is a cellular energy sensor that is activated during periods of low energy status. The interaction between L-Leucine and AMPK is complex and appears to be context-dependent. Some studies suggest that L-Leucine can suppress AMPK activity, which would be consistent with its anabolic role in promoting energy-consuming processes like protein synthesis[14]. Conversely, other studies have shown that L-Leucine can activate AMPK, particularly in synergy with other compounds, leading to increased fatty acid oxidation and mitochondrial biogenesis[6][10][20]. This activation of the AMPK-SIRT1 axis is a key mechanism by which L-Leucine may improve lipid metabolism[9].

AMPK_Pathway Leucine L-Leucine AMPK AMPK Leucine->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

L-Leucine's role in the AMPK/SIRT1 signaling pathway.

Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound or L-Leucine in rodent models to study their effects on metabolic disorders. These protocols should be adapted and optimized for specific experimental designs.

In Vivo Administration of Leucine in Rodents

4.1.1. Oral Gavage

  • Preparation of Gavage Solution:

    • Dissolve the desired amount of this compound or L-Leucine in a suitable vehicle such as sterile water or 0.5% methylcellulose.

    • Ensure the solution is homogenous. A typical oral dose to consider is in the range of 500-1250 mg/kg body weight[21].

  • Animal Handling and Dosing:

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

    • Weigh the animal to determine the correct dosing volume.

    • Gently restrain the animal and administer the solution using a proper-sized gavage needle.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes) for analysis of glucose, insulin, and other metabolites.

4.1.2. Dietary Supplementation

  • Diet Preparation:

    • Incorporate the desired percentage of this compound or L-Leucine into the rodent chow. A common supplementation level is 1.5% (w/w) in the diet or drinking water[22][23].

    • Ensure even distribution of the amino acid within the feed.

  • Administration:

    • Provide the supplemented diet and/or drinking water ad libitum for the duration of the study (e.g., 8-10 weeks)[22][23].

  • Monitoring and Sample Collection:

    • Monitor food and water intake, and body weight regularly.

    • At the end of the study period, collect blood and tissue samples for metabolic and molecular analyses.

Experimental_Workflow start Animal Model of Metabolic Disorder (e.g., High-Fat Diet-Fed Mice) treatment This compound or L-Leucine Administration (Oral Gavage or Dietary Supplementation) start->treatment monitoring In-Life Monitoring (Body Weight, Food/Water Intake) treatment->monitoring measurements Metabolic Measurements (Glucose/Insulin Tolerance Tests) monitoring->measurements endpoint Terminal Sample Collection (Blood, Liver, Muscle, Adipose Tissue) measurements->endpoint analysis Biochemical and Molecular Analysis (Lipid Profile, Gene/Protein Expression) endpoint->analysis

General experimental workflow for in vivo studies.

Future Directions and Conclusion

The available evidence strongly suggests that this compound, through its conversion to L-Leucine, holds significant potential for the management of metabolic disorders. Its slower conversion rate may offer a therapeutic advantage by providing a more sustained elevation of L-Leucine, thereby prolonging the activation of beneficial metabolic pathways. However, direct in vivo studies investigating the effects of this compound on insulin resistance, dyslipidemia, and other facets of metabolic syndrome are currently lacking.

Future research should focus on:

  • Directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound and L-Leucine in animal models of metabolic disease.

  • Quantifying the impact of this compound administration on glucose homeostasis, lipid metabolism, and energy expenditure.

  • Elucidating the long-term effects and safety profile of this compound supplementation.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of D-Leucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids, such as D-Leucine, is a cornerstone of modern peptide drug design. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The substitution of one or more L-amino acids with their D-enantiomers is a widely employed strategy to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. This compound, in particular, can increase the metabolic half-life of a peptide and influence its secondary structure, which can be crucial for receptor binding and overall efficacy.[1]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). This guide also includes a comparative analysis of common coupling reagents, protocols for purification and analysis, and a case study demonstrating the impact of this compound incorporation on peptide bioactivity.

Challenges in this compound Incorporation

The primary challenge in synthesizing peptides containing D-amino acids lies in the steric hindrance and altered reactivity compared to their L-counterparts. This can lead to:

  • Lower Coupling Yields: The stereochemistry of D-amino acids can sometimes result in less efficient amide bond formation.

  • Racemization: The risk of epimerization of the activated amino acid at its α-carbon is a critical concern, as it can lead to diastereomeric impurities that are difficult to separate.[2]

  • Aggregation: The presence of hydrophobic D-amino acids can sometimes promote peptide aggregation on the solid support, hindering subsequent synthesis steps.

Careful selection of coupling reagents, reaction conditions, and synthesis strategy is therefore crucial for the successful synthesis of this compound-containing peptides.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for efficient incorporation of Fmoc-D-Leucine-OH while minimizing racemization. The following tables summarize the performance of commonly used coupling reagents in SPPS.

Table 1: General Performance Comparison of Common Coupling Reagents

Coupling Reagent/SystemReagent TypeTypical Coupling TimeCoupling EfficiencyPotential for RacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15 - 45 min>99.5%LowAdvantages: Highly reactive, excellent for sterically hindered couplings.[3][4] Disadvantages: Higher cost.
HBTU Aminium/Uronium Salt30 - 60 min98 - 99.5%LowAdvantages: Fast and efficient, widely used.[3] Disadvantages: Less reactive than HATU, potential for side reactions.[5]
HCTU Aminium/Uronium Salt5 - 20 minHighLowAdvantages: Very fast reaction times, cost-effective alternative to HATU.[3] Disadvantages: Can have impurities affecting peptide purity.
COMU Aminium/Uronium Salt15 - 45 min>99%Very LowAdvantages: High efficiency, improved safety profile (non-explosive byproducts).[6] Disadvantages: Higher cost.
PyBOP Phosphonium Salt30 - 120 min>98%LowAdvantages: Byproducts are non-carcinogenic, lower risk of certain side reactions. Disadvantages: Slower than aminium salts.
DIC/Oxyma Carbodiimide/Additive60 - 180 min95 - 99%Very LowAdvantages: Cost-effective, low racemization.[6] Disadvantages: Slower reaction rates.[7]

Table 2: Case Study - Impact of this compound Incorporation on the Bioactivity of Brevinin-1OS (B1OS) [1]

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC50, µM)
B1OS 326464>128
B1OS-L (L-Leu added) 44832
B1OS-D-L (D-Leu added) 44864

Data sourced from: Modification Strategy of this compound Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.[1][8] The data indicates that the addition of a leucine (B10760876) residue dramatically improves the minimum inhibitory concentration (MIC). Notably, the this compound variant (B1OS-D-L) exhibits a superior therapeutic profile by retaining high antimicrobial potency while having reduced toxicity to mammalian cells (higher HC50 value) compared to the L-Leucine variant.[1]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol outlines the manual synthesis of a peptide with a C-terminal amide, incorporating one or more Fmoc-D-Leucine-OH residues.

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin is a suitable choice for generating peptides with a C-terminal amide.[9]

  • Procedure:

    • Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 100-300 mg for a 0.1 mmol scale) into a reaction vessel.[10]

    • Add N,N-Dimethylformamide (DMF, approx. 10 mL/g of resin) to swell the resin for at least 30-60 minutes.[10][11]

    • Drain the DMF.

2. Iterative Deprotection and Coupling Cycle:

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[9]

  • Amino Acid Coupling (Example using HATU):

    • In a separate vial, dissolve Fmoc-D-Leucine-OH (or another Fmoc-protected amino acid) (3-5 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), in DMF.[3][6]

    • Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution to begin pre-activation.[3][6]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered couplings, the reaction time may be extended.[9]

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

3. Final Deprotection and Cleavage:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.

  • Wash the fully assembled peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for standard protected amino acids is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger to prevent side reactions.

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[9]

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) - General Approach

LPPS is suitable for shorter peptides or large-scale synthesis where purification after each step is feasible.[12]

1. Activation of the First Amino Acid (e.g., Boc-D-Leucine):

  • Dissolve Boc-D-Leucine (1 equivalent) in a suitable organic solvent (e.g., DCM or DMF).

  • Add a coupling reagent (e.g., DCC, 1.1 equivalents) and an additive (e.g., HOBt, 1.1 equivalents) at 0°C to form the active ester.

2. Coupling:

  • In a separate flask, dissolve the second amino acid (with its amino group free and carboxyl group protected, e.g., as a methyl ester) (1 equivalent) in the same solvent.

  • Add the pre-activated Boc-D-Leucine solution to the second amino acid solution.

  • Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC) or LC-MS.

3. Deprotection and Purification:

  • After coupling, the Boc-protecting group is removed using an acid such as Trifluoroacetic Acid (TFA) in DCM.

  • The product is purified to remove byproducts and unreacted starting materials, often by extraction or column chromatography.

4. Chain Elongation:

  • The coupling and deprotection steps are repeated sequentially to build the desired peptide chain. Each intermediate dipeptide, tripeptide, etc., is purified before proceeding to the next coupling step.[12]

5. Final Deprotection:

  • Once the full peptide is synthesized, all remaining protecting groups are removed to yield the final product.

Protocol 3: Peptide Purification and Analysis

1. Purification by Preparative RP-HPLC:

  • Objective: To purify the crude synthetic peptide based on its hydrophobicity.[13]

  • Procedure:

    • Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of water and acetonitrile (B52724) (ACN) is common. If solubility is an issue, small amounts of DMSO or DMF can be used.[14]

    • Column and Solvents: Use a preparative C18 column. Mobile Phase A: 0.1% TFA in HPLC-grade water. Mobile Phase B: 0.1% TFA in HPLC-grade ACN.[13]

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Injection and Elution: Inject the dissolved peptide and apply a linear gradient of increasing Mobile Phase B to elute the peptide. A shallow gradient is often required to separate the target peptide from closely eluting impurities.

    • Fraction Collection: Collect fractions across the main peak(s) and monitor absorbance at 214-220 nm.[14]

    • Analysis and Pooling: Analyze each fraction for purity using analytical RP-HPLC and for mass using Mass Spectrometry. Pool the fractions that meet the desired purity level (e.g., >95%).

    • Lyophilization: Freeze-dry the pooled fractions to obtain the final peptide as a fluffy white powder.

2. Analysis and Characterization:

  • Analytical RP-HPLC: Used to determine the purity of the final peptide product. The retention time can also help in confirming the identity of the peptide.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence has been assembled. Advanced MS techniques like multistage fragmentation (MS³) can be used to differentiate between isomers like Leucine and Isoleucine, and specific methods exist to distinguish between D- and L-amino acid containing peptides.[15][16][17][18]

Mandatory Visualizations

G General Workflow for this compound Peptide Synthesis cluster_synthesis Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin_Prep 1. Resin Swelling Fmoc_Deprot 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprot Coupling 3. Coupling (Fmoc-D-Leucine-OH + Reagent) Fmoc_Deprot->Coupling Wash 4. Washing Coupling->Wash Kaiser_Test 5. Kaiser Test Wash->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat_Cycle Repeat for each AA Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprot Cleavage 6. Cleavage & Deprotection Repeat_Cycle->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (LC-MS) Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization Final_Peptide Pure D-Leu Peptide Lyophilization->Final_Peptide

Caption: General workflow for this compound peptide synthesis.

G Decision Logic for Coupling Reagent Selection cluster_criteria Primary Synthesis Goals cluster_reagents Recommended Reagents Start Select Coupling Reagent High_Speed Need for High Speed / Difficult Sequence? Start->High_Speed Low_Racemization Racemization a Primary Concern? High_Speed->Low_Racemization No Aminium Aminium/Uronium Salts (HATU, HCTU, COMU) High_Speed->Aminium Yes Cost_Sensitive Is Cost the Main Driver? Low_Racemization->Cost_Sensitive No Carbodiimide Carbodiimides (DIC/Oxyma) Low_Racemization->Carbodiimide Yes Cost_Sensitive->Aminium No, prioritize efficiency Cost_Sensitive->Carbodiimide Yes Final_Choice Final Reagent Choice Aminium->Final_Choice Phosphonium Phosphonium Salts (PyBOP) Phosphonium->Final_Choice Carbodiimide->Phosphonium If speed is also a factor Carbodiimide->Final_Choice

Caption: Decision logic for coupling reagent selection.

References

Application Note: Quantification of D-Leucine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-amino acids, once thought to be rare in mammals, are now recognized as having significant physiological roles and are emerging as potential biomarkers for various diseases. D-Leucine, an enantiomer of the essential amino acid L-Leucine, has garnered interest in fields such as neuroscience and drug development. Accurate and sensitive quantification of this compound in complex biological matrices like plasma is crucial for understanding its physiological functions and for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this application due to its high selectivity, sensitivity, and throughput.[1][2]

This application note provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The method described herein utilizes a chiral stationary phase for the separation of D- and L-Leucine enantiomers without the need for derivatization, coupled with sensitive detection by a triple quadrupole mass spectrometer.[3][4]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances, such as proteins, from the plasma matrix.[5] Two common and effective techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[5]

a. Protein Precipitation (PPT) Protocol

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a 1.5 mL microcentrifuge tube.[5]

  • Internal Standard Spiking: Add 10 µL of a this compound-d7 internal standard working solution to each plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.[5] Alternative precipitating agents include methanol (B129727) or a 30% sulfosalicylic acid (SSA) solution.[1][5]

  • Vortexing: Vigorously vortex the mixture for 30 seconds to ensure complete protein precipitation.[1][5]

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[1][5]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[5]

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C for sample concentration.[5]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[5]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[5]

b. Solid-Phase Extraction (SPE) Protocol

  • Sample Pre-treatment: Dilute 100 µL of plasma with a suitable buffer.

  • SPE Cartridge Conditioning: Condition a cationic exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[5]

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.[5]

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions

For the enantiomeric separation of D- and L-Leucine, a chiral column is essential.[3][4][6]

ParameterCondition
LC System Agilent 1290 UPLC system or equivalent[1]
Column CHIRALPAK ZWIX(-)[3][4]
Column Temperature 50°C[1]
Mobile Phase Isocratic: methanol/acetonitrile/1 mol/L ammonium formate/formic acid (500:500:25:2, v/v/v/v)[3][4]
Flow Rate 0.5 mL/min[3][4]
Injection Volume 4 µL[7]

b. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[3]

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer with ESI source[3]
Ionization Mode Positive Ion Mode[3]
MRM Transitions This compound: m/z 132.1 > 43.0, this compound-d7: m/z 139.2 > 93.0[4]
Ion Spray Voltage 1500 V[8]
Temperature 600 °C[8]
Curtain Gas 25 psi[8]
Nebulizer Gas 40 psi[8]
Auxiliary Gas 45 psi[8]

Data Presentation

The following table summarizes the key validation parameters for a validated LC-MS/MS method for this compound quantification.

Validation ParameterResult
Linearity Range 0.001 - 1 µg/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.001 µg/mL[3]
Accuracy (% Bias) Within ±15%[3]
Precision (%RSD) Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[3]
Matrix Effect Assessed and compensated for with a surrogate matrix[3]

This data is representative and may vary based on the specific instrumentation and laboratory conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike Spike Internal Standard (this compound-d7) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc Chiral LC Separation (CHIRALPAK ZWIX(-)) reconstitute->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Experimental workflow for this compound quantification in plasma.

logical_flow start Start: Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis separation Chiral Separation of D- and L-Leucine analysis->separation Step 1 detection Mass Spectrometric Detection (MRM) separation->detection Step 2 quantification Quantification using Internal Standard detection->quantification end End: this compound Concentration quantification->end

Caption: Logical flow for this compound quantification.

References

Application Notes and Protocols for Chiral Separation of D- and L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chiral separation of D- and L-Leucine, critical for applications in drug development, quality control, and metabolic research where enantiomeric purity is paramount. The protocols outlined below cover a range of techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering solutions for various analytical challenges.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful and widely used technique for the separation, identification, and quantification of amino acid enantiomers. The choice of a chiral stationary phase (CSP) is critical for achieving baseline resolution of D- and L-Leucine.

Method 1: Crown Ether-Based Chiral HPLC

This method is suitable for the direct enantioseparation of underivatized D- and L-Leucine. Crown ether-based CSPs are particularly effective for the separation of amino acids.

ParameterValue
Column CROWNPAK CR-I(+) or CR-I(-), 150 x 2.1 mm, 5 µm[1]
Mobile Phase Gradient of A (water:TFA 99.5:0.5, % v/v) and B (acetonitrile:ethanol:TFA 85:15:0.5, % v/v/v)[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 30 °C[1]
Detection Tandem Mass Spectrometry (MS/MS)[1]
Elution Order With CR-I(+), D-forms elute before L-forms. The order is reversed with CR-I(-)[2]
  • System Preparation:

    • Equilibrate the CROWNPAK CR-I(+) or CR-I(-) column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the D,L-Leucine sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Inject the prepared sample onto the column.

    • Run the gradient elution as optimized for the specific system. A typical total run time can be around 15 minutes.[1]

    • Monitor the elution of D- and L-Leucine using an MS/MS detector.

  • Data Analysis:

    • Identify the peaks corresponding to D- and L-Leucine based on their retention times and mass-to-charge ratios.

    • Quantify the enantiomers by integrating the peak areas.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample D,L-Leucine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column CROWNPAK CR-I(+) Separate Gradient Elution Column->Separate Inject->Column Detect MS/MS Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Enantiomers Identify->Quantify HPLC_Zwitterionic_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-MS/MS Analysis cluster_analysis Data Analysis Plasma Plasma Sample SPE Cationic Exchange SPE Plasma->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject Sample Reconstitute->Inject Column CHIRALPAK ZWIX(-) Separate Isocratic Elution Column->Separate Inject->Column Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify GC_Method_Logic cluster_derivatization Derivatization cluster_gc GC Separation cluster_detection Detection & Quantification Leucine D,L-Leucine Derivatized Volatile Diastereomers Leucine->Derivatized Reagent Derivatization Reagent (e.g., MSTFA) Reagent->Derivatized Column Chiral GC Column (Chirasil-L-Val) Derivatized->Column Separated Separated Diastereomers Column->Separated Temperature Program MS MS Detection (SIM) Separated->MS Quantification Quantification MS->Quantification CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Data Analysis Sample D,L-Leucine Sample Inject Inject Sample Sample->Inject Capillary Capillary Conditioning Capillary->Inject BGE Prepare BGE with Chiral Selector Separate Apply Voltage (15-30 kV) BGE->Separate Inject->Separate Detect UV/LIF Detection Separate->Detect Analyze Analyze Electropherogram Detect->Analyze Quantify Quantify Enantiomers Analyze->Quantify

References

Application Notes and Protocols for Investigating the Role of D-Leucine in mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. A key activator of mTOR complex 1 (mTORC1) is the essential branched-chain amino acid L-Leucine. The abundance of L-Leucine is sensed by the cytosolic protein Sestrin2. Upon binding L-Leucine, Sestrin2 releases its inhibition on the GATOR2 complex, leading to the activation of Rag GTPases and the subsequent recruitment and activation of mTORC1 at the lysosomal surface. This well-established pathway highlights the critical role of L-Leucine in cellular anabolic processes.

While the effects of L-Leucine are extensively studied, the role of its stereoisomer, D-Leucine, in mTOR signaling is not well-documented. D-amino acids are present in mammals and can have distinct biological functions, particularly in the nervous system. However, current evidence on the L-Leucine binding pocket of Sestrin2 suggests a high degree of stereospecificity, making it unlikely that this compound can effectively bind and elicit a similar activation of mTORC1. These application notes provide an overview of the established L-Leucine-mTORC1 pathway and offer a detailed protocol to investigate and compare the effects of this compound.

Data Presentation

The following table summarizes the known quantitative effects of L-Leucine on key downstream targets of mTORC1. Currently, there is a lack of published quantitative data on the direct effects of this compound on mTOR signaling. The provided experimental protocols are designed to generate such comparative data.

Target ProteinTreatmentFold Change in Phosphorylation (relative to control)Cell Type/SystemReference
p70S6K1 (Thr389) L-Leucine~2.0 to 4.0-fold increaseHuman Myotubes, HEK293T cells[1][2]
This compoundData not available
4E-BP1 (Thr37/46) L-Leucine~1.5 to 3.0-fold increaseHuman Myotubes, HEK293T cells[1][2]
This compoundData not available
mTOR (Ser2448) L-Leucine~1.3 to 2.5-fold increaseHuman Myotubes, L6 Myoblasts[2][3]
This compoundData not available

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental logic.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface L-Leucine L-Leucine Amino Acid Transporter Amino Acid Transporter L-Leucine->Amino Acid Transporter Uptake Sestrin2 Sestrin2 Amino Acid Transporter->Sestrin2 L-Leucine GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits in absence of L-Leucine GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag GTPases Rag GTPases GATOR1->Rag GTPases Inhibits mTORC1 mTORC1 Rag GTPases->mTORC1 Recruits p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Rheb Rheb Rheb->mTORC1 Activates Protein Synthesis Protein Synthesis p70S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits when unphosphorylated

Caption: L-Leucine mTORC1 signaling pathway.

Stereospecificity cluster_ligands Ligands cluster_receptor Receptor cluster_outcome Outcome L_Leucine L-Leucine Sestrin2_Pocket Sestrin2 Binding Pocket L_Leucine->Sestrin2_Pocket Fits D_Leucine This compound D_Leucine->Sestrin2_Pocket Does not fit Binding Binding and Conformational Change Sestrin2_Pocket->Binding With L-Leucine No_Binding No Binding Sestrin2_Pocket->No_Binding With this compound mTORC1_Activation mTORC1 Activation Binding->mTORC1_Activation No_mTORC1_Activation No mTORC1 Activation No_Binding->No_mTORC1_Activation

Caption: Stereospecificity of Sestrin2 binding.

Experimental Protocols

Objective: To determine and compare the effects of this compound and L-Leucine on the activation of the mTORC1 signaling pathway in cultured cells.

Materials:

  • Cell line (e.g., HEK293T, C2C12 myotubes, or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • DMEM without Leucine (B10760876)

  • This compound (cell culture grade)

  • L-Leucine (cell culture grade)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies:

    • Phospho-p70S6K1 (Thr389)

    • Total p70S6K1

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels and buffers

  • PVDF membranes

Experimental Workflow Diagram:

Experimental_Workflow Start Start Cell_Culture Culture cells to 70-80% confluency Start->Cell_Culture Starvation Amino acid (Leucine) starvation for 1 hour Cell_Culture->Starvation Treatment Treat with this compound, L-Leucine, or control for 30 min Starvation->Treatment Lysis Lyse cells and collect protein Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification Western_Blot Western Blotting for p-mTOR, p-p70S6K1, p-4E-BP1 Quantification->Western_Blot Analysis Densitometry and statistical analysis Western_Blot->Analysis End End Analysis->End

Caption: Workflow for comparing D- and L-Leucine effects.

Procedure:

  • Cell Culture:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Amino Acid Starvation:

    • Aspirate the growth medium and wash the cells twice with warm PBS.

    • Incubate the cells in Leucine-free DMEM for 1 hour to synchronize the mTORC1 pathway in an inactive state.

  • Treatment:

    • Prepare stock solutions of this compound and L-Leucine in Leucine-free DMEM.

    • Treat the starved cells with the following conditions for 30 minutes:

      • Control (Leucine-free DMEM)

      • This compound (e.g., at physiological concentrations of 100 µM, 200 µM, and a higher concentration of 2 mM)

      • L-Leucine (e.g., at the same concentrations as this compound for direct comparison)

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total mTOR, p70S6K1, 4E-BP1, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each target, normalize the phosphorylated protein signal to the total protein signal.

    • Express the data as a fold change relative to the starved control.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between the treatment groups.

Expected Outcomes and Interpretation:

  • L-Leucine Treatment: A significant, dose-dependent increase in the phosphorylation of mTOR, p70S6K1, and 4E-BP1 is expected, confirming the activation of the mTORC1 pathway.

  • This compound Treatment: Based on the stereospecificity of the Sestrin2 binding pocket, it is hypothesized that this compound will not significantly increase the phosphorylation of mTORC1 downstream targets compared to the starved control.

References

Application of D-Leucine in Epilepsy and Seizure Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2][3][4][5] Despite the availability of numerous anti-seizure medications, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic strategies.[1][2][3][4][5][6] Recent preclinical studies have identified D-Leucine, a D-amino acid, as a promising candidate with potent anti-seizure properties.[1][2][7][8][9] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in epilepsy and seizure models.

This compound has demonstrated efficacy in both acute and chronic seizure models, exhibiting a distinct pharmacological profile compared to its L-enantiomer and conventional anti-seizure drugs like diazepam.[7][8][10] Notably, this compound has been shown to terminate ongoing seizures effectively, even at low doses, and without the sedative side effects commonly associated with benzodiazepines.[7][8][10] While the precise mechanism of action is still under investigation, it appears to operate through a novel pathway, independent of direct interaction with kainic acid binding sites on glutamatergic receptors.[7]

Data Presentation

Table 1: Efficacy of this compound in Acute Seizure Models
ModelSpecies/StrainThis compound DoseAdministration RouteKey FindingsReference
Kainic Acid-Induced SeizuresNIH Swiss Mice3 mg/kg & 300 mg/kgIntraperitoneal (i.p.)Both doses abolished behavioral seizure activity when administered after seizure onset.[7][Hartman et al., Neurobiology of Disease, 2015][7]
Kainic Acid-Induced SeizuresNIH Swiss Mice3 mg/kg & 300 mg/kgIntraperitoneal (i.p.)Pre-treatment led to lower mean maximum seizure scores and reduced time spent in seizure stage 2.[9][Hartman et al., AES Annual Meeting, 2013][9]
6 Hz ElectroshockNIH Swiss Mice1.5% w/v in drinking waterOral (13 days)Increased the current required to induce a seizure in 50% of mice (CC50).[9][Hartman et al., AES Annual Meeting, 2013][9]
Maximal Electroshock Threshold (MES-T)Tas1R2/R3 Knockout MiceN/AN/ADeletion of the Tas1R2/R3 receptor elevated seizure thresholds.[3][4][5][6][Holden & Hartman, Epilepsy & Behavior, 2018][3][4][5][6]
Table 2: Efficacy of this compound in a Chronic Seizure Model
ModelSpecies/StrainThis compound DoseAdministration RouteKey FindingsReference
Post-Kainic Acid Status Epilepticus (Temporal Lobe Epilepsy Model)FVB/NJ Mice1.5% w/v in drinking waterOral (4 weeks)No overall difference in seizure frequency or number of days with seizures.[3][4][5][6] However, a reduction in the number of dark cycles with seizures was observed.[3][4][5][6][Holden & Hartman, Epilepsy & Behavior, 2018][3][4][5][6]

Experimental Protocols

Protocol 1: Acute Kainic Acid-Induced Seizure Model

This protocol is designed to assess the ability of a compound to terminate ongoing seizures.

Materials:

  • Male NIH Swiss mice (5 weeks old)

  • Kainic acid solution (e.g., 20-30 mg/kg in saline)

  • This compound solution (3 mg/kg and 300 mg/kg in sterile water)

  • Control vehicle (sterile water)

  • Diazepam solution (as a positive control)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Video recording equipment

  • Behavioral seizure scoring scale (e.g., Racine scale)

Procedure:

  • Acclimatize mice to the experimental environment.

  • Induce status epilepticus by injecting mice i.p. with kainic acid.

  • Monitor mice continuously for the onset of seizure activity.

  • Approximately 15-20 minutes after kainic acid injection (or 5-10 minutes after seizure onset), administer this compound (3 mg/kg or 300 mg/kg, i.p.), vehicle, or diazepam.[7]

  • Record behavioral seizures for at least 2 hours post-treatment using a standardized scoring system.

  • Analyze the data to compare seizure scores and duration between treatment groups.

Protocol 2: 6 Hz Psychomotor Seizure Test

This protocol is used to evaluate the anticonvulsant effect of a compound against focal seizures.

Materials:

  • Male NIH Swiss mice (5 weeks old)

  • This compound (1.5% w/v in drinking water)

  • Corneal electrodes

  • A constant current electrical stimulator

Procedure:

  • House mice with ad libitum access to either this compound-containing water or plain water for 13 days.[9]

  • On the day of testing, apply corneal electrodes with a drop of anesthetic/saline solution.

  • Deliver a 6 Hz electrical stimulus of a specific current and duration (e.g., 32 mA for 0.2 ms).

  • Observe the mice for the presence or absence of a seizure, characterized by stun, forelimb clonus, and Straub tail.

  • Determine the median convulsive current (CC50) for both the this compound treated and control groups using a method such as probit analysis.[9]

Protocol 3: Chronic Post-Kainic Acid Spontaneous Recurrent Seizure Model

This protocol is for evaluating the long-term efficacy of a compound on spontaneous recurrent seizures (SRS) in a model of temporal lobe epilepsy.

Materials:

  • Male FVB/NJ mice (6 weeks old)

  • Kainic acid solution

  • This compound (1.5% w/v in drinking water)

  • Surgical equipment for electrode implantation

  • Video-EEG monitoring system

  • Data analysis software

Procedure:

  • Surgically implant EEG electrodes for continuous monitoring.[6]

  • After a recovery period, induce status epilepticus with kainic acid.[6]

  • Monitor the mice with video-EEG for a baseline period of 4 weeks to establish the frequency of spontaneous recurrent seizures.[6]

  • Following the baseline period, provide mice with this compound in their drinking water for a 4-week treatment period.[6]

  • Continue video-EEG monitoring throughout the treatment period.

  • After the treatment period, switch back to plain water and monitor for a 4-week post-treatment period.[6]

  • Analyze the EEG data to quantify seizure frequency and duration during the baseline, treatment, and post-treatment phases.

Visualizations

experimental_workflow_acute_seizure_model cluster_setup Experimental Setup cluster_treatment Treatment Intervention cluster_outcome Outcome Assessment Animal_Model NIH Swiss Mice Seizure_Induction Kainic Acid (i.p.) Animal_Model->Seizure_Induction Induce Seizures Treatment This compound, Vehicle, or Diazepam (i.p.) Seizure_Induction->Treatment Administer Treatment Post-Onset Monitoring Behavioral Seizure Scoring Treatment->Monitoring Observe & Score Analysis Compare Seizure Severity & Duration Monitoring->Analysis Data Analysis

Caption: Workflow for the acute kainic acid-induced seizure model.

proposed_mechanism_of_action cluster_neuronal_effects Neuronal Effects cluster_seizure_outcome Seizure Outcome cluster_ruled_out Ruled Out Mechanisms D_Leucine This compound Unknown_Target Novel Neuronal Target/Pathway D_Leucine->Unknown_Target Interacts with Kainate_Receptor Direct Competition at Kainate Receptors D_Leucine->Kainate_Receptor Does not directly compete with Kainic Acid LTP_Reduction Reduced Long-Term Potentiation Unknown_Target->LTP_Reduction No_Basal_Transmission_Effect No Effect on Basal Synaptic Transmission Unknown_Target->No_Basal_Transmission_Effect Anti_Seizure_Effect Anti-Seizure Effect Unknown_Target->Anti_Seizure_Effect

Caption: Proposed mechanism of this compound's anti-seizure action.

Discussion and Future Directions

The collective evidence strongly suggests that this compound holds significant potential as a novel anti-seizure agent.[2][7] Its ability to terminate ongoing seizures without causing sedation is a particularly compelling feature for clinical translation.[7][8][10] However, the lack of efficacy in a chronic model of temporal lobe epilepsy indicates that its therapeutic window may be more suited for acute seizure termination rather than long-term prevention of spontaneous recurrent seizures, although its effect during the dark cycle warrants further investigation.[3][4][5][6]

The identification of the specific molecular target and signaling pathway of this compound is a critical next step. While the Tas1R2/R3 receptor has been implicated, further research is needed to confirm its role and elucidate the downstream mechanisms.[6] Understanding how this compound reduces long-term potentiation without affecting basal synaptic transmission will be key to unraveling its unique anti-seizure properties.[1][2][7] Future studies should focus on a broader range of epilepsy models, including those resistant to conventional drugs, and explore the potential synergistic effects of this compound with existing anti-seizure medications. Confirmation of these promising preclinical findings in larger animal models will be essential before considering human clinical trials.[8]

References

Application Notes and Protocols for In Vivo Administration of D-Leucine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of D-Leucine in murine models. The information is compiled from various studies and provides a starting point for designing experiments to investigate the physiological and pathological roles of this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various in vivo studies in mice. These values can serve as a reference for dose-selection in future experiments.

Table 1: Parenteral and Oral Gavage Administration of this compound in Mice

Administration RouteDosage RangeMouse ModelStudy FocusReference
Intravenous (IV) Infusion1 - 5 mg/kgRodentsPharmacokinetic studies[1]
Intraperitoneal (IP) Injection3 mg - 300 mgNIH Swiss miceSeizure control[2][3]
Oral Gavage10 - 50 mg/kgRodentsPharmacokinetic studies[1]

Table 2: Dietary Administration of this compound in Mice

Administration MethodConcentration in DietMouse ModelStudy FocusReference
Dietary Supplementation0.3% in dietFemale mice (6-week-old)Protection against psychological stress-induced oocyte abnormality[4]
Dietary Supplementation1 g/kg or 8 g/kg of feedCD2F1 miceCancer cachexia[5][6]
Supplementation in Drinking Water1.5%Middle-aged male miceAging-induced vascular remodeling[7]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to mice via common routes. It is crucial to perform pilot studies to determine the optimal and safe dosage for your specific experimental model and research question.

Preparation of this compound for Administration
  • Solubility: this compound is soluble in aqueous solutions.

  • Vehicle: Sterile 0.9% saline, phosphate-buffered saline (PBS), or water are suitable vehicles. For oral gavage, a 0.5% methylcellulose (B11928114) solution can also be used.[1]

Preparation for Injection (Intravenous, Intraperitoneal):

  • Under aseptic conditions, weigh the required amount of this compound powder.

  • Dissolve the powder in a sterile vehicle (e.g., saline, PBS) to the final desired concentration.

  • Ensure the solution is homogeneous. Gentle warming or vortexing may aid dissolution.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.[1]

  • Store the prepared solution at 2-8°C for short-term use. For long-term storage, aliquot and freeze at -20°C.

Preparation for Oral Gavage:

  • Follow the same calculation and dissolution steps as for parenteral administration.[1]

  • Sterile filtration may not be necessary if the solution is prepared fresh from a sterile powder and administered immediately.

Preparation for Dietary Supplementation:

  • Calculate the amount of this compound required to achieve the desired percentage in the diet or drinking water.

  • For dietary supplementation, thoroughly mix the powdered this compound with the powdered rodent chow before pelleting.

  • For supplementation in drinking water, dissolve the this compound in the drinking water. Ensure the solution remains stable and free of microbial growth by changing the water bottles frequently.[6]

Administration Procedures

Intravenous (IV) Injection (Tail Vein):

  • Properly restrain the mouse, for example, in a restraining device.

  • Dilate the tail veins using a heat lamp or warm water.

  • Inject the prepared this compound solution slowly into a lateral tail vein using a 27-30 gauge needle.

  • The maximum recommended injection volume is typically 5 ml/kg of body weight.[6][8]

Intraperitoneal (IP) Injection:

  • Properly restrain the mouse.

  • Locate the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Insert a 25-27 gauge needle at a 30-40° angle and inject the prepared this compound solution.

  • The maximum recommended injection volume is typically 10 ml/kg.[8][9]

Oral Gavage:

  • Gently restrain the mouse.

  • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[1]

  • Use a proper-sized, soft-tipped or ball-tipped gavage needle.

  • Insert the gavage needle orally and gently guide it into the esophagus.

  • Slowly administer the this compound solution. The maximum recommended volume is 10 ml/kg.[1][6]

  • Observe the animal to ensure proper recovery and no signs of respiratory distress.

Signaling Pathways and Metabolic Fate

Metabolic Pathway of this compound

This compound in mammals is primarily metabolized by the flavoenzyme D-amino acid oxidase (DAO), which is predominantly found in the peroxisomes of the liver and kidney.[1][10] This enzyme catalyzes the oxidative deamination of this compound to its corresponding α-keto acid, α-ketoisocaproate (KIC).[1][10] KIC can then be further metabolized or transaminated to L-leucine.[1]

D_Leucine_Metabolism D_Leucine This compound KIC α-Ketoisocaproate (KIC) D_Leucine->KIC Oxidative Deamination DAO D-Amino Acid Oxidase (DAO) L_Leucine L-Leucine KIC->L_Leucine Transamination Metabolism Further Metabolism (e.g., to Acetyl-CoA) KIC->Metabolism Protein_Synthesis Protein Synthesis L_Leucine->Protein_Synthesis D_Leucine_Signaling cluster_stress Oxidative Stress Response cluster_seizure Anti-Seizure Mechanism D_Leucine This compound Keap1_Nrf2 Keap1/Nrf2 Pathway D_Leucine->Keap1_Nrf2 activates Antioxidant_Enzymes HO-1, SOD2 Expression Keap1_Nrf2->Antioxidant_Enzymes increases ROS_Reduction Reduced ROS Antioxidant_Enzymes->ROS_Reduction leads to Cellular_Protection Oocyte Protection ROS_Reduction->Cellular_Protection results in D_Leucine2 This compound Novel_Pathway Novel Signaling Pathway (distinct from known therapies) D_Leucine2->Novel_Pathway activates Seizure_Suppression Seizure Suppression Novel_Pathway->Seizure_Suppression leads to Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body Weight, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization DLeucine_Admin This compound Administration (Specify Route and Dosage) Randomization->DLeucine_Admin Vehicle_Control Vehicle Control Administration Randomization->Vehicle_Control Monitoring Regular Monitoring (Health, Behavior, Weight) DLeucine_Admin->Monitoring Vehicle_Control->Monitoring Behavioral_Tests Behavioral Tests (e.g., Seizure Scoring) Monitoring->Behavioral_Tests Sample_Collection Sample Collection (Blood, Tissues) Behavioral_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., LC-MS/MS for this compound levels) Sample_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (e.g., Western Blot, qPCR for signaling pathways) Sample_Collection->Molecular_Analysis Data_Analysis Statistical Analysis and Interpretation Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

References

Application Notes and Protocols for the Analytical Determination of D-Leucine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of D-Leucine enantiomeric purity. The selection of an appropriate analytical technique is critical for ensuring the stereochemical integrity of raw materials, intermediates, and final active pharmaceutical ingredients (APIs) in drug development, as the presence of the undesired L-enantiomer can significantly impact the efficacy and safety of a therapeutic agent.

Introduction to Chiral Analysis of Leucine (B10760876)

Leucine, an essential amino acid, possesses a chiral center, resulting in two enantiomers: this compound and L-Leucine. While L-Leucine is the naturally occurring and biologically predominant form, the presence and quantification of this compound are of significant interest in various fields, including pharmaceutical development, food science, and biomedical research. The accurate determination of the enantiomeric excess (%ee) or enantiomeric purity is crucial. Several analytical techniques have been developed and validated for this purpose, each with its own advantages and limitations in terms of sensitivity, selectivity, and sample preparation requirements.

This document outlines the principles and provides detailed protocols for the most commonly employed methods for assessing the enantiomeric purity of this compound:

  • High-Performance Liquid Chromatography (HPLC) , particularly with chiral stationary phases (CSPs) and tandem mass spectrometry (LC-MS/MS).

  • Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS) after derivatization.

  • Capillary Electrophoresis (CE) .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy .

Comparison of Analytical Techniques

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A summary of the key features of each technique is presented below.[1]

FeatureChiral HPLCChiral GC-MSCapillary Electrophoresis (CE)NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.[1]Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[1]Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.[2][3]Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.[1][4]
Sample Preparation Often direct injection of a solution, but can require derivatization.Derivatization is typically required to increase volatility.[1][5]Minimal, usually dissolution in a suitable buffer.[6]Can be direct or may require derivatization with a chiral agent.[1][4]
Sensitivity High (can detect <0.1% of the minor enantiomer).[1]Very High (can detect <0.1% of the minor enantiomer).[1]High, with potential for sub-micromolar detection limits with preconcentration techniques.[6]Moderate (typically requires >1% of the minor enantiomer).[1]
Key Advantage Wide applicability, direct analysis often possible.[7]High resolution and sensitivity.[1]High efficiency, low sample and reagent consumption.[6]Non-destructive, provides structural information.[8]
Key Limitation Can be challenging to find a suitable chiral stationary phase for all compounds.Derivatization can be time-consuming and introduce variability.[1][9]Can be sensitive to matrix effects.Lower sensitivity compared to chromatographic methods.[1][8]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of leucine.

This method is suitable for the direct enantiomeric separation of underivatized D- and L-Leucine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

Chromatographic Conditions:

  • Column: CHIRALPAK ZWIX(-)[8][10]

  • Mobile Phase: Isocratic mixture of methanol (B129727)/acetonitrile/1 mol/L ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v)[10]

  • Flow Rate: 0.5 mL/min[10]

  • Column Temperature: Ambient

  • Detection: UV at 210 nm or Mass Spectrometry (see LC-MS/MS protocol)

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric purity is calculated from the integrated peak areas of the D- and L-Leucine enantiomers in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiral Column (e.g., CHIRALPAK ZWIX(-)) Inject->Column Detection UV or MS Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis of this compound.

This method is also suitable for the direct analysis of underivatized amino acids.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.

  • Mobile Phase: A simple mobile phase of water:methanol:formic acid can be used. The ratio can be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

Sample Preparation:

  • Prepare the sample as described in Method 1.1.

Data Analysis: Calculate the enantiomeric purity based on the peak areas of the D- and L-Leucine enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for chiral analysis, but it requires derivatization of the amino acids to make them volatile.

This protocol involves derivatization to form diastereomers that can be separated on a standard achiral GC column, or more commonly, derivatization to increase volatility for separation on a chiral GC column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Derivatization Procedure:

  • Methyl Esterification: Treat the this compound sample with a solution of 2M HCl in methanol and heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

  • Amide Formation: To the dried residue, add a solution of (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride in a suitable solvent (e.g., dichloromethane) and a tertiary amine (e.g., triethylamine). Heat at 60°C for 15 minutes.[5]

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC injection (e.g., ethyl acetate).

GC-MS Conditions:

  • Column: Chirasil-L-Val capillary column.[11]

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[11]

  • Oven Temperature Program: 70°C to 130°C at 10°C/min, then to 180°C at 2°C/min, and hold for 10 min.[11]

  • Injection Mode: Splitless

  • MS Detection: Electron Ionization (EI) in Single Ion Monitoring (SIM) mode, monitoring characteristic fragment ions.

Data Analysis: The enantiomeric purity is determined by comparing the integrated peak areas of the derivatized D- and L-Leucine enantiomers.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Ester Methyl Esterification Sample->Ester Amide Amide Formation (Chiral Derivatizing Agent) Ester->Amide Inject Inject into GC-MS Amide->Inject Column Chiral GC Column (e.g., Chirasil-L-Val) Inject->Column Detection Mass Spectrometric Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

References

Application Notes and Protocols for Stable Isotope-Labeled D-Leucine in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled D-Leucine is a powerful tool for researchers investigating amino acid metabolism, protein kinetics, and the distinct physiological roles of D-amino acids. Unlike their L-counterparts, D-amino acids are present in mammals at much lower concentrations and are involved in specific pathways, including neurotransmission and metabolic regulation.[1][2] The use of stable isotopes, such as Deuterium (D) or Carbon-13 (¹³C), allows for the precise tracing of this compound's metabolic fate in complex biological systems without the safety concerns associated with radioactive isotopes.

This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled this compound (e.g., this compound-D10) in various tracer studies.

Core Principles of this compound Tracer Studies

The fundamental principle behind using stable isotope-labeled this compound is to introduce a "heavy" version of the molecule into a biological system and monitor its incorporation into various metabolic pools and downstream products. By using techniques like mass spectrometry, researchers can distinguish the labeled this compound and its metabolites from their naturally abundant, unlabeled ("light") counterparts.[3]

The primary metabolic pathway for this compound in mammals is its oxidative deamination by D-amino acid oxidase (DAO), a flavoenzyme predominantly found in the kidneys and liver.[1][3] This reaction converts this compound to its corresponding α-keto acid, α-ketoisocaproate (KIC), which can then be transaminated to L-Leucine or further metabolized.[1] This chiral inversion allows researchers to study the in vivo conversion of a D-amino acid to its L-enantiomer.

Application 1: Investigating D-Amino Acid Metabolism and Chiral Inversion

Stable isotope-labeled this compound is an invaluable tracer for quantifying the in vivo activity of D-amino acid oxidase and the subsequent conversion to L-Leucine. This is crucial for understanding the capacity of an organism to metabolize D-amino acids from endogenous or exogenous sources.

Quantitative Data Summary: this compound Conversion Kinetics in Rodents

The following table summarizes key pharmacokinetic parameters from a study investigating the metabolism of intravenously administered D-[²H₇]leucine in rats.

ParameterSham-Operated Rats5/6-Nephrectomized RatsReference
D-[²H₇]leucine to [²H₇]KIC Conversion Fraction 0.770.25[1]
Peak Plasma L-[²H₇]leucine Concentration (nmol/ml) 4.7 ± 1.70.9 ± 0.8[1]
AUC₀₋₃₆₀ min of L-[²H₇]leucine (min·nmol·ml⁻¹) 551 ± 182123 ± 45[1]

AUC: Area Under the Curve

Experimental Protocol 1: In Vivo Tracer Study of this compound Metabolism in Rodents

This protocol describes a bolus injection of stable isotope-labeled this compound to determine its conversion to α-KIC and L-Leucine.

Materials:

  • Stable isotope-labeled this compound (e.g., this compound-D10 or D-[²H₇]leucine)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Experimental animals (e.g., rats or mice)

  • Anesthetic agent (e.g., isoflurane)

  • Catheters for intravenous administration and blood sampling

  • Anticoagulant (e.g., EDTA)

  • Centrifuge and microcentrifuge tubes

  • LC-MS/MS or GC-MS system

Procedure:

  • Preparation of Infusion Solution: Dissolve the stable isotope-labeled this compound in sterile saline or PBS to the desired concentration. A typical dose for pharmacokinetic studies in rats is 1-5 mg/kg.[3] Ensure sterility by filtering through a 0.22 µm filter.

  • Animal Preparation: Anesthetize the animal and surgically place catheters in a vein (e.g., jugular or femoral) for infusion and an artery (e.g., carotid or femoral) for blood sampling.[3]

  • Tracer Administration: Administer the this compound solution as a single bolus injection over 1-2 minutes.[3]

  • Blood Sampling: Collect arterial blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant.[3] Immediately place samples on ice.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.[3]

  • Sample Analysis (LC-MS/MS):

    • Protein Precipitation: Thaw plasma samples on ice. To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex and incubate at -20°C for 20 minutes. Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes at 4°C.[3]

    • Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Use a chiral column if separation of D- and L-leucine is required.[3]

    • MRM Transitions:

      • This compound-D10: m/z 142.1 → 96.1[3]

      • Internal Standard (e.g., D/L-Leucine-d7): m/z 139.2 → 93.0[3]

  • Data Analysis: Construct a calibration curve using known concentrations of the labeled compounds. Quantify the concentrations of labeled this compound, KIC, and L-Leucine in the plasma samples to determine pharmacokinetic parameters.[3]

Visualization of this compound Metabolism

D_Leucine_Metabolism D_Leucine This compound-D10 KIC α-Ketoisocaproate-D9 D_Leucine->KIC D-Amino Acid Oxidase (DAO) L_Leucine L-Leucine-D9 KIC->L_Leucine Transamination Metabolism Further Metabolism (e.g., Acetyl-CoA) KIC->Metabolism Protein_Synthesis Protein Synthesis L_Leucine->Protein_Synthesis

Metabolic pathway of this compound-D10.

Application 2: Quantitative Proteomics using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

While L-amino acids are traditionally used in SILAC experiments, stable isotope-labeled this compound can be employed in specialized studies to trace the conversion to L-Leucine and its subsequent incorporation into proteins. This approach can be particularly useful for studying the efficacy of the chiral inversion pathway in different cell types or under various conditions.

Quantitative Data Summary: Protein Turnover Rates

The turnover rates of specific proteins can be determined by monitoring the incorporation of the labeled L-Leucine derived from the this compound tracer. The half-lives of proteins can vary significantly.

ProteinFunctionTypical Half-life (hours)
Ornithine decarboxylase 1 (ODC1) Polyamine biosynthesis~0.2 - 0.5
c-Myc Transcription factor~0.3 - 0.7

Note: These are general half-lives for rapidly turning over proteins and would be measured by the appearance of the labeled L-leucine derived from the this compound tracer.

Experimental Protocol 2: SILAC using this compound-D10

This protocol outlines a pulse-chase experiment to monitor protein synthesis in cultured cells using this compound-D10.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • DMEM for SILAC (deficient in L-Leucine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound-D10 ("heavy")

  • Unlabeled L-Leucine ("light")

  • Cell lysis buffer

  • Protease inhibitors

  • Trypsin for protein digestion

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling (Pulse):

    • Prepare "heavy" medium: DMEM for SILAC supplemented with 10% dFBS, antibiotics, and this compound-D10 at a concentration similar to that of L-Leucine in standard medium.

    • Culture cells in the "heavy" medium for a defined period (the "pulse") to allow for the conversion of this compound-D10 to labeled L-Leucine and its incorporation into newly synthesized proteins.

  • Chase Period:

    • After the pulse period, replace the "heavy" medium with "light" medium containing unlabeled L-Leucine.

    • Collect cell samples at various time points during the chase period (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Mass Spectrometry:

    • Lyse the collected cells and extract proteins.

    • Perform in-solution or in-gel tryptic digestion of the protein extracts.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by high-resolution mass spectrometry.

    • Use a data-dependent acquisition method to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the intensity of "heavy" and "light" isotopic pairs.

    • Specify the mass shift for the labeled Leucine (derived from this compound-D10) as a variable modification.

    • The rate of increase in the "heavy" signal during the pulse or the decrease during the chase reflects the synthesis or degradation rate of the protein, respectively.

Visualization of SILAC Workflow

SILAC_Workflow cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_analysis Analysis Phase Cell_Culture_Heavy Cell Culture in 'Heavy' this compound-D10 Medium Medium_Change Switch to 'Light' L-Leucine Medium Cell_Culture_Heavy->Medium_Change Time_Course Collect Samples Over Time Medium_Change->Time_Course Lysis_Digestion Cell Lysis & Protein Digestion Time_Course->Lysis_Digestion LC_MS LC-MS/MS Analysis Lysis_Digestion->LC_MS Data_Analysis Quantify Heavy/Light Peptide Ratios LC_MS->Data_Analysis D_Leucine_Action cluster_metabolic Metabolic Pathway cluster_direct Direct Signaling Pathway D_Leucine Stable Isotope-Labeled This compound DAO D-Amino Acid Oxidase D_Leucine->DAO Unknown_Receptor Novel/Unknown Receptor? D_Leucine->Unknown_Receptor Potential Direct Action L_Leucine_mTOR Conversion to L-Leucine -> mTOR Pathway Activation DAO->L_Leucine_mTOR Anticonvulsant_Effect Anticonvulsant Effects Unknown_Receptor->Anticonvulsant_Effect

References

Application Notes and Protocols for D-Leucine as a Therapeutic Agent in Muscle-Wasting Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle wasting, characterized by the progressive loss of skeletal muscle mass and function, is a debilitating hallmark of various physiological and pathological states, including aging (sarcopenia), cancer (cachexia), immobilization, and chronic diseases.[1] The underlying mechanisms of muscle atrophy involve an imbalance between muscle protein synthesis and degradation.[1] Leucine, an essential branched-chain amino acid (BCAA), is a well-established potent stimulator of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[2][3] While L-Leucine has been extensively studied, emerging evidence suggests that its stereoisomer, D-Leucine, also holds therapeutic potential for mitigating muscle-wasting conditions.

This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for preclinical evaluation of its efficacy in rodent models of muscle atrophy.

Mechanism of Action of this compound

The therapeutic effect of this compound in muscle-wasting conditions is primarily attributed to its in vivo conversion to L-Leucine. This bioconversion is a critical step in its mechanism of action.

  • Conversion to α-Ketoisocaproate (KIC): this compound is a substrate for the flavoenzyme D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver.[4][5] DAO catalyzes the oxidative deamination of this compound to its corresponding α-keto acid, α-ketoisocaproate (KIC), with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[4][6] Studies in DAO-deficient mice have demonstrated that DAO is indispensable for the conversion of this compound to KIC.[4][7]

  • Transamination to L-Leucine: KIC can then be stereospecifically transaminated to L-Leucine by branched-chain aminotransferases (BCATs), which are present in various tissues, including skeletal muscle. This newly synthesized L-Leucine then contributes to the intracellular L-Leucine pool.

  • Activation of mTORC1 Signaling: L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[8][9] The activation of mTORC1 by L-Leucine leads to the phosphorylation of its downstream effectors, p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] This signaling cascade ultimately enhances the translation of specific mRNAs, thereby increasing muscle protein synthesis.[2][8]

  • Inhibition of Muscle Protein Degradation: Beyond stimulating protein synthesis, L-Leucine has also been shown to inhibit protein degradation pathways.[10] It can suppress the ubiquitin-proteasome system (UPS), a major pathway for protein breakdown in skeletal muscle.[11] Specifically, L-Leucine has been observed to downregulate the expression of key muscle-specific E3 ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx).[11][12] Additionally, the activation of the PI3K/Akt/mTOR pathway by L-Leucine can inhibit autophagy, another critical catabolic process in muscle.[13]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of Leucine supplementation on muscle-wasting conditions.

Table 1: Effect of Leucine on Muscle Mass and Fiber Size in a Rat Model of Immobilization-Induced Atrophy

ParameterControlImmobilizationImmobilization + Leucine
Soleus Muscle Mass (mg)150 ± 1090 ± 8120 ± 9#
Soleus Fiber CSA (µm²)2500 ± 2001500 ± 1502000 ± 180#
Gastrocnemius Muscle Mass (mg)1200 ± 100800 ± 90*1000 ± 95#

*p < 0.05 vs. Control; #p < 0.05 vs. Immobilization. Data are presented as mean ± standard deviation. CSA: Cross-Sectional Area.

Table 2: Modulation of Key Signaling Molecules in Denervation-Induced Muscle Atrophy in Rats by Leucine

Protein Phosphorylation/ExpressionControlDenervated (D)Denervated + Leucine (DL)Leucine (L)
p-AMPK / Total AMPK1.00 ± 0.101.24 ± 0.120.32 ± 0.05#0.84 ± 0.09
p-AKT / Total AKT1.00 ± 0.151.65 ± 0.202.50 ± 0.25#1.98 ± 0.18
p-mTOR / Total mTOR1.00 ± 0.180.70 ± 0.09*1.35 ± 0.15#1.25 ± 0.13

*p < 0.05 vs. Control; #p < 0.05 vs. Denervated. Data are presented as relative fold change (mean ± standard deviation).[14]

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the therapeutic potential of this compound in preclinical models of muscle wasting.

Protocol 1: Dexamethasone-Induced Muscle Atrophy in Mice

This protocol describes the induction of muscle atrophy using the synthetic glucocorticoid dexamethasone (B1670325), which is a widely used model for studying catabolic states.[15]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Dexamethasone sodium phosphate

  • Sterile saline solution (0.9% NaCl)

  • Animal balance

  • Gavage needles

  • Insulin syringes

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Grouping: Randomly divide the mice into three groups (n=8-10 per group):

    • Vehicle Control: Receive daily intraperitoneal (i.p.) injections of sterile saline and oral gavage of the vehicle for this compound.

    • Dexamethasone (DEX): Receive daily i.p. injections of dexamethasone (20 mg/kg body weight) and oral gavage of the vehicle.

    • Dexamethasone + this compound (DEX + D-Leu): Receive daily i.p. injections of dexamethasone and oral gavage of this compound (e.g., 1.5 g/kg body weight).

  • Treatment:

    • Prepare a fresh solution of dexamethasone in sterile saline daily.

    • Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) daily.

    • Administer treatments for 7-10 consecutive days. Monitor the body weight of the mice daily.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully dissect the tibialis anterior (TA), gastrocnemius, and soleus muscles from both hindlimbs.

    • Weigh the muscles immediately.

    • For histological analysis, embed one TA muscle in optimal cutting temperature (OCT) compound and freeze it in isopentane (B150273) pre-cooled with liquid nitrogen.

    • For molecular analysis, snap-freeze the remaining muscle tissues in liquid nitrogen and store them at -80°C.

Protocol 2: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

This protocol outlines the procedure for determining muscle fiber size, a key indicator of atrophy or hypertrophy.

Materials:

  • Cryostat

  • Microscope slides

  • Hematoxylin and Eosin (H&E) staining solutions

  • Mounting medium

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sectioning: Using a cryostat, cut transverse sections (10 µm thick) of the frozen TA muscle and mount them on microscope slides.

  • H&E Staining:

    • Air-dry the sections for 30 minutes.

    • Stain with Hematoxylin for 5 minutes.

    • Rinse with running tap water.

    • Differentiate with 1% acid alcohol for a few seconds.

    • Rinse with running tap water.

    • "Blue" the sections in Scott's tap water substitute.

    • Rinse with running tap water.

    • Stain with Eosin for 2 minutes.

    • Dehydrate through a graded series of ethanol (B145695) (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a coverslip using a mounting medium.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections at 20x magnification.

    • Using ImageJ or similar software, manually or semi-automatically trace the outline of at least 200 individual muscle fibers per muscle section to determine their cross-sectional area.

    • Calculate the average CSA for each muscle.

Protocol 3: Western Blot Analysis of mTOR Signaling and Atrophy Markers

This protocol details the steps for quantifying the protein levels of key molecules involved in muscle protein synthesis and degradation pathways.

Materials:

  • Muscle tissue homogenates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-MuRF1, anti-Atrogin-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize the frozen muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein level.

Visualizations

D_Leucine_Metabolism_and_Action cluster_metabolism In Vivo Conversion cluster_signaling Intracellular Signaling This compound This compound KIC α-Ketoisocaproate (KIC) This compound->KIC DAO L-Leucine L-Leucine KIC->L-Leucine BCAT mTORC1 mTORC1 L-Leucine->mTORC1 Activates MuRF1_Atrogin1 MuRF1 / Atrogin-1 L-Leucine->MuRF1_Atrogin1 Inhibits S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis S6K1_4EBP1->Protein_Synthesis Promotes Protein_Degradation Muscle Protein Degradation MuRF1_Atrogin1->Protein_Degradation Promotes

Caption: Metabolic conversion of this compound and its subsequent effects on muscle protein turnover.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Randomize into Groups: - Vehicle - Atrophy Model - Atrophy Model + this compound Start->Grouping Treatment Daily Treatment (e.g., 7-10 days) Grouping->Treatment Euthanasia Euthanasia and Tissue Collection Treatment->Euthanasia Analysis Analyses Euthanasia->Analysis Muscle_Weight Muscle Weight Measurement Analysis->Muscle_Weight Histology Histology (CSA) Analysis->Histology Western_Blot Western Blot (Signaling & Markers) Analysis->Western_Blot

Caption: General experimental workflow for evaluating this compound in a rodent model of muscle atrophy.

References

Application Notes and Protocols for Investigating the Anti-Seizure Effects of D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Recent preclinical studies have identified D-Leucine, a D-enantiomer of the essential amino acid Leucine, as a promising novel anti-seizure agent.[1][2][3] Unlike its counterpart, L-Leucine, this compound has demonstrated the ability to terminate ongoing seizures in animal models, a critical characteristic for clinical translation.[1][4][5][6] Its efficacy is comparable to the commonly used anti-convulsant diazepam but notably lacks the associated sedative side effects.[2][4][5] The mechanism of action for this compound's anti-convulsant properties appears to be distinct from existing anti-epileptic drugs, suggesting a novel therapeutic pathway.[4][6][7] This document provides a detailed experimental framework for researchers to further investigate the anti-seizure potential of this compound.

In Vivo Efficacy and Behavioral Analysis

This section outlines protocols to assess the anti-seizure efficacy of this compound in established rodent models of acute seizures.

Kainic Acid-Induced Seizure Model

This model is used to induce status epilepticus and allows for the evaluation of a compound's ability to terminate ongoing seizures.

Protocol:

  • Animal Model: Male NIH Swiss mice (5-6 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Seizure Induction: Administer kainic acid (23.5 mg/kg, intraperitoneally - i.p.).

  • Treatment Administration: 15 minutes after the onset of seizure activity (observed behavioral seizures), administer one of the following treatments (i.p.):

    • Vehicle (e.g., sterile water or saline)

    • This compound (low dose: 3 mg/kg)

    • This compound (high dose: 300 mg/kg)

    • Positive Control: Diazepam (e.g., 5-10 mg/kg)

  • Behavioral Observation: Continuously monitor and score seizure activity for at least 2 hours post-kainic acid injection using a standardized seizure scoring scale (e.g., a modified Racine scale).

  • Data Analysis: Compare the mean seizure scores, latency to first seizure, and seizure duration between treatment groups.

6 Hz Psychomotor Seizure Model

This model is considered a test for therapy-resistant partial seizures and is useful for evaluating a compound's ability to prevent seizure onset.

Protocol:

  • Animal Model: Male NIH Swiss mice (5-6 weeks old).

  • Drug Administration Paradigms:

    • Acute Dosing: Administer this compound (3 mg/kg and 300 mg/kg, i.p.) or vehicle 3 hours prior to seizure induction.

    • Chronic Dosing: Administer this compound in drinking water (1.5% w/v) for 12-14 days prior to testing.[1][8]

  • Seizure Induction: A corneal electrode is used to deliver a 3-second electrical stimulus (6 Hz, 32 mA).

  • Behavioral Observation: Observe the mice for the presence or absence of a seizure, characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Data Analysis: Determine the percentage of animals protected from seizures in each treatment group. For the chronic dosing paradigm, the convulsive current 50 (CC50), the current at which 50% of mice have a seizure, can be determined and compared between groups.[8]

Data Presentation: In Vivo Efficacy
Seizure Model Treatment Group Dosage Primary Outcome Measure Secondary Outcome Measures
Kainic Acid Vehicle-Mean Maximum Seizure ScoreLatency to Seizure Onset (min)
This compound3 mg/kgNumber of Seizures
This compound300 mg/kgSeizure Duration (min)
Diazepam10 mg/kg
6 Hz (Acute) Vehicle-% of Animals ProtectedSeizure Score
This compound3 mg/kgSeizure Duration (s)
This compound300 mg/kg
6 Hz (Chronic) Vehicle-CC50 (mA)Body Weight Change (%)
This compound1.5% w/vFood/Water Intake

Electrophysiological Analysis

To understand the neuronal underpinnings of this compound's anti-seizure effects, in vitro and in vivo electrophysiological recordings are crucial.

In Vitro Hippocampal Slice Electrophysiology

This technique allows for the direct assessment of this compound's effects on synaptic transmission and plasticity.

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from adult mice.

  • Recording: Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.

  • Experimental Paradigms:

    • Basal Synaptic Transmission: Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs).

    • Long-Term Potentiation (LTP): Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

  • Drug Application: Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing vehicle or this compound at various concentrations.

  • Data Analysis: Compare the amplitude and slope of EPSPs/EPSCs and the magnitude of LTP between control and this compound treated slices. Previous studies have shown that this compound, but not L-leucine, reduces LTP without affecting basal synaptic transmission.[1][2][3][7]

In Vivo Electroencephalography (EEG) Monitoring

EEG recordings provide a direct measure of brain electrical activity and are essential for confirming the anti-seizure effects of this compound on epileptiform discharges.

Protocol:

  • Electrode Implantation: Surgically implant cortical or depth electrodes in mice. Allow for a recovery period of at least one week.

  • Seizure Induction and Treatment: Use the kainic acid model as described in section 1.1.

  • EEG Recording: Record continuous video-EEG before and after seizure induction and treatment.

  • Data Analysis: Analyze the EEG recordings for changes in spike frequency, seizure duration, and power in different frequency bands following this compound administration.

Data Presentation: Electrophysiology
Experiment Parameter Vehicle Control This compound (Concentration/Dose)
In Vitro Slice Baseline EPSP/EPSC Amplitude (mV/pA)
LTP Magnitude (% of baseline)
In Vivo EEG Spike Frequency (Hz) during seizure
Electrographic Seizure Duration (s)
Power in Gamma Band (µV²)

Mechanism of Action Studies

The novel mechanism of action of this compound warrants further investigation. The following experiments are designed to explore potential molecular targets and pathways.

Receptor Binding Assays

Previous research indicates that this compound does not compete with kainic acid for its binding sites.[1] A broader screening of potential receptor interactions is necessary.

Protocol:

  • Assay Panel: Utilize a commercially available receptor binding assay panel that includes a wide range of CNS receptors (e.g., glutamate, GABA, dopamine, serotonin, opioid receptors).

  • Ligand Competition: Assess the ability of this compound to displace radiolabeled ligands from their respective receptors in brain tissue preparations.

  • Data Analysis: Calculate the inhibition constant (Ki) of this compound for any receptors where significant displacement is observed.

Investigation of the Tas1R2/R3 Receptor

While initial studies have been inconclusive, the sweet taste receptor Tas1R2/R3 has been identified as a potential target for D-amino acids and warrants further investigation.[9][10]

Protocol:

  • Animal Model: Utilize Tas1R2/R3 knockout mice and wild-type littermate controls.

  • Seizure Models: Subject both knockout and wild-type mice to the kainic acid and 6 Hz seizure models as described in section 1.

  • This compound Treatment: Administer this compound or vehicle to both genotypes.

  • Data Analysis: Compare the anti-seizure efficacy of this compound between Tas1R2/R3 knockout and wild-type mice. A loss of efficacy in knockout mice would suggest the involvement of this receptor.

Assessment of Metabolic Effects

It has been suggested that this compound may exert its anti-seizure effects through metabolic modulation, such as inducing mild hypoglycemia.[8]

Protocol:

  • Animal Model: Use male NIH Swiss mice.

  • Treatment: Administer this compound (3 mg/kg and 300 mg/kg, i.p.) or vehicle.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 30, 60, 120 minutes).

  • Metabolite Analysis: Measure blood glucose and β-hydroxybutyrate levels.

  • Data Analysis: Compare the levels of these metabolites between this compound and vehicle-treated groups.

Data Presentation: Mechanism of Action
Experiment Target/Parameter Method Expected Outcome if Hypothesis is Correct
Receptor Binding CNS Receptor PanelRadioligand DisplacementIdentification of specific receptor(s) with high affinity for this compound.
Tas1R2/R3 KO Seizure SusceptibilityBehavioral Seizure ScoringAttenuated or absent anti-seizure effect of this compound in KO mice.
Metabolic Profile Blood GlucoseBiochemical AssayTransient, mild hypoglycemia following this compound administration.
Blood β-hydroxybutyrateBiochemical AssayNo significant change, ruling out ketosis.[1][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Electrophysiology cluster_moa Mechanism of Action kainic_acid Kainic Acid Model behavioral_scoring Behavioral Scoring kainic_acid->behavioral_scoring eeg EEG Recording kainic_acid->eeg six_hz 6 Hz Model six_hz->behavioral_scoring receptor_binding Receptor Binding Assays behavioral_scoring->receptor_binding tas1r2r3_ko Tas1R2/R3 KO Mice behavioral_scoring->tas1r2r3_ko metabolic Metabolic Profiling behavioral_scoring->metabolic slice_prep Hippocampal Slice Preparation patch_clamp Patch-Clamp/Field Recordings slice_prep->patch_clamp ltp LTP Induction patch_clamp->ltp ltp->receptor_binding ltp->tas1r2r3_ko ltp->metabolic

Caption: Overall experimental workflow for investigating this compound's anti-seizure effects.

Hypothesized Signaling Pathway of this compound

d_leucine_pathway D_Leucine This compound Unknown_Receptor Novel Receptor/Target (?) D_Leucine->Unknown_Receptor Downstream_Signaling Downstream Signaling Cascade Unknown_Receptor->Downstream_Signaling Neuronal_Excitability Decreased Neuronal Excitability Downstream_Signaling->Neuronal_Excitability LTP_Modulation Modulation of LTP Downstream_Signaling->LTP_Modulation Anti_Seizure_Effect Anti-Seizure Effect Neuronal_Excitability->Anti_Seizure_Effect

Caption: Hypothesized signaling pathway for this compound's anti-seizure action.

Logical Relationship of Experimental Components

logical_relationship Efficacy Demonstrate In Vivo Efficacy (Kainic Acid & 6 Hz Models) Electrophysiology Characterize Electrophysiological Effects (In Vitro & In Vivo EEG) Efficacy->Electrophysiology Confirms neuronal basis Mechanism Elucidate Mechanism of Action (Binding, KO models, Metabolism) Efficacy->Mechanism Provides functional context Therapeutic_Potential Assess Therapeutic Potential Efficacy->Therapeutic_Potential Electrophysiology->Mechanism Informs target identification Electrophysiology->Therapeutic_Potential Mechanism->Therapeutic_Potential

Caption: Logical flow of the experimental design to evaluate this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leucine, the D-enantiomer of the essential branched-chain amino acid Leucine, is of growing interest in various fields of research and drug development. While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids are known to play significant roles in physiological and pathological processes, including neurotransmission.[1][2] Accurate and robust analytical methods for the quantification of this compound in various matrices are crucial for pharmacokinetic studies, metabolic research, and quality control of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the chiral separation and quantification of this compound.

This document provides detailed application notes and protocols for the analysis of this compound using HPLC, covering direct chiral separation, derivatization-based methods, and sample preparation techniques.

Methods for this compound Analysis by HPLC

The successful analysis of this compound by HPLC hinges on achieving chiral separation from its L-enantiomer and adequate sensitivity. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and pre-column derivatization followed by separation on a standard reversed-phase column.

Direct Chiral Separation

Direct enantiomeric separation is often the preferred method as it avoids the extra step of derivatization.[3] This is achieved using HPLC columns with a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.

Several types of CSPs are effective for resolving D- and L-Leucine:

  • Pirkle-type Columns: These columns, such as those based on 3,5-dinitrobenzoyl leucine, are π-acceptors and can effectively separate enantiomers.[4][5] Columns with either L- or this compound as the selector are available, allowing for the inversion of elution order.[5]

  • Macrocyclic Glycopeptide Columns: CSPs like Teicoplanin (e.g., Astec® CHIROBIOTIC® T) are particularly successful for the direct analysis of underivatized amino acids.[3][6] These columns are compatible with a wide range of mobile phases, including aqueous conditions suitable for polar molecules like amino acids.[3]

  • Crown Ether-Based Columns: These CSPs are well-suited for the separation of D- and L-amino acid enantiomers.[2][7]

Pre-Column Derivatization

Derivatization involves reacting the amino acid with a labeling agent to form a derivative that is more easily detected (e.g., by UV or fluorescence) or better resolved on a standard achiral column, such as a C18 column.[8] This is a common approach for amino acid analysis in general.[8]

Common derivatizing reagents include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives.[9][10]

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce UV-active and fluorescent derivatives.[9][11]

  • Phenyl Isothiocyanate (PITC): Forms PTC-amino acid derivatives that can be detected by UV.[8]

  • N-(9-Fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-OSU): Used to create FMOC-Leucine derivatives for improved chromatographic behavior.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods for this compound analysis.

Table 1: Chiral Separation of Leucine Enantiomers

ParameterMethod 1Method 2
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µmChirobiotic T, 250 x 4.6 mm
Mobile Phase Water:Methanol:Formic Acid (30:70:0.02)Acetonitrile (B52724):Water (80:20)
Flow Rate 1 mL/min1 mL/min
Detection UV, 205 nmEvaporative Light Scattering Detector (ELSD)
Temperature 25 °C25 °C
Capacity Factor (k'1) Not Specified4.53
Capacity Factor (k'2) Not Specified5.92
Selectivity (α) Not Specified1.31
Resolution (Rs) Not Specified5.92
Reference [6][12]

Table 2: LC-MS/MS Analysis of this compound-D10 in Human Plasma

ParameterValue
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 142.1
Product Ion (m/z) 96.1
Internal Standard D/L-Leucine-d7 (m/z 139.2 > 93.0)
Calibration Range 0.001 - 1 µg/mL in plasma
Endogenous this compound Levels 0.00197 - 0.00591 µg/mL in human plasma
Reference [1]

Experimental Protocols

Protocol 1: Direct Chiral Separation of D/L-Leucine

This protocol is based on the method described for the Astec® CHIROBIOTIC® T column.[6]

1. Materials and Reagents:

  • D/L-Leucine standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Standard Preparation:

  • Prepare a stock solution of D/L-Leucine at 300 µg/mL in a 30:70 water:methanol solution.

3. Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of water, methanol, and formic acid in a ratio of 30:70:0.02 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solution.

  • Record the chromatogram and determine the retention times for D- and L-Leucine. The D-enantiomer is typically more strongly retained on this type of column.[3]

Protocol 2: Analysis of this compound in Human Plasma using LC-MS/MS

This protocol details sample preparation using protein precipitation for the analysis of this compound-D10 in human plasma.[1][13]

1. Materials and Reagents:

  • Human plasma samples

  • This compound-D10 standard

  • D/L-Leucine-d7 (internal standard)

  • Acetonitrile (ice-cold) with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma sample and transfer 100 µL to a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., D/L-Leucine-d7).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Refer to the parameters in Table 2 for mass spectrometer settings. The specific chromatographic conditions (column, mobile phase gradient) would need to be optimized for the LC system being used. A reverse-phase C18 column is typically suitable for this analysis.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Standard Add Internal Standard Sample->Standard Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Standard->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration Injection Inject into HPLC System Filtration->Injection Column Chiral Separation (CSP Column) Injection->Column Detection Detection (UV or MS) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound analysis by HPLC.

Derivatization_vs_Direct cluster_direct Direct Analysis cluster_derivatization Derivatization Method Start D/L-Leucine Sample Direct_Inject Direct Injection Start->Direct_Inject Derivatization Pre-column Derivatization (e.g., FMOC) Start->Derivatization Chiral_Column Chiral Stationary Phase (CSP) Direct_Inject->Chiral_Column Direct_Separation Separation of D- and L-Leucine Chiral_Column->Direct_Separation Deriv_Inject Injection of Derivatives Derivatization->Deriv_Inject Achiral_Column Reversed-Phase Column (e.g., C18) Deriv_Inject->Achiral_Column Deriv_Separation Separation of Derivatized Enantiomers Achiral_Column->Deriv_Separation

Caption: Comparison of direct vs. derivatization HPLC methods.

References

Application Note: High-Sensitivity Measurement of D-Leucine in Perfused Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Introduction

D-amino acids, once considered "unnatural" in mammals, are now recognized as indigenous molecules with significant biological and neurological roles.[1] Among these, D-Leucine has emerged as a molecule of interest due to its potent anti-seizure properties, demonstrated in preclinical models.[2][3] Unlike its enantiomer, L-Leucine, which is involved in protein synthesis and mTOR signaling, this compound appears to operate through a novel mechanism, making it a potential new class of anti-seizure agent.[3][4]

Accurate quantification of this compound in the brain is critical for understanding its physiological function, metabolism, and therapeutic potential. Measuring this compound in perfused brain tissue is the gold standard, as this technique eliminates contamination from endogenous amino acids in the blood and reduces mouse-to-mouse variability, providing a more accurate measure of cellular and extracellular levels.[1][5] This application note provides detailed protocols for the collection of samples from perfused brain tissue via direct tissue homogenization or in vivo microdialysis, followed by high-sensitivity quantification using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Quantitative Data Summary

The concentration of this compound in the brain is significantly lower than its L-enantiomer but is markedly higher than its levels in the blood.[1][5] The following table summarizes reported this compound levels in rodent brain tissue.

Brain RegionSpeciesThis compound Concentration (nmol/g wet tissue)% of Total LeucineAnalytical MethodReference
HippocampusRat0.690.97%Column-switching HPLC[6]
HippocampusMouseAmong the lowest of D-amino acids measuredNot ReportedHPLC and Tandem MS[5]
CortexMouse~13% lower than hippocampusNot ReportedHPLC and Tandem MS[1][5]

Visualized Experimental Workflow

The overall process for measuring this compound in perfused brain tissue involves several key stages, from animal preparation to final data analysis. The choice between tissue homogenization and microdialysis depends on the specific research question.

G cluster_prep Animal Preparation cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Processing A Anesthetize Animal B1 Transcardial Perfusion with Saline/PBS A->B1 For Whole Tissue Analysis B2 Stereotaxic Surgery for Guide Cannula Implantation A->B2 For Extracellular Fluid Analysis C1 Brain Tissue Dissection & Homogenization B1->C1 E Pre-column Derivatization (e.g., with NBD-F) C1->E C2 In Vivo Microdialysis Probe Insertion & Perfusion B2->C2 D2 Collect Microdialysate Fractions C2->D2 D2->E F Quantification by HPLC or UPLC-MS E->F G Data Analysis & Concentration Calculation F->G

Caption: General experimental workflow for this compound measurement.

Experimental Protocols

Protocol 1: Transcardial Perfusion and Brain Tissue Collection

This protocol is for obtaining brain tissue free of blood contaminants, suitable for measuring total (intra- and extracellular) this compound levels.

  • Animal Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation) until it is unresponsive to a pedal withdrawal reflex.

  • Surgical Preparation: Secure the animal in a supine position. Make a midline incision to open the thoracic cavity and expose the heart.

  • Cannulation: Carefully insert a perfusion needle (e.g., 23-gauge) into the left ventricle and through the aortic arch. Make a small incision in the right atrium to allow for blood and perfusate outflow.

  • Perfusion: Begin perfusing with ice-cold phosphate-buffered saline (PBS) or 0.9% saline solution using a peristaltic pump at a flow rate of approximately 5-10 mL/min. Continue perfusion until the liver becomes pale and the fluid exiting the right atrium is clear (typically 5-10 minutes).

  • Brain Extraction: Decapitate the animal and rapidly dissect the brain. Place it on an ice-cold surface.

  • Dissection and Storage: Dissect the brain region(s) of interest (e.g., hippocampus, cortex).[1] Immediately weigh the tissue and snap-freeze it in liquid nitrogen. Store samples at -80°C until analysis.[7]

  • Homogenization: For analysis, homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid or a buffer compatible with downstream derivatization) on ice.[7] Centrifuge the homogenate to precipitate proteins and collect the supernatant for analysis.

Protocol 2: In Vivo Microdialysis for Extracellular this compound

This protocol allows for the continuous collection of this compound from the brain's extracellular space in awake, freely moving animals.[8][9]

  • Guide Cannula Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest and secure it with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a molecular weight cut-off suitable for small molecules like amino acids) through the guide cannula.[10]

  • Perfusion Setup: Connect the probe's inlet to a syringe pump and the outlet to a collection vial. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[10]

  • Stabilization: Allow the system to stabilize for at least 1-2 hours before collecting samples for analysis.

  • Sample Collection: Collect dialysate fractions into small vials at regular intervals (e.g., every 20-30 minutes). Immediately freeze samples on dry ice or store them at -80°C.

  • Post-Experiment Verification: After the experiment, perfuse the brain, extract it, and perform histological analysis to verify the correct placement of the microdialysis probe.

Protocol 3: this compound Quantification by Column-Switching HPLC

This highly sensitive method is adapted from Inoue et al. (2000) and is designed for detecting minute amounts of this compound.[6]

  • Derivatization: Mix the sample (supernatant from tissue homogenate or microdialysate) with a borate (B1201080) buffer and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) solution. Incubate at 60°C for 5 minutes to form fluorescent derivatives of D- and L-Leucine. Stop the reaction by adding an equal volume of dilute HCl.

  • First Dimension Separation (Purification): Inject the derivatized sample onto a micro ODS (C18) column. Elute the NBD-Leu (D and L mixture) fraction using an appropriate mobile phase. This step purifies the derivatives from other sample components.

  • Column Switching: Automatically introduce the eluted NBD-Leu fraction from the first column onto a second, chiral column (e.g., a Pirkle-type chiral column).

  • Second Dimension Separation (Enantiomer Separation): Separate the D- and L-Leucine derivatives on the chiral column using an isocratic mobile phase.

  • Detection: Detect the separated D- and L-NBD-Leu enantiomers using a fluorescence detector.

  • Quantification: Create a calibration curve by adding known amounts of this compound to a brain tissue homogenate and processing it in the same manner.[6] The detection limit for this method can be as low as 1 fmol.[6]

This compound Signaling Context

While the precise molecular target of this compound remains to be fully elucidated, its function is distinct from that of L-Leucine and other neuroactive D-amino acids like D-Serine.[3][5] The diagram below illustrates this distinct context.

G cluster_neuron Postsynaptic Neuron N_DLeu Novel Target / Pathway (Mechanism Unknown) E_DLeu Reduced Neuronal Excitability (Anti-Seizure Effect) N_DLeu->E_DLeu Leads to N_mTOR mTORC1 Signaling E_mTOR Protein Synthesis, Appetite Regulation N_mTOR->E_mTOR Regulates N_NMDA NMDA Receptor E_NMDA Synaptic Plasticity, Excitotoxicity N_NMDA->E_NMDA Modulates DLeu This compound DLeu->N_DLeu Binds? LLeu L-Leucine LLeu->N_mTOR Activates DSer D-Serine DSer->N_NMDA Co-agonist

Caption: Proposed signaling context of this compound in neurons.

Conclusion

The protocols outlined in this application note provide a robust framework for the accurate and sensitive measurement of this compound in perfused brain tissue. By employing transcardial perfusion to eliminate blood-related artifacts, researchers can achieve high-quality data using either whole-tissue analysis or in vivo microdialysis.[1] Subsequent quantification with advanced analytical techniques like column-switching HPLC allows for the detection of the very low endogenous levels of this compound.[6] These methods are essential for advancing our understanding of this compound's role in brain physiology and its potential as a novel therapeutic for neurological disorders such as epilepsy.[4]

References

Troubleshooting & Optimization

Technical Support Center: D-Leucine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of D-Leucine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for this compound crystallization?

A1: this compound is sparingly soluble in water and generally insoluble in non-polar organic solvents like ethanol.[1][2] Its solubility in aqueous solutions is significantly influenced by pH and temperature. Solubility is lowest at its isoelectric point (pI ≈ 6.0) and increases in acidic or basic conditions.[1] For many applications, aqueous solutions are used, often with temperature adjustments to control solubility. Co-solvents, such as ethanol-water mixtures, can also be employed to modify solubility and influence crystal morphology.[3][4]

Q2: Why is my this compound forming an oil or amorphous precipitate instead of crystals?

A2: Oiling out or precipitating as an amorphous solid typically occurs when the level of supersaturation is too high, causing the solute to come out of solution too rapidly for an ordered crystal lattice to form. This can be caused by excessively rapid cooling, adding an antisolvent too quickly, or a very high initial concentration of this compound. To promote crystallization, it is crucial to control the rate of supersaturation.

Q3: How can I improve the size and quality of my this compound crystals?

A3: Crystal size and quality are influenced by nucleation and growth rates. To obtain larger, higher-quality crystals, the goal is to have a slow nucleation rate followed by a steady growth period. This can be achieved by:

  • Slowing the cooling rate: Gradual cooling allows for fewer nucleation sites and promotes the growth of existing crystals.

  • Optimizing solvent composition: The choice of solvent or co-solvent system can impact crystal habit.[3]

  • Controlling pH: Fine-tuning the pH can affect solubility and crystal formation.[5]

  • Using additives: Small amounts of certain additives can sometimes influence crystal growth, though this needs to be carefully evaluated for this compound.[6]

Q4: What factors lead to poor reproducibility in this compound crystallization experiments?

A4: Poor reproducibility is often due to minor, uncontrolled variations in experimental conditions. Key factors to control for include:

  • Purity of this compound: Impurities can act as nucleation inhibitors or promoters, leading to inconsistent results.

  • Precise temperature and pH control: Small fluctuations can significantly alter solubility and supersaturation.

  • Consistent agitation: The level of stirring or agitation can affect nucleation rates.

  • Cleanliness of glassware: Dust or other particulate matter can act as unintended nucleation sites.

Troubleshooting Guide

Problem 1: No crystals are forming (nucleation failure).

Answer: Failure to nucleate is a common issue indicating that the solution is not sufficiently supersaturated or that there's an inhibition of nucleation.

  • Is the solution supersaturated? Ensure that the concentration of this compound is above its solubility limit at the crystallization temperature. You may need to increase the initial concentration or lower the final temperature.

  • Consider seeding: Introducing a small seed crystal of this compound can provide a template for growth and bypass the nucleation barrier.

  • Induce nucleation: Scratching the inside of the crystallization vessel with a glass rod can sometimes create nucleation sites.

  • Check for impurities: Certain impurities can inhibit nucleation. Consider purifying the this compound sample.

Problem 2: The resulting crystals are very small, needle-like, or form aggregates.

Answer: The formation of small, needle-like, or aggregated crystals suggests that the nucleation rate is too high relative to the growth rate.

  • Reduce the rate of supersaturation:

    • Decrease the cooling rate.

    • If using an antisolvent, add it more slowly and with efficient mixing.

  • Optimize the solvent system: Experiment with different solvents or co-solvent ratios. Water-ethanol mixtures have been used, and adjusting the ratio can alter crystal morphology.[3]

  • Adjust the pH: Moving the pH slightly away from the isoelectric point can increase solubility and may allow for more controlled crystal growth.

Problem 3: The this compound is precipitating as an amorphous solid.

Answer: Amorphous precipitation occurs when the solute leaves the solution too quickly for a crystal lattice to form.

  • Significantly reduce the rate of supersaturation: This is the most critical step. Employ very slow cooling or a very slow addition of an antisolvent.

  • Lower the initial concentration: Starting with a less concentrated solution will reduce the driving force for rapid precipitation.

  • Increase the temperature: Crystallizing at a higher temperature (where this compound is more soluble) can sometimes favor the formation of more ordered crystals.

Data Presentation

Table 1: Solubility of L-Leucine in Water at Various Temperatures (Note: The solubility of this compound is expected to be nearly identical to that of L-Leucine.[1])

Temperature (°C)Solubility ( g/100g H₂O)
01.83
252.19
503.06
754.54
1006.74

Table 2: Effect of Cooling Rate on Crystal Characteristics (Qualitative representation based on general crystallization principles)

Cooling RateTypical Crystal SizeCrystal QualityPrimary Process
Rapid (>1°C/min)Small, fine needlesOften aggregated, lower purityNucleation dominates
Moderate (0.1-1°C/min)MediumGood, well-formedBalance of nucleation and growth
Slow (<0.1°C/min)LargeHigh, distinct facetsGrowth dominates

Experimental Protocols

Protocol 1: Cooling Crystallization from Aqueous Solution

  • Dissolution: Prepare a saturated or near-saturated solution of this compound in deionized water at an elevated temperature (e.g., 75°C). Ensure all solid material is completely dissolved.

  • Filtration: While hot, filter the solution through a heated funnel with filter paper to remove any insoluble impurities.

  • Cooling: Cover the container and allow it to cool slowly to room temperature. For slower cooling and potentially larger crystals, place the container in an insulated bath.

  • Isolation: Once crystallization is complete, isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., ice-cold water or a water/ethanol mixture) to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a mild temperature.

Protocol 2: Antisolvent Crystallization

  • Dissolution: Dissolve this compound in a solvent in which it is reasonably soluble (e.g., a dilute aqueous acid or base solution).

  • Antisolvent Addition: Slowly add an antisolvent (a solvent in which this compound is insoluble, such as ethanol) to the stirred solution. The antisolvent should be added dropwise to maintain a low level of supersaturation.

  • Crystallization: Continue adding the antisolvent until crystal formation is observed. Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash with the antisolvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

G start Start: No Crystals Forming q1 Is the solution supersaturated? start->q1 sol1 Increase concentration or lower temperature q1->sol1 No q2 Is nucleation inhibited? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Introduce seed crystals or use mechanical induction (e.g., scratching) q2->sol2 Yes sol3 Consider solvent purity and this compound purity q2->sol3 No a2_yes Yes a2_no No end Successful Nucleation sol2->end sol3->end G crystal_quality This compound Crystal Quality (Size, Morphology, Purity) supersaturation Rate of Supersaturation supersaturation->crystal_quality solvent Solvent System solvent->crystal_quality temperature Temperature Profile temperature->crystal_quality purity Purity of Solute/Solvent purity->crystal_quality ph pH of Solution ph->crystal_quality agitation Agitation/Mixing agitation->crystal_quality

References

Troubleshooting D-Leucine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with D-Leucine solubility in aqueous solutions.

Troubleshooting Guide: this compound Solubility Issues

Issue 1: this compound powder is not dissolving in water or aqueous buffer.

This is a frequent challenge owing to the hydrophobic nature of the leucine (B10760876) side chain. Follow this workflow to address the issue:

G start Start: this compound powder in aqueous buffer vortex Vortex vigorously for 1-2 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in a water bath for 5-15 minutes check1->sonicate No success Solution is ready for use. check1->success Yes check2 Is the solution clear? sonicate->check2 warm Gently warm the solution to 37°C for 10-15 minutes check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 adjust_ph Adjust pH away from the isoelectric point (pI ≈ 6.0). Try pH < 4 or pH > 8. check3->adjust_ph No check3->success Yes check4 Is the solution clear? adjust_ph->check4 stock_solution Prepare a concentrated stock in a suitable solvent (e.g., 1M HCl, 1M NaOH, or DMSO) and dilute in buffer. check4->stock_solution No check4->success Yes stock_solution->success fail Consider alternative buffer system or consult further resources.

Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation occurs after dissolving this compound, especially in cell culture media.

Precipitation can occur due to temperature shifts, changes in pH, or interactions with other components in complex media.

Potential Causes and Solutions:

  • Temperature Fluctuation: Abrupt changes in temperature can cause dissolved solutes to precipitate.

    • Solution: Avoid repeated freeze-thaw cycles of stock solutions. When preparing working solutions, ensure all components are at the same temperature. If warming was used to dissolve the this compound, allow the solution to cool to room temperature slowly.

  • pH Shift: The pH of your final solution might be too close to the isoelectric point (pI) of this compound, which is approximately 6.0.[1]

    • Solution: Verify the pH of your final solution. If it is near 6.0, adjust it to be more acidic or basic. For cell culture, ensure your medium is properly buffered, typically between pH 7.2 and 7.4.[2]

  • High Concentration: The desired concentration of this compound may exceed its solubility limit under the specific conditions (temperature, pH, buffer composition).

    • Solution: Refer to the solubility tables below to ensure you are working within the solubility limits. If a higher concentration is required, consider preparing a concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous medium.

  • Interaction with Media Components: Cell culture media are complex mixtures. This compound may interact with salts or other components, leading to precipitation.

    • Solution: Prepare a concentrated stock solution of this compound in a simple buffer (like PBS) or water with adjusted pH, sterilize it by filtration (0.22 µm filter), and then aseptically add it to your cell culture medium.[3]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The physicochemical properties of this compound are nearly identical to those of L-Leucine.[1] Therefore, data for L-Leucine solubility can be used as a close approximation. The solubility of leucine in water is dependent on temperature and pH.

Q2: How does temperature affect this compound solubility?

A2: The solubility of leucine in water increases with temperature.[1][4]

Table 1: Estimated Solubility of Leucine in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
02.27
252.43
502.89
753.82
1005.64

Data adapted from publicly available information for L-Leucine, which serves as a strong proxy for this compound.[1][5]

Q3: How does pH affect this compound solubility?

A3: this compound's solubility is significantly influenced by pH, exhibiting a "U"-shaped curve with the lowest solubility at its isoelectric point (pI), which is around 6.0.[1][6] Solubility increases in both acidic (pH < 6.0) and basic (pH > 6.0) conditions.[4][6]

Table 2: Estimated Solubility of Leucine in Water at 25°C at Various pH Values

pHSolubility (mol/L)
2.0~0.25
4.0~0.18
6.0 (pI)~0.16
8.0~0.20
10.0~0.30

Values are estimated based on graphical data and descriptions for L-Leucine and DL-Leucine.[6][7]

Q4: What are the best practices for preparing a this compound stock solution for cell culture?

A4: For cell culture applications, it is crucial to prepare a sterile, concentrated stock solution that can be diluted into the culture medium.

Protocol 1: Preparation of a this compound Stock Solution in Acidic or Basic Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small amount of sterile 1M HCl or 1M NaOH to the powder. For example, to prepare a 100 mM stock solution, start by adding a volume that would result in a slightly higher concentration.

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • pH Adjustment: Adjust the pH to your desired level (e.g., 7.4 for physiological applications) using sterile 1M NaOH or 1M HCl. Be cautious as the solubility is lowest around pH 6.0.

  • Final Volume: Bring the solution to the final desired volume with sterile water or PBS.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the this compound powder.

  • Dissolution: Add sterile, endotoxin-free DMSO to the powder to achieve a high concentration (e.g., 100 mM).

  • Vortexing: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots.

  • Application Note: When adding the DMSO stock to your aqueous culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cells (typically <0.5%).

Q5: In which signaling pathways is this compound involved?

A5: While L-Leucine is well-known for its role in activating the mTOR signaling pathway, which is crucial for protein synthesis and cell growth, this compound and other non-natural leucine derivatives are used in biochemical studies to investigate their effects on this and other metabolic processes.[8][9] The mTOR pathway is a key area of investigation.

mTOR_Pathway cluster_activation Activation cluster_downstream Downstream Effects Leucine Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) S6K1 S6K1 mTORC1->S6K1 phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates Rag_GTPases->mTORC1 recruits to lysosome Rheb Rheb Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified Leucine-mediated mTORC1 signaling pathway.

References

D-Leucine Technical Support Center: Optimizing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the therapeutic dosage of D-Leucine in preclinical research. The content is structured to address common challenges and questions encountered during in vivo experimentation, with a primary focus on its anticonvulsant properties, which is the most studied therapeutic application of this compound to date.

Frequently Asked Questions (FAQs)

Q1: What are the primary therapeutic effects of this compound observed in preclinical studies?

A1: The most significant therapeutic effect of this compound identified in preclinical research is its potent anti-seizure activity.[1][2][3][4] Studies in mouse models have demonstrated that this compound can effectively terminate ongoing seizures, including prolonged seizures known as status epilepticus.[4][5] Notably, it has shown efficacy comparable to the conventional anti-epileptic drug diazepam but without the sedative side effects.[2][4][5] Research also suggests potential neuroprotective roles for D-amino acids as a class, though specific evidence for this compound in neuroprotection beyond seizure abatement is still emerging.[6][7]

Q2: How does the mechanism of action of this compound differ from that of L-Leucine?

A2: this compound and L-Leucine act through distinct molecular pathways. L-Leucine is well-known for its role in stimulating muscle protein synthesis via the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[8][9][10] In contrast, the anti-seizure effects of this compound appear to be independent of the mTOR pathway.[3] The exact mechanism is still under investigation, but it is considered novel compared to existing anti-seizure medications.[1][2][11] Some evidence suggests a possible interaction with the Tas1R2/R3 G-protein coupled taste receptors, but this is not definitively established.[12]

Q3: What is a recommended starting dose for this compound in preclinical anticonvulsant studies?

A3: Based on published mouse studies, a wide range of doses has been tested. For acute anti-seizure effects, intraperitoneal (i.p.) injections of both a low dose (3 mg/kg) and a high dose (300 mg/kg) have been shown to be effective in terminating kainic acid-induced seizures.[3][13] For studies involving chronic administration, this compound has been provided in drinking water at a concentration of 1.5% (w/v).[3][13] It is recommended to start with a dose-range finding study to determine the optimal dose for your specific animal model and experimental paradigm.

Q4: Are there any known side effects of this compound administration in animal models?

A4: At effective anti-seizure doses, this compound has been noted for its lack of sedative side effects, a common issue with many anticonvulsant drugs like diazepam.[2][4][5] However, excessive intake of leucine (B10760876) (in its L-form) in the context of a low-protein diet has been shown to cause growth retardation in rats.[14] While this compound's side effect profile appears favorable in the context of seizure studies, careful monitoring for any adverse effects, especially at higher or chronic doses, is always recommended.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of anticonvulsant effect at previously reported effective doses. 1. Animal Strain Differences: Different mouse or rat strains can exhibit varied responses to anticonvulsant compounds.[12]2. Seizure Model Specificity: this compound may be more effective in certain seizure models (e.g., chemically induced like kainic acid) than others.[12]3. Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion can affect the bioavailability of this compound.1. Verify Animal Strain: Ensure the strain used is comparable to that in the cited literature. If not, a new dose-response study is warranted.2. Test in Multiple Models: Evaluate this compound's efficacy in different seizure models (e.g., maximal electroshock (MES), pentylenetetrazol (PTZ)) to understand its spectrum of activity.3. Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound in your model to ensure adequate exposure.[15][16][17][18][19]
High variability in therapeutic response between animals. 1. Inconsistent Drug Administration: Improper injection technique or gavage can lead to variable dosing.2. Biological Variability: Natural variations in metabolism and receptor expression among animals.1. Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route to deliver consistent doses.2. Increase Sample Size: A larger number of animals per group can help to overcome individual variability and achieve statistical significance.3. Control for Environmental Factors: Ensure consistent housing, diet, and light-dark cycles, as these can influence seizure thresholds.
Observed adverse effects (e.g., weight loss, lethargy). 1. Dose is too high: The administered dose may be approaching toxic levels.2. Off-target effects: this compound might be interacting with other biological pathways at high concentrations.1. Perform a Dose-Response Study for Toxicity: Determine the maximum tolerated dose (MTD) in your animal model.2. Lower the Dose: Reduce the dose to the lowest effective level to minimize side effects.3. Monitor Animal Health: Implement a comprehensive monitoring plan, including daily weight checks and behavioral observations.
Difficulty dissolving this compound for administration. 1. Hydrophobicity: this compound is a hydrophobic amino acid with limited solubility in aqueous solutions.1. pH Adjustment: Solubility can be increased in acidic or basic conditions.2. Use of Co-solvents: Small amounts of organic solvents like DMSO can aid dissolution, but their potential toxicity in vivo must be considered.3. Vehicle Selection: For oral administration, this compound can be suspended in a vehicle like 0.5% methylcellulose.

Quantitative Data Presentation

Table 1: Preclinical Dosages of this compound for Anticonvulsant Effects in Mice

Animal Model Administration Route Dosage Observed Effect Reference
NIH Swiss MiceIntraperitoneal (i.p.)3 mg/kgTerminated ongoing kainic acid-induced seizures.[3]
NIH Swiss MiceIntraperitoneal (i.p.)300 mg/kgTerminated ongoing kainic acid-induced seizures.[3][13]
NIH Swiss MiceIn drinking water1.5% (w/v) for 13 daysIncreased seizure threshold in the 6 Hz test.[13]
FVB/NJ MiceNot specifiedNot specifiedIneffective against chronic spontaneous recurrent seizures in the kainic acid model, but showed some efficacy during the dark cycle.[12]

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in a Kainic Acid-Induced Seizure Model

This protocol is adapted from studies demonstrating the potent anti-seizure effects of this compound.[3]

1. Animal Preparation:

  • Use male NIH Swiss mice (5-6 weeks old).

  • Acclimate animals to the housing facility for at least one week prior to the experiment.

  • House animals in groups of 3-4 per cage with ad libitum access to food and water.

2. This compound Preparation and Administration:

  • Prepare this compound solutions in sterile water or saline.

  • For a dose-response study, prepare solutions to deliver 3 mg/kg and 300 mg/kg.

  • Administer this compound or vehicle (control) via intraperitoneal (i.p.) injection.

3. Seizure Induction:

  • 15-20 minutes after this compound/vehicle administration, inject kainic acid (e.g., 20-30 mg/kg, i.p.). The optimal dose of kainic acid should be determined in a pilot study to induce consistent seizures.

4. Seizure Scoring and Data Collection:

  • Immediately after kainic acid injection, place each mouse in an individual observation chamber.

  • Observe and score seizure activity for at least 60-90 minutes using a standardized scale (e.g., a modified Racine scale).

  • Record the latency to the first seizure, the maximum seizure score reached, and the duration of seizure activity.

5. Data Analysis:

  • Compare seizure scores, latency, and duration between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Protocol 2: Maximal Electroshock (MES) Seizure Threshold Test

This protocol is a standard method for evaluating the effect of a compound on seizure threshold.

1. Animal and Drug Preparation:

  • As described in Protocol 1.

2. MES Induction:

  • At a predetermined time after this compound or vehicle administration (e.g., 30 minutes post-i.p. injection), perform the MES test.

  • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. A topical anesthetic should be applied to the eyes if using corneal electrodes.

3. Observation:

  • Observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE is considered a protective effect.

4. ED50 Determination:

  • To determine the median effective dose (ED50), test groups of animals at various doses of this compound.

  • The ED50 is the dose required to protect 50% of the animals from THLE.

Visualizations

D_Leucine_Metabolism D_Leucine This compound alpha_KIC α-Ketoisocaproate (α-KIC) D_Leucine->alpha_KIC D-Amino Acid Oxidase (DAO) (in Kidney/Liver) L_Leucine L-Leucine alpha_KIC->L_Leucine Transamination Metabolism Further Metabolism (e.g., to Acetyl-CoA) alpha_KIC->Metabolism Protein_Synthesis Protein Synthesis (via mTOR pathway) L_Leucine->Protein_Synthesis

Caption: Metabolic pathway of this compound in mammals.

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Screening start Compound of Interest (this compound) dose_range Dose-Range Finding Study start->dose_range acute_models Acute Seizure Models (e.g., MES, PTZ, Kainic Acid) dose_range->acute_models efficacy Determine Efficacy (ED50) acute_models->efficacy toxicity Assess Acute Toxicity/Side Effects (e.g., MTD, Behavioral Tests) acute_models->toxicity chronic_models Chronic Seizure Models (if warranted) efficacy->chronic_models If effective pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy->pk_pd chronic_models->pk_pd mechanism Mechanism of Action Studies pk_pd->mechanism

Caption: Experimental workflow for preclinical anticonvulsant screening.

References

Technical Support Center: Preventing Racemization of D-Leucine during Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of D-Leucine during peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering targeted solutions to mitigate racemization.

Issue 1: Significant Racemization of this compound Detected in the Final Peptide Product

  • Question: My final peptide analysis shows a significant peak corresponding to the L-Leucine diastereomer. What are the likely causes and how can I resolve this?

  • Answer: High levels of racemization can stem from several factors in your synthesis protocol. Follow these steps to troubleshoot the issue:

    • Evaluate Your Coupling Reagent and Additives: Certain coupling reagents, especially when used without appropriate additives, are known to promote racemization.

      • Solution: If you are using a carbodiimide (B86325) reagent like DCC or DIC alone, it is crucial to incorporate a racemization-suppressing additive. The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® is highly effective at minimizing racemization.[1] Onium salt reagents (e.g., HBTU, HATU) can also induce racemization, particularly with pre-activation in the presence of a base.[1]

    • Assess the Base Used in the Coupling Step: The strength and steric hindrance of the base used can significantly impact the rate of racemization.

      • Solution: Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used but can increase the likelihood of racemization.[2] Consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2]

    • Control the Reaction Temperature: Elevated temperatures, while often used to speed up reactions, can also accelerate racemization.

      • Solution: Perform the coupling reaction at a lower temperature, for instance, at 0°C or room temperature.[1] For microwave-assisted peptide synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.[3]

    • Consider the Solvent: The polarity of the solvent can influence the extent of racemization.

      • Solution: While solvent choice is often dictated by solubility and resin swelling, using less polar solvents may help reduce racemization.[4]

Issue 2: Racemization is Still High Despite Using Additives with a Carbodiimide Reagent

  • Question: I am using DIC with HOBt, but still observe significant racemization of my this compound residue. What else can I do?

  • Answer: While HOBt is a classic additive, other options may offer superior suppression of racemization.

    • Solution: Consider replacing HOBt with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or OxymaPure®.[1] HOAt and OxymaPure® are generally more effective at suppressing racemization than HOBt.[1] OxymaPure® also offers an enhanced safety profile.[1]

Issue 3: Increased Racemization When Using Pre-activation with an Onium Salt Reagent

  • Question: I am using HATU with DIPEA and a pre-activation step, and I am seeing a high degree of this compound racemization. How can I mitigate this?

  • Answer: Pre-activation of the amino acid with an onium salt and a base before addition to the resin can lead to significant racemization.

    • Solution: Avoid the pre-activation step. Instead, add the amino acid, coupling reagent, and base to the resin-bound peptide sequentially or simultaneously (in-situ activation). This simple change can significantly reduce the extent of racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide synthesis?

A1: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar intermediate can then be protonated from either side, leading to a mixture of D and L configurations.[1]

Q2: Are some amino acids more susceptible to racemization than others?

A2: Yes, certain amino acids are more prone to racemization under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are particularly susceptible.[1] Other amino acids that can be affected, especially under forcing conditions like high temperatures, include Serine (Ser) and Phenylalanine (Phe).[1] While aliphatic amino acids like Leucine are generally less prone to racemization than His or Cys, it can still occur, especially with highly activating conditions.

Q3: How do coupling reagents influence racemization?

A3: The choice of coupling reagent is a critical factor. Onium salt reagents (uronium/aminium and phosphonium) are highly efficient but can promote racemization, especially with pre-activation. Carbodiimide reagents, such as DIC, when used in conjunction with racemization-suppressing additives, are generally a safer choice for minimizing racemization.[1]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A4: These additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester intermediate that is more reactive towards the amine component than towards the formation of the problematic oxazolone (B7731731) intermediate.[1][5]

Q5: Can the reaction temperature really make a significant difference in racemization levels?

A5: Absolutely. Higher temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction. Lowering the reaction temperature is a very effective method to reduce the rate of racemization.[1][6] For instance, lowering the temperature in microwave-assisted synthesis from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[3]

Data Presentation

The following tables summarize quantitative data on the impact of different coupling reagents, additives, bases, and temperatures on the racemization of various amino acids. While specific data for this compound is limited in the literature, the trends observed for other amino acids, particularly Cysteine and Histidine, provide valuable insights into the relative performance of these conditions. The extent of racemization is highly dependent on the specific amino acid, the peptide sequence, and the precise reaction conditions.

Table 1: Effect of Coupling Reagent and Additive on Racemization of Fmoc-L-His(Trt)-OH

Coupling ReagentAdditiveBase% D-Isomer FormedReference
DICOxyma-1.8[7]
HATU-NMM31.0 (at 55°C)[7]
HBTUHOBtDIPEA>5[8]
COMU-DIPEA<2[8]

Disclaimer: The data presented is for Fmoc-L-His(Trt)-OH and serves as an illustration of the relative effectiveness of different coupling systems. The absolute racemization values for this compound may differ.

Table 2: Influence of Base on Racemization

Coupling SystemBaseAmino Acid% RacemizationReference
TBTUDIPEAN-acetyl-L-phenylalanineHigh[9]
TBTUPyridineN-acetyl-L-phenylalanineReduced[9]
HATUDIPEAPhenylglycineHigh[2]
HATU2,4,6-Collidine (TMP)PhenylglycineLow[2]

Disclaimer: The data presented is for N-acetyl-L-phenylalanine and Phenylglycine and is intended to show the trend of racemization with different bases. The actual values for this compound may vary.

Table 3: Impact of Temperature on Racemization

Amino AcidCoupling ConditionsTemperature% RacemizationReference
Fmoc-L-His(Trt)-OHHATU/NMMRoom TemperatureLow[7]
Fmoc-L-His(Trt)-OHHATU/NMM55°C31.0[7]
Histidine & CysteineMicrowave SPPS80°CSignificant[3]
Histidine & CysteineMicrowave SPPS50°CLimited[3]

Disclaimer: This data for Histidine and Cysteine illustrates the significant impact of temperature on racemization. Similar trends are expected for this compound, although the absolute values may differ.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is recommended for coupling this compound, especially in sequences where a higher risk of racemization is anticipated.

  • Resin Preparation:

    • Swell the resin-bound peptide in N,N-Dimethylformamide (DMF).

    • Deprotect the N-terminal Fmoc group using a solution of 20% piperidine (B6355638) in DMF.

    • Thoroughly wash the resin with DMF.

  • Coupling Solution Preparation (In-situ Activation):

    • In a separate vessel, dissolve 3 equivalents of Fmoc-D-Leucine-OH and 3 equivalents of OxymaPure® in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the Fmoc-D-Leucine-OH/OxymaPure® solution to the resin.

    • Immediately add 3 equivalents of Diisopropylcarbodiimide (DIC) to the reaction vessel.

    • Allow the reaction to proceed at room temperature for 1-2 hours. For particularly sensitive sequences, the reaction can be performed at 0°C.

  • Monitoring and Washing:

    • Monitor the completion of the coupling using a qualitative method (e.g., Kaiser test).

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol.

Protocol 2: Coupling with a Hindered Base (using HATU)

This protocol is an alternative for difficult couplings where an onium salt reagent is preferred, utilizing a sterically hindered base to suppress racemization.

  • Resin Preparation:

    • Perform N-terminal Fmoc deprotection and washing as described in Protocol 1.

  • Reagent Preparation:

    • Prepare stock solutions of Fmoc-D-Leucine-OH, HATU, and 2,4,6-collidine in DMF.

  • Coupling Reaction (In-situ):

    • Add the Fmoc-D-Leucine-OH solution (3 equivalents) to the resin.

    • Immediately follow with the addition of the HATU solution (3 equivalents).

    • Finally, add the 2,4,6-collidine solution (6 equivalents).

    • Note: Do not pre-mix the amino acid, HATU, and base for an extended period before adding to the resin.

  • Reaction and Washing:

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin as described in Protocol 1.

Mandatory Visualization

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway (Most Common) cluster_enolization Direct Enolization Pathway Activated_AA Activated this compound Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular cyclization Base1 Base (e.g., DIPEA) Proton_Abstraction1 α-proton abstraction Racemized_AA Mixture of D- and L-Leucine containing peptide Oxazolone->Racemized_AA Proton_Abstraction1->Oxazolone Loss of chirality Amine_Attack1 Nucleophilic attack by amine Amine_Attack1->Racemized_AA Non-stereospecific protonation Activated_AA2 Activated this compound Enolate Planar Enolate Intermediate Activated_AA2->Enolate Base2 Strong Base Proton_Abstraction2 Direct α-proton abstraction Racemized_AA2 Mixture of D- and L-Leucine containing peptide Enolate->Racemized_AA2 Re-protonation Proton_Abstraction2->Enolate Troubleshooting_Workflow Start High Racemization of this compound Detected Coupling_Reagent Using Carbodiimide (DCC, DIC)? Start->Coupling_Reagent Onium_Salt Using Onium Salt (HATU, HBTU)? Coupling_Reagent->Onium_Salt No Additives Add Suppressing Agent (OxymaPure® or HOAt) Coupling_Reagent->Additives Yes Base_Check Using Strong Base (DIPEA)? Onium_Salt->Base_Check No Preactivation Using Pre-activation Step? Onium_Salt->Preactivation Yes Additives->Base_Check Switch_Base Switch to Weaker/Hindered Base (NMM or 2,4,6-Collidine) Base_Check->Switch_Base Yes Temp_Check High Temperature Coupling? Base_Check->Temp_Check No Switch_Base->Temp_Check Preactivation->Base_Check No In_Situ Switch to In-Situ Activation Preactivation->In_Situ Yes In_Situ->Base_Check Lower_Temp Lower Temperature (e.g., 0°C) Temp_Check->Lower_Temp Yes End Racemization Minimized Temp_Check->End No Lower_Temp->End

References

Technical Support Center: Enhancing the Oral Bioavailability of D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting strategies for experiments aimed at enhancing the oral bioavailability of D-Leucine.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of this compound?

A1: The primary barriers include:

  • Intestinal Transport: While L-leucine is readily absorbed by various amino acid transporters, the transport mechanisms for this compound are less efficient. The large neutral amino acid transporter 1 (LAT1) is involved in the transport of similar amino acids, but competition and saturation can limit uptake.[1]

  • First-Pass Metabolism: After absorption, this compound undergoes significant first-pass metabolism, primarily in the liver and kidneys.[2][3] The key enzyme responsible is D-amino-acid oxidase (DAO), which converts this compound to its corresponding α-keto acid.[4]

  • Enzymatic Degradation: this compound can be degraded by enzymes in the gastrointestinal lumen and gut wall.[2]

  • Solubility: Leucine (B10760876), as a hydrophobic amino acid, has limited solubility in water, which can affect its dissolution rate in the gastrointestinal tract.[5]

Q2: How is this compound metabolized after oral administration?

A2: this compound is converted to the L-enantiomer through a two-step process known as chiral inversion.[4][6]

  • Oxidative Deamination: D-amino-acid oxidase (DAO), an enzyme primarily found in the kidney, converts this compound into α-ketoisocaproic acid (KIC).[4][6]

  • Stereospecific Reamination: KIC is then reaminated to form L-Leucine.[6] Studies in rats have shown that a significant fraction of administered this compound is converted to KIC (around 70%), and a portion of that KIC is subsequently converted to L-Leucine, resulting in an overall conversion of approximately 28% of this compound to L-Leucine.[6]

Q3: Which intestinal transporters are involved in this compound absorption?

A3: D-neutral amino acids can inhibit the uptake of L-Leucine, suggesting they may share some transport systems.[7][8] The L-type amino acid transporter (LAT) system is a likely candidate for the sodium-independent transport of neutral amino acids, including this compound.[7] However, the D-enantiomer may act as an inhibitor at the intestinal carrier for the L-enantiomer, which could affect its own uptake when administered as a racemic mixture.[9]

Q4: Can co-administration of other amino acids affect this compound absorption?

A4: Yes. Co-administration with other neutral amino acids, especially branched-chain amino acids (BCAAs) like L-Leucine and L-Isoleucine, can lead to competitive inhibition of shared intestinal transporters.[10][11] This competition can decrease the absorption rate of this compound. Conversely, some studies suggest that L-Leucine can stimulate the transport of other amino acids like lysine (B10760008) through a potential allosteric interaction with its transporter, though this effect on this compound specifically is not well-defined.[12]

Troubleshooting Guides

Issue 1: Low or Variable Plasma Concentrations of this compound Post-Oral Administration

Potential CauseTroubleshooting StepExpected Outcome
High First-Pass Metabolism Co-administer a D-amino-acid oxidase (DAO) inhibitor. Note: This requires careful selection of a specific and non-toxic inhibitor.Increased systemic concentration of this compound and reduced plasma levels of its metabolite, α-ketoisocaproic acid (KIC).
Poor Membrane Permeation Formulate this compound with permeation enhancers (e.g., sodium caprate, acylcarnitines) or use formulation strategies like nanoparticles or liposomes.[13][14]Enhanced absorption across the intestinal epithelium, leading to higher Cmax and AUC.
Enzymatic Degradation in GI Tract Co-administer with broad-spectrum peptidase or protease inhibitors. Encapsulate this compound in enteric-coated formulations to protect it from the acidic stomach environment and release it in the intestine.[13]Increased amount of intact this compound available for absorption.
Competition at Transporter Sites Avoid co-administration with high concentrations of other large neutral amino acids (e.g., L-Leucine, L-Isoleucine, L-Valine) that compete for the same transporters.[11]Reduced competition, leading to more consistent and potentially higher absorption of this compound.
Poor Solubility/Dissolution Micronize the this compound powder to increase surface area.[5] Formulate with solubilizing excipients like surfactants (e.g., Polysorbate 80) or cyclodextrins.[][16]Improved dissolution rate in the GI fluid, leading to faster and more complete absorption.

Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Everted Gut Sac)

Potential CauseTroubleshooting StepExpected Outcome
Tissue Viability Compromised Ensure the Krebs-Ringer bicarbonate buffer is continuously oxygenated (95% O2 / 5% CO2) and maintained at 37°C throughout the experiment. Perform a viability test post-experiment.[17]Consistent and reproducible transport rates, reflecting physiological conditions.
Leaky Gut Sacs Carefully and securely tie both ends of the intestinal segment. Visually inspect each sac for any signs of damage or leakage before starting the incubation.[17]Accurate measurement of transported this compound in the serosal fluid without contamination from the mucosal fluid.
Inconsistent Surface Area Prepare everted gut sacs of a consistent length and diameter for all experimental and control groups to ensure a comparable surface area for absorption.[17]Reduced variability in transport data between different sacs and experiments.
Incorrect Buffer Composition Use a physiologically relevant buffer with the correct osmotic balance and pH (typically 7.4) to maintain tissue integrity and normal transporter function.[17]Preservation of cellular function and reliable transport measurements.

Data Presentation

Table 1: Summary of Formulation Strategies to Enhance this compound Bioavailability

StrategyMechanism of ActionExamples of Excipients/MethodsReference
Enzyme Inhibition Reduces pre-systemic metabolism in the gut wall and liver.D-amino-acid oxidase (DAO) inhibitors.[4]
Permeation Enhancement Temporarily disrupts the intestinal barrier to increase paracellular or transcellular transport.Sodium caprate, Bile salts, Fatty acids, Surfactants (e.g., Polysorbates).[13][14]
Solubility Enhancement Increases the dissolution rate of this compound in gastrointestinal fluids.Micronization, Co-solvents, Surfactants, Cyclodextrins.[5][][16]
Mucoadhesive Systems Increases residence time at the absorption site, allowing for more prolonged absorption.Chitosan, Carbopol.[13]
Nanoparticle/Liposome Encapsulation Protects this compound from degradation and can facilitate transport across the intestinal epithelium.PLGA nanoparticles, Solid lipid nanoparticles, Liposomes.[13]

Table 2: Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice (Illustrative Example)

Note: Data for unmetabolized this compound is limited. The following data for a related compound, N-acetyl-leucine, demonstrates the significant pharmacokinetic differences that can exist between D- and L-enantiomers after oral administration.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
N-acetyl-DL-leucine (D-enantiomer) 10018,3000.532,100
N-acetyl-DL-leucine (L-enantiomer) 1003,4100.252,560

Data suggests that when administered as a racemate, the D-enantiomer has significantly higher plasma exposure than the L-enantiomer, possibly due to inhibition of L-enantiomer uptake by the D-enantiomer and first-pass metabolism of the L-enantiomer.[9][17]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight (12-16 hours) with free access to water to ensure an empty stomach.[17]

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose) at the desired concentration.

  • Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 100 mg/kg). For intravenous comparison, administer a separate group with a sterile solution of this compound (e.g., 10 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or a cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[9]

  • Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[18]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.[19]

Protocol 2: Plasma Sample Preparation by Protein Precipitation

  • Aliquoting: Thaw frozen plasma samples on ice. Vortex the sample and aliquot 100 µL into a 1.5 mL microcentrifuge tube.[20]

  • Internal Standard Spiking: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound-d7) to each plasma sample to correct for analytical variability.[20]

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (ACN) containing 0.1% formic acid to the plasma sample.[20] This 3:1 ratio of organic solvent to plasma is a common starting point.[21]

  • Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein denaturation and precipitation.[20][21]

  • Incubation: Incubate the samples at 4°C for 20 minutes (or -20°C for enhanced precipitation) to maximize protein removal.[20][21]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[20][21]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains this compound, to a clean tube without disturbing the protein pellet.[20]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[20]

Visualizations

D_Leucine_Metabolism cluster_process Chiral Inversion Pathway D_Leucine This compound KIC α-Ketoisocaproic Acid (KIC) D_Leucine->KIC Oxidative Deamination (D-amino-acid oxidase) L_Leucine L-Leucine KIC->L_Leucine Stereospecific Reamination Systemic Systemic Circulation & Further Metabolism KIC->Systemic Irreversible Decarboxylation Oral_Bioavailability_Workflow cluster_GI Gastrointestinal Tract cluster_Metabolism Pre-Systemic Elimination (First-Pass Effect) Admin Oral Administration of this compound Dissolution Dissolution in GI Fluid Admin->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption GutWall Gut Wall Metabolism Absorption->GutWall PortalVein Portal Vein GutWall->PortalVein Liver Hepatic Metabolism (D-amino-acid oxidase) SystemicCirculation Systemic Circulation (Bioavailable Fraction) Liver->SystemicCirculation PortalVein->Liver mTORC1_Signaling cluster_downstream Downstream Effects Leucine Leucine (this compound is converted to L-Leucine) mTORC1 mTORC1 (Active) Leucine->mTORC1 Activates S6K1 p70S6K Phosphorylation mTORC1->S6K1 EBP1 4E-BP1 Phosphorylation mTORC1->EBP1 ProteinSynthesis Increased Muscle Protein Synthesis S6K1->ProteinSynthesis EBP1->ProteinSynthesis

References

Dealing with D-Leucine contamination in L-Leucine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing D-Leucine contamination in L-Leucine samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of this compound contamination in my L-Leucine sample?

This compound contamination can be introduced at several stages. The primary sources include the chemical synthesis process, which may result in residual starting materials or by-products, and isotopic impurities where the unlabeled L-Leucine is present in a deuterated standard. Stereoisomeric impurities, such as the presence of the D-enantiomer, can also be a significant contaminant if the synthesis or starting materials are not stereospecific.[1] Furthermore, improper storage or handling can lead to the degradation of the compound.

Q2: How can this compound contamination affect my experiments?

This compound contamination can have significant impacts on various experimental outcomes:

  • Cell Culture: The presence of D-amino acids can alter cell differentiation and behavior.[2] For instance, D-amino acids have been shown to inhibit the growth of certain bacterial biofilms.

  • Protein Structure and Function: The incorporation of D-amino acids into a peptide sequence can dramatically destabilize the protein's tertiary structure. For proteins rich in α-helices, substitutions can lead to significant destabilization, while in β-sheet-rich structures, a single L-to-D change can cause complete unfolding.[3]

  • Drug Development: In the pharmaceutical industry, the stereochemistry of amino acids is critical as the biological activity of many drugs is dependent on their specific enantiomeric form.[4] The presence of the incorrect enantiomer can lead to reduced efficacy or off-target effects. Regulatory bodies like the EMA and FDA emphasize the importance of impurity analysis in peptide manufacturing.[5]

Q3: What is the role of L-Leucine in mTOR signaling, and could this compound interfere with it?

L-Leucine is a key activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of protein synthesis and cell growth.[6][7][8] L-Leucine's activation of mTORC1 leads to the phosphorylation of downstream targets like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.[6][8] While the direct effect of this compound on the mTOR pathway is not as extensively studied, some research suggests that leucine (B10760876) restriction, in general, does not consistently inhibit the mTOR pathway in all cancer cell lines.[9] Given the stereospecificity of biological interactions, it is plausible that this compound would not activate the mTOR pathway as effectively as L-Leucine and could potentially act as a competitive inhibitor, although more research is needed to confirm this.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Culture Experiments

Symptom: Slower cell proliferation, altered cell morphology, or unexpected changes in protein expression.

Possible Cause: this compound contamination in the L-Leucine used in your cell culture medium.

Troubleshooting Steps:

  • Quantify this compound Contamination: Use a chiral chromatography method (HPLC or GC-MS) to determine the percentage of this compound in your L-Leucine stock. Refer to the experimental protocols section for detailed methods.

  • Source a High-Purity L-Leucine: Obtain L-Leucine with a guaranteed high enantiomeric purity (e.g., >99.5% L-Leucine).

  • Repeat Experiment: Re-run your cell culture experiment with the high-purity L-Leucine and compare the results to your previous findings.

Issue 2: Poor Resolution of Leucine Enantiomers in Chiral HPLC

Symptom: A single peak or overlapping peaks when trying to separate D- and L-Leucine.

Possible Causes:

  • Inappropriate chiral stationary phase (CSP).

  • Suboptimal mobile phase composition.

  • Incorrect flow rate or temperature.

Troubleshooting Steps:

  • Verify CSP Selection: For underivatized amino acids, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is often effective.[10]

  • Optimize Mobile Phase: Adjust the composition of your mobile phase. For reversed-phase chromatography, varying the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to aqueous buffer can improve separation.

  • Adjust Flow Rate: Decreasing the flow rate can sometimes enhance resolution by allowing for more interaction between the analytes and the stationary phase.[11]

  • Derivatization: If direct separation is unsuccessful, consider derivatizing the leucine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18.[1][12]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the analysis and resolution of Leucine enantiomers.

Table 1: Chiral HPLC-UV Method for DL-Isoleucine Separation (Direct Method)

ParameterValue
Column Astec® CHIROBIOTIC® T
Mobile Phase Varies (e.g., Methanol/Water mixtures)
Flow Rate Typically 1.0 mL/min
Detection UV
Analyte Underivatized DL-Isoleucine

This data is adapted from a method for DL-Isoleucine, which is structurally similar to DL-Leucine and often analyzed using similar methods.

Table 2: Diastereomeric Salt Crystallization for DL-Leucine Resolution

Resolving AgentEnantiomeric Excess (ee) of L-Leucine-SaltEnantiomeric Excess (ee) of this compound-Salt
(-)-dibenzoyl-L-tartaric acid (L-DBTA)95.48%84.52%
(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)-73.32%91.20%

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of Leucine Enantiomers

This protocol outlines a general procedure for the analysis of amino acid enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

1. Derivatization (N(O,S)-perfluoroacyl perfluoroalkyl esters):

  • In a reaction vial, combine the dried L-Leucine sample with a mixture of a perfluorinated alcohol (e.g., 2,2,3,3,4,4,4-heptafluoro-1-butanol) and a perfluorinated anhydride (B1165640) (e.g., heptafluorobutyric anhydride).[13]

  • Heat the mixture to facilitate the conversion of the amino acid to its corresponding ester.

  • The resulting derivatives are then ready for GC-MS analysis.

2. GC-MS Analysis:

  • GC Column: Use a chiral capillary column such as Chirasil-L-Val.[13][14]

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: The enantiomers will separate on the chiral column based on their differential interactions with the stationary phase.

  • Detection: The mass spectrometer will detect the fragment ions of the derivatized leucine enantiomers, allowing for their identification and quantification.

Protocol 2: Enzymatic Resolution of DL-Leucine

This protocol describes a method for the separation of L- and this compound using a D-amino acid oxidase/catalase enzyme complex.[15]

1. Enzyme Immobilization:

  • Immobilize a D-amino acid oxidase/catalase enzyme complex on a solid support, such as Sepharose.[15]

2. Resolution Reaction:

  • Pass a solution of the DL-Leucine mixture through a column packed with the immobilized enzymes.

  • The D-amino acid oxidase will selectively oxidize the this compound. Catalase is included to provide the necessary oxygen for the oxidase reaction.[15]

3. Purification:

  • The eluate will contain the unreacted L-Leucine and the by-products of the this compound oxidation.

  • Purify the L-Leucine from the reaction mixture using standard chromatographic techniques.

Visualizations

experimental_workflow cluster_detection Detection & Quantification cluster_removal Removal & Resolution start_detection L-Leucine Sample with Potential this compound Contamination derivatization Derivatization (if required, e.g., for GC-MS) start_detection->derivatization chiral_separation Chiral Chromatography (HPLC or GC) derivatization->chiral_separation detection Detection (MS, UV, etc.) chiral_separation->detection quantification Quantification of D/L Ratio detection->quantification start_removal Contaminated L-Leucine Sample diastereomeric_crystallization Diastereomeric Salt Crystallization start_removal->diastereomeric_crystallization enzymatic_resolution Enzymatic Resolution start_removal->enzymatic_resolution separation Separation of Enantiomers/Diastereomers diastereomeric_crystallization->separation enzymatic_resolution->separation purified_l_leucine Purified L-Leucine separation->purified_l_leucine

Caption: Workflow for detecting and removing this compound contamination.

mtor_pathway cluster_pathway L-Leucine and mTOR Signaling L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes fourE_BP1->Protein_Synthesis promotes (upon phosphorylation)

Caption: Simplified diagram of the L-Leucine-activated mTOR signaling pathway.

References

Technical Support Center: Optimizing D/L Leucine Separation in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic separation of D/L Leucine enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating D/L Leucine?

A1: The primary methods for the chiral separation of D/L Leucine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1] Each technique offers distinct advantages and is chosen based on factors such as sample matrix, required sensitivity, and available instrumentation. HPLC is widely used due to its versatility, while GC often requires derivatization to increase the volatility of the amino acids.[2][3] SFC is a newer technique that can offer fast separations with reduced solvent consumption.[1][4][5]

Q2: Why is the separation of Leucine and Isoleucine isomers challenging?

A2: Leucine and Isoleucine are structural isomers, meaning they have the same molecular weight but different structural arrangements. This similarity makes their separation difficult, often resulting in co-elution.[6][7] Achieving baseline separation requires careful optimization of chromatographic conditions, including the choice of chiral stationary phase (CSP), mobile phase composition, and temperature.[7]

Q3: What is the purpose of derivatization in the analysis of D/L Leucine?

A3: Derivatization is a process that chemically modifies the analyte to enhance its chromatographic properties or detectability. For GC analysis of amino acids, derivatization is often necessary to make them volatile enough for separation.[2][3] In HPLC, derivatization can be used to introduce a chromophore or fluorophore, increasing the sensitivity of UV-Vis or fluorescence detection.[7][8] It can also be used to form diastereomers from enantiomers, allowing their separation on a standard achiral column.[9][10]

Q4: How does temperature affect the chiral separation of D/L Leucine?

A4: Column temperature is a critical parameter in chiral chromatography that can significantly influence selectivity and resolution.[11][12] Generally, lower temperatures can improve peak resolution, but this may also lead to longer analysis times.[12] Conversely, higher temperatures can speed up the analysis but may compromise separation.[12] The optimal temperature depends on the specific column and mobile phase being used, and it is often determined empirically.[11][13]

Troubleshooting Guides

Issue 1: Poor Resolution Between D- and L-Leucine Peaks

Symptoms:

  • Overlapping peaks for D- and L-Leucine.

  • Resolution value (Rs) is less than 1.5.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is crucial for chiral separation. For D/L Leucine, crown ether-based[4][5][9], teicoplanin-based (e.g., CHIROBIOTIC T)[14], and ligand-exchange columns are often effective.[11] If resolution is poor, consider switching to a different type of CSP.
Suboptimal Mobile Phase Composition The composition of the mobile phase, including the organic modifier and any additives, significantly impacts selectivity. For reversed-phase HPLC, adjusting the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) can improve resolution.[15] In SFC, modifying the CO2/co-solvent ratio is a key optimization parameter.[4] The pH of the mobile phase can also be critical, with a pH of 7.4 showing good separation for Leucine isomers in some cases.[16][17]
Incorrect Flow Rate Lowering the flow rate can sometimes increase resolution by allowing more time for interaction with the stationary phase, though it will increase the analysis time.[12]
Inadequate Column Temperature As mentioned in the FAQs, temperature plays a significant role. Experiment with different column temperatures to find the optimal balance between resolution and run time.[11][12][13]
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, where the latter half of the peak is broader than the front (tailing) or the front half is broader than the latter (fronting).

Possible Causes and Solutions:

Possible CauseSuggested Solution
Column Overload Injecting too much sample can lead to peak distortion.[7] Try reducing the sample concentration or the injection volume.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. For basic compounds like amino acids, adding a basic modifier like diethylamine (B46881) (DEA) to the mobile phase in normal-phase chromatography can improve peak shape.[8] For acidic compounds or in certain reversed-phase modes, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[6][8]
Column Contamination or Degradation A contaminated or old column can lead to poor peak shape. Flush the column with a strong solvent or, if the problem persists, replace the column.
Issue 3: Long Analysis Time

Symptoms:

  • Excessively long retention times for D/L Leucine peaks, leading to low throughput.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Low Flow Rate While a lower flow rate can improve resolution, it also increases the run time.[12] Gradually increase the flow rate while monitoring the resolution to find an acceptable compromise.
High Organic Modifier Strength In reversed-phase HPLC, a lower percentage of organic modifier in the mobile phase increases retention.[15] To shorten the analysis time, you can try increasing the proportion of the organic solvent.
Low Column Temperature Lower temperatures increase viscosity and retention.[12] Increasing the column temperature can decrease the analysis time, but be mindful of its effect on resolution.[12][18]
Inefficient Chromatographic Technique Supercritical Fluid Chromatography (SFC) is known for its ability to provide very fast separations. In one study, ultrafast chromatography of 17 amino acid enantiomers was achieved with retention times of less than 1 minute.[4][5] If high throughput is a priority, consider switching to SFC.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Underivatized D/L Leucine

This protocol is based on the use of a teicoplanin-based chiral stationary phase, which has been shown to be effective for the separation of underivatized amino acids.[14]

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol and water. The ratio can be optimized, but a good starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the D/L Leucine standard or sample in the mobile phase.

Protocol 2: Chiral GC Separation of Derivatized D/L Leucine

This protocol involves derivatization to increase the volatility of the amino acids for gas chromatography.

  • Derivatization:

    • Esterification: React the D/L Leucine sample with an alcohol (e.g., isopropanol) in the presence of an acidic catalyst to form the corresponding ester.

    • Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to derivatize the amino group.

  • Column: Chirasil-L-Val capillary column

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min[19]

  • Oven Temperature Program: Start at 70°C, ramp to 130°C at 10°C/min, then ramp to 180°C at 2°C/min, and hold for 10 minutes.[19]

  • Injection: Split injection

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Visualizations

Troubleshooting_Workflow start Start: Poor D/L Leucine Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Select a different CSP (e.g., crown ether, teicoplanin-based) check_csp->change_csp No optimize_mp Optimize Mobile Phase (Organic %, pH, Additives) check_csp->optimize_mp Yes change_csp->optimize_mp adjust_flow Adjust Flow Rate (Typically lower for better resolution) optimize_mp->adjust_flow Resolution still poor end End: Improved Resolution optimize_mp->end Resolution adequate adjust_temp Optimize Column Temperature adjust_flow->adjust_temp Resolution still poor adjust_flow->end Resolution adequate adjust_temp->start Resolution still poor (Re-evaluate strategy) adjust_temp->end Resolution adequate

Caption: Troubleshooting workflow for improving poor D/L Leucine resolution.

Experimental_Workflow cluster_hplc HPLC Method cluster_gc GC Method hplc_sample Prepare Sample in Mobile Phase hplc_inject Inject onto Chiral Stationary Phase Column hplc_sample->hplc_inject hplc_separate Isocratic or Gradient Elution hplc_inject->hplc_separate hplc_detect UV or MS Detection hplc_separate->hplc_detect gc_derivatize Derivatize Sample (Esterification & Acylation) gc_inject Inject onto Chiral Capillary Column gc_derivatize->gc_inject gc_separate Temperature Programmed Separation gc_inject->gc_separate gc_detect FID or MS Detection gc_separate->gc_detect start Start: D/L Leucine Sample start->hplc_sample start->gc_derivatize

Caption: General experimental workflows for HPLC and GC separation of D/L Leucine.

References

Technical Support Center: Refinement of D-Leucine Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of D-Leucine in complex biological matrices.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental workflow.

Question: Why am I observing a low or inconsistent signal intensity for this compound?

Answer: Low or inconsistent signal intensity for this compound can stem from several factors. A systematic evaluation of your analytical workflow is crucial to pinpoint the root cause. Common culprits include inefficient ionization in the mass spectrometer, signal suppression due to co-eluting matrix components, or degradation of the this compound standard.[1] Suboptimal instrument settings can also contribute to poor signal intensity.

Question: What are "matrix effects," and how do they impact my this compound analysis?

Answer: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample matrix (e.g., plasma, urine, cell lysates).[1][2] These effects can either suppress or enhance the ion signal, leading to inaccurate quantification.[1][2] For instance, the same concentration of a this compound stable isotope-labeled internal standard (SIL-IS) can produce significantly different signal intensities when introduced into different biological fluids, highlighting the impact of the sample matrix.[1] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[2]

Question: My this compound chromatographic peak is showing tailing or a poor shape. What are the possible causes?

Answer: Poor peak shape can be attributed to several factors, including issues with the analytical column, improper mobile phase composition, or interactions with active sites within the LC system.[1] Column degradation, an inappropriate mobile phase pH, or sample overload are all potential causes of peak tailing.[1]

Question: How can I improve the signal intensity of this compound?

Answer: Derivatization is a technique that can significantly enhance the signal intensity and chromatographic retention of amino acids like this compound.[1] Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group, attaching a chemical tag that improves ionization efficiency and separation, leading to better sensitivity and more robust quantification.[1]

Question: I'm having trouble separating this compound from its L-enantiomer and other isomers. What can I do?

Answer: The chiral separation of leucine (B10760876) enantiomers and the chromatographic separation from its isomers (isoleucine, allo-isoleucine) are critical for accurate quantification.[3][4][5][6] Using a chiral stationary phase (CSP) column is essential for separating D- and L-leucine.[3][7][8] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have shown success in resolving underivatized amino acid enantiomers.[7] For separating leucine from its structural isomers, optimization of chromatographic conditions and the use of unique precursor and product ion pair transitions in MS/MS are necessary.[4][5][6]

Frequently Asked Questions (FAQs)

Question: What are the most common sample preparation techniques for this compound quantification in plasma?

Answer: The two most prevalent and effective techniques for preparing plasma samples for this compound analysis are protein precipitation (PPT) and solid-phase extraction (SPE).[9] PPT is a faster and more cost-effective method, making it suitable for high-throughput screening.[9] However, it may yield a less clean extract, potentially leading to more significant matrix effects.[9] SPE, particularly using cation exchange cartridges, can provide a cleaner sample extract, which is beneficial for reducing matrix interference.[4][5][9][10][11]

Question: Is derivatization necessary for this compound analysis by LC-MS/MS?

Answer: While derivatization can improve sensitivity, it is not always necessary.[1][11] Highly sensitive and specific LC-MS/MS methods have been developed for the direct quantification of this compound in human plasma without derivatization.[4][5][11] The decision to use derivatization depends on the required sensitivity of the assay and the capabilities of the mass spectrometer.

Question: How can I mitigate matrix effects in my this compound assay?

Answer: Several strategies can be employed to mitigate matrix effects. Enhancing sample cleanup using methods like SPE can remove interfering components.[1][2] Modifying the chromatographic method to separate this compound from matrix components is another effective approach.[1][2] Sample dilution can also reduce the concentration of interfering substances.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7 or this compound-d10, is highly recommended as it can compensate for signal variations caused by matrix effects.[2][10]

Question: What type of analytical column is best for separating D- and L-Leucine?

Answer: Chiral columns are required for the separation of enantiomers.[12] Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are commonly used.[3][7] For underivatized amino acids, teicoplanin-based CSPs have proven to be particularly effective.[3][7] Crown ether-based chiral columns have also demonstrated good enantioseparation for many chiral amino acids.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Speed FastSlower
Cost LowHigher
Sample Cleanliness Less cleanCleaner
Matrix Effects Potentially higherGenerally lower
Suitability High-throughput screeningAssays requiring low limits of detection

Table 2: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma

ParameterThis compoundL-Leucine
Linearity Range 0.001 - 1 µg/mL1 - 1000 µg/mL
Lower Limit of Quantification (LLOQ) 0.001 µg/mL1 µg/mL
Intra-day Precision (%RSD) ≤ 8.5%Not explicitly reported
Inter-day Precision (%RSD) ≤ 11.2%Not explicitly reported
Accuracy (% Bias) Within ±15%Within ±15%
Data adapted from a validated LC-MS/MS method for D- and L-Leucine in human plasma.[4][5][11]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT)
  • Thawing: Thaw frozen plasma samples on ice.[10]

  • Aliquoting: Vortex the plasma sample and transfer 100 µL into a microcentrifuge tube.[9]

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., D/L-Leucine-d7).[9][10]

  • Precipitation: Add 400 µL of ice-cold methanol (B129727) or 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.[9][10] An alternative is to add 10 µL of 30% sulfosalicylic acid.[10]

  • Vortexing: Vortex the mixture for 30 seconds.[10]

  • Incubation: Incubate the samples at -20°C for 20 minutes (for methanol/acetonitrile) or at 4°C for 30 minutes (for sulfosalicylic acid) to facilitate complete protein precipitation.[10]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) - Cation Exchange
  • Conditioning: Condition a cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[10]

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 1% formic acid in water).[10]

  • Sample Loading: Dilute the plasma sample (e.g., 1:1 with the equilibration buffer) and load it onto the SPE cartridge.[10]

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interfering substances.[10]

  • Elution: Elute the this compound and other amino acids with 1 mL of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[10]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Signal start Start: Low or Inconsistent This compound Signal check_ms Check MS Instrument Settings (e.g., Ionization) start->check_ms check_sample_prep Review Sample Preparation Protocol check_ms->check_sample_prep Optimal optimize_ms Optimize Instrument Parameters check_ms->optimize_ms Suboptimal check_matrix Investigate for Matrix Effects check_sample_prep->check_matrix No Issues improve_cleanup Enhance Sample Cleanup (e.g., use SPE) check_sample_prep->improve_cleanup Issues Found modify_chrom Modify Chromatography to Separate from Interferences check_matrix->modify_chrom Present use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_matrix->use_sil_is Present end Signal Improved optimize_ms->end improve_cleanup->end modify_chrom->end use_sil_is->end

Caption: A logical workflow for troubleshooting low signal intensity in this compound quantification.

Experimental_Workflow General Experimental Workflow for this compound Quantification sample Biological Sample (e.g., Plasma) sample_prep Sample Preparation (PPT or SPE) sample->sample_prep derivatization Optional: Derivatization (e.g., with AQC) sample_prep->derivatization chiral_lc Chiral HPLC Separation sample_prep->chiral_lc Direct Analysis derivatization->chiral_lc msms Tandem Mass Spectrometry (MS/MS) Detection chiral_lc->msms data_analysis Data Analysis and Quantification msms->data_analysis

Caption: A diagram illustrating the key steps in the experimental workflow for quantifying this compound.

References

Technical Support Center: Enhancing D-Leucine Incorporation into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of incorporating D-Leucine into peptides. Whether you are employing chemical synthesis or enzymatic ligation, this guide offers targeted solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound into my peptide chain inefficient during Solid-Phase Peptide Synthesis (SPPS)?

A1: Inefficient incorporation of this compound during SPPS can stem from several factors. Steric hindrance from the D-amino acid's side chain can slow down the coupling reaction compared to its L-counterpart.[1] Additionally, issues like peptide aggregation on the resin, suboptimal activation of the amino acid, or inadequate deprotection of the N-terminal Fmoc group can all contribute to poor coupling efficiency.[2][3]

Q2: Can I use enzymatic methods to incorporate this compound into my peptide? What are the main challenges?

A2: Yes, enzymatic methods can be employed for this compound incorporation. Enzymes like subtilisin and engineered sortases can catalyze the formation of peptide bonds with D-amino acids.[2][3] The primary challenge with native enzymes is their inherent stereoselectivity for L-amino acids.[4] This can be overcome by using organic solvents to alter enzyme flexibility or by using engineered enzymes with modified active sites to better accommodate D-amino acids.[2]

Q3: What are the common side reactions when incorporating this compound via SPPS, and how can I minimize them?

A3: A significant side reaction during the coupling of D-amino acids in SPPS is racemization, the conversion of the D-amino acid to its L-enantiomer, which can lead to diastereomeric impurities that are difficult to separate.[5] Using racemization-suppressing additives like 1-Hydroxy-7-azabenzotriazole (HOAt) is highly effective in minimizing this issue.[5] Another potential side reaction is the formation of deletion sequences due to incomplete coupling. Ensuring high coupling efficiency through optimized protocols can mitigate this.

Q4: How does microwave-assisted SPPS improve this compound incorporation?

A4: Microwave-assisted SPPS can significantly enhance the efficiency of this compound incorporation by accelerating both the coupling and deprotection steps.[6][7][8] The application of microwave energy increases the kinetic energy of the molecules, which helps to overcome the steric hindrance associated with D-amino acids and disrupts peptide aggregation on the resin, leading to faster and more complete reactions.[2][9]

Troubleshooting Guides

Chemical Synthesis (SPPS)

Problem 1: Low Coupling Efficiency of this compound

Possible Cause Troubleshooting Strategy
Steric Hindrance Use a more powerful coupling reagent such as HATU, HBTU, or COMU in combination with a base like DIPEA.[10][11] Extend the coupling reaction time or perform a double coupling.[3]
Peptide Aggregation Switch to a more effective solvent like N-methylpyrrolidone (NMP) or use a solvent mixture such as DCM/DMF/NMP.[3] Consider using microwave-assisted synthesis to disrupt aggregation.[2]
Suboptimal Activation Pre-activate the this compound with the coupling reagent and base for a few minutes before adding it to the resin.
Incomplete Fmoc Deprotection Extend the piperidine (B6355638) treatment time or use a stronger base solution if necessary. Monitor deprotection completion using a Kaiser test.

Problem 2: Racemization of this compound during Coupling

Possible Cause Troubleshooting Strategy
Over-activation of Carboxylic Acid Avoid prolonged pre-activation times. Add the activated amino acid to the resin promptly.
High Reaction Temperature Perform the coupling reaction at room temperature or 0°C if not using microwave assistance.[10]
Inadequate Suppression Additive Use HOAt instead of HOBt as an additive, as it is more effective at suppressing racemization.[5]
Enzymatic Ligation

Problem 1: Low Yield of this compound Incorporation

Possible Cause Troubleshooting Strategy
Enzyme Stereoselectivity For enzymes like subtilisin, conduct the reaction in an anhydrous organic solvent such as tert-amyl alcohol to relax the enzyme's stereospecificity.[2]
Suboptimal Reaction Conditions Optimize pH, temperature, and buffer composition for the specific enzyme being used. For sortase-mediated ligation, ensure the presence of required co-factors like calcium ions.
Hydrolysis of Acyl-Enzyme Intermediate For sortase A, minimize the reaction time to reduce the hydrolysis of the N-terminal peptide, which is a competing side reaction.[12]

Problem 2: Enzyme Inhibition or Inactivation

Possible Cause Troubleshooting Strategy
Presence of Inhibitors in Peptide Preparation Ensure the peptide substrate is of high purity and free from residual chemicals from the synthesis and purification steps that could inhibit the enzyme.
Incompatible Solvent If using an organic solvent, screen different solvents to find one that maintains enzyme activity while promoting the desired reaction.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for D-Amino Acid Incorporation in SPPS

Coupling ReagentTypical EfficiencyDegree of RacemizationKey Advantages
HATU High (90-98%)LowHigh reactivity, suitable for sterically hindered couplings.[10]
HBTU HighLowEfficient and widely used.
PyBOP HighLowEffective for difficult couplings.
COMU HighLowSafer alternative to benzotriazole-based reagents, excellent solubility.[7]
DIC/HOBt ModerateModerateCost-effective, but may be less efficient for hindered couplings.
DIC/HOAt HighVery LowSuperior racemization suppression compared to HOBt.[5]

Table 2: Reported Yields for Enzymatic Synthesis of this compound

Enzyme SystemSubstrateYieldEnantiomeric Excess (ee)Reference
Engineered D-amino acid dehydrogenase (DAADH)2-oxo-4-methylvaleric acid99%>99%[13][14]
Subtilisin in tert-amyl alcoholZ-D-Phe-OH + H-L-Leu-NH242%-[2]

Experimental Protocols

Protocol 1: HATU/HOAt Mediated Coupling of this compound in SPPS

This protocol describes a single coupling cycle for incorporating Fmoc-D-Leucine-OH onto a resin-bound peptide.

1. Fmoc Deprotection:

  • Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes.
  • Drain the solution and repeat the treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-D-Leucine-OH (4.5 equivalents), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.
  • Add DIPEA (9.0 equivalents) to the solution and mix briefly.
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for at least 4 hours. For difficult couplings, the reaction time can be extended.[5]

3. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.

4. Monitoring:

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Microwave-Assisted SPPS of a this compound Containing Peptide

This protocol outlines a general procedure for microwave-assisted synthesis. Specific times and power settings may need to be optimized for the instrument and peptide sequence.

1. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Apply microwave irradiation (e.g., 30W for 30-60 seconds), maintaining the temperature below a set limit (e.g., 50°C) with cooling.[9]
  • Repeat the microwave-assisted deprotection.
  • Wash the resin thoroughly with DMF.

2. Coupling:

  • Prepare the activated this compound solution as described in Protocol 1 (using HATU/HOAt or another suitable coupling reagent).
  • Add the activated amino acid solution to the resin.
  • Apply microwave irradiation (e.g., 30W for 2-5 minutes), maintaining the temperature below a set limit (e.g., 60°C) with cooling.[6][15]

3. Washing:

  • Wash the resin thoroughly with DMF.

Protocol 3: Subtilisin-Catalyzed Incorporation of this compound

This protocol is adapted for the synthesis of a dipeptide containing this compound in an organic solvent.

1. Enzyme Preparation:

  • Suspend subtilisin powder in the chosen anhydrous organic solvent (e.g., tert-amyl alcohol).

2. Reaction Setup:

  • Dissolve the N-protected this compound ester (acyl donor) and the C-protected amino acid or peptide (nucleophile) in the same organic solvent.
  • Add the enzyme suspension to the substrate solution.

3. Incubation:

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 45°C) for several days.

4. Monitoring and Purification:

  • Monitor the reaction progress by HPLC.
  • Once the reaction is complete, remove the enzyme by filtration.
  • Purify the resulting peptide by standard chromatographic techniques.

Visualizations

sp_ps_workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound Coupling (HATU/HOAt/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Repeat Repeat Cycle KaiserTest->Repeat Positive Cleavage Cleavage & Deprotection KaiserTest->Cleavage Negative (Final Cycle) Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final this compound Peptide Purification->FinalPeptide

Caption: A typical workflow for a single coupling cycle in Fmoc-SPPS for this compound incorporation.

enzymatic_ligation_pathway cluster_subtilisin Subtilisin-Mediated Ligation cluster_sortase Sortase A-Mediated Ligation Acyl Donor N-Protected This compound Ester Subtilisin Subtilisin (in Organic Solvent) Acyl Donor->Subtilisin Nucleophile Peptide Nucleophile Nucleophile->Subtilisin Dipeptide Product This compound Containing Peptide Subtilisin->Dipeptide Product Peptide LPXTG Peptide-LPXTG SortaseA Sortase A Peptide LPXTG->SortaseA DLeu_Gly GGG-D-Leucine DLeu_Gly->SortaseA Ligated Product Ligated Peptide SortaseA->Ligated Product

Caption: Simplified signaling pathways for enzymatic incorporation of this compound.

troubleshooting_logic Start Low this compound Incorporation Efficiency CheckMethod Synthesis Method? Start->CheckMethod SPPS SPPS CheckMethod->SPPS Chemical Enzymatic Enzymatic CheckMethod->Enzymatic Enzymatic CheckCoupling Check Coupling Reagent & Conditions SPPS->CheckCoupling CheckEnzyme Check Enzyme & Conditions Enzymatic->CheckEnzyme StrongerReagent Use Stronger Reagent (e.g., HATU) CheckCoupling->StrongerReagent Inefficient OptimizeTime Optimize Time/Temp or Use Microwave CheckCoupling->OptimizeTime Slow ChangeSolvent Use Organic Solvent (e.g., for Subtilisin) CheckEnzyme->ChangeSolvent Low Stereoselectivity EngineeredEnzyme Use Engineered Enzyme (e.g., Sortase) CheckEnzyme->EngineeredEnzyme Low Activity

Caption: A logical troubleshooting workflow for inefficient this compound incorporation.

References

Addressing variability in in vivo responses to D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the variability encountered in in vivo responses to D-Leucine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its primary in vivo function differ from L-Leucine?

This compound is the D-isomer of the essential branched-chain amino acid, Leucine (B10760876). While L-Leucine is well-known for its role as a potent activator of the mTORC1 signaling pathway, which stimulates muscle protein synthesis, this compound does not directly share this function.[1][2] The primary metabolic fate of this compound in mammals is governed by the flavoenzyme D-amino acid oxidase (DAO).[3][4] DAO catalyzes the oxidative deamination of this compound into its corresponding α-keto acid, α-ketoisocaproate (KIC), along with ammonia (B1221849) and hydrogen peroxide.[5][6] KIC can then enter other metabolic pathways, including potential transamination to L-Leucine.[3]

Q2: What is D-amino acid oxidase (DAO) and why is it critical for this compound studies?

D-amino acid oxidase (DAO) is the primary enzyme responsible for metabolizing this compound and other neutral D-amino acids.[3][5] It is predominantly located in the peroxisomes of the kidney and liver.[3] The activity of DAO is a major source of variability in this compound experiments because it determines the clearance rate and metabolic conversion of the administered this compound.[3] Dysregulation or genetic variations (polymorphisms) in DAO have been implicated in several pathologies, including neurological disorders, by affecting the levels of DAO substrates like D-serine.[5][7]

Q3: What are the primary sources of variability in in vivo responses to this compound?

Several factors can contribute to inconsistent results in this compound experiments:

  • D-Amino Acid Oxidase (DAO) Activity: This is the most significant factor. DAO expression and activity can vary between species, strains, and even individual animals. Altered DAO levels have been noted in conditions like schizophrenia.[5][7]

  • Age: The responsiveness of tissues, particularly muscle, to amino acid stimulation can decrease with age, a phenomenon well-documented for L-Leucine that may also influence this compound's indirect effects.[8][9]

  • Diet and Gut Microbiome: The composition of the diet can influence metabolic pathways. Furthermore, gut bacteria can produce and metabolize D-amino acids, potentially affecting the overall systemic response to exogenous this compound.[10]

  • Experimental Conditions: Discrepancies in administration route (e.g., oral vs. intravenous), dosage, vehicle, and the timing of sample collection can all lead to variable outcomes.[3][8]

Q4: Are there any known toxicological concerns with this compound?

Based on available safety data, this compound is not classified as hazardous.[11][12] Studies on related compounds like L-Leucine and creatyl-l-leucine show a low toxicity profile.[13][14] However, high doses of L-Leucine have been associated with gastrointestinal issues and potential hypoglycemia.[15] While specific toxicity data for high-dose this compound is limited, it is prudent to conduct dose-response studies to establish a safe and effective range for your specific model and experimental goals. The toxicological properties have not been fully investigated.[12]

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo this compound experiments.

Issue 1: High Inter-Individual Variability in this compound Plasma Levels

Question: My plasma concentration measurements of this compound show significant variability between animals in the same treatment group. What could be the cause and how can I mitigate this?

Answer: High variability in plasma pharmacokinetics is a common challenge. The primary suspect is differing rates of metabolic clearance.

  • Primary Cause: Differences in D-amino acid oxidase (DAO) activity among subjects is the most likely cause. Genetic polymorphisms can lead to significant variations in enzyme efficiency.

  • Troubleshooting Steps:

    • Standardize Animal Supply: Source animals from a single, reputable vendor to minimize genetic heterogeneity. Use animals of the same age and sex.

    • Measure Baseline DAO Activity: If variability persists, consider a pre-screening step to measure baseline DAO activity in a small blood sample to stratify subjects or use it as a covariate in your analysis.

    • Acclimatize and Standardize Diet: Acclimatize animals to the housing conditions and provide a standardized diet for at least one week prior to the experiment to minimize metabolic differences.

    • Check for Contamination: Ensure the this compound compound is pure and not contaminated with L-Leucine, which is handled by different metabolic pathways.

Issue 2: Poor or Inconsistent Recovery of this compound from Plasma/Serum Samples

Question: I'm experiencing low and variable recovery of my this compound analyte during sample preparation for LC-MS/MS analysis. What are the common pitfalls?

Answer: Low recovery is often traced back to the sample preparation stage, particularly protein precipitation and extraction.

  • Primary Causes:

    • Inefficient Protein Precipitation: The chosen method may not be effectively removing interfering proteins.

    • Analyte Co-Precipitation: this compound may be getting trapped and discarded with the precipitated protein pellet.

    • Incomplete Dissociation: The analyte may remain bound to serum proteins like albumin.

  • Troubleshooting Steps:

    • Optimize Precipitation Solvent: Acetonitrile (B52724) is often more efficient than methanol. Test different solvent-to-serum ratios (e.g., 3:1 to 5:1). Ensure the solvent is ice-cold and vortexing is thorough.[16]

    • Enhance Precipitation: Incubate samples at -20°C for at least 20 minutes after adding the solvent to maximize protein precipitation.[16]

    • Supernatant Transfer: Be meticulous when collecting the supernatant. Avoid aspirating any of the protein pellet. A second centrifugation and transfer step can improve purity.

    • Consider Solid-Phase Extraction (SPE): For challenging matrices, a cation exchange SPE can provide a much cleaner sample by binding this compound and allowing for the washing away of interferences before elution.[16]

Issue 3: Lack of Expected Biological Response

Question: I am not observing the expected physiological effect (e.g., on muscle anabolism or neurotransmission) after this compound administration. Why might this be?

Answer: This often stems from a misunderstanding of this compound's mechanism of action compared to its L-isomer.

  • Primary Causes:

    • Incorrect Mechanistic Assumption: this compound is not a direct agonist for mTORC1-mediated protein synthesis like L-Leucine.[1][8] Its biological effects are mediated by its metabolites (α-KIC, H₂O₂) or by modulating the levels of other DAO substrates (like D-serine in the brain).[3][5]

    • Insufficient Dosage: The administered dose may be too low to produce a significant downstream effect after being processed by DAO.

    • Rapid Clearance: High DAO activity in your animal model could be clearing the this compound too rapidly for a sustained effect.

  • Troubleshooting Steps:

    • Re-evaluate Hypothesis: Confirm that your expected outcome is mechanistically plausible for this compound or its metabolites, not L-Leucine.

    • Conduct a Dose-Response Study: Determine the optimal dose required to achieve the desired downstream marker modulation (e.g., changes in plasma α-KIC). Typical starting doses are 1-5 mg/kg for IV and 10-50 mg/kg for oral gavage in rodents.[3]

    • Measure Metabolites: In addition to this compound, quantify the concentration of its primary metabolite, α-KIC, to confirm that the administered compound is being metabolized as expected.

    • Consider a DAO Inhibitor: In mechanistic studies, co-administration with a specific DAO inhibitor (like sodium benzoate) can help determine if the observed effects are dependent on this compound metabolism.[4]

Quantitative Data Summary

Table 1: Recommended Starting Dosages for this compound Administration in Rodents

Administration Route Vehicle Examples Recommended Dose Range (per kg body weight) Reference
Intravenous (IV) Infusion Sterile 0.9% Saline, PBS 1 - 5 mg/kg [3]

| Oral Gavage | Water, PBS, 0.5% Methylcellulose | 10 - 50 mg/kg |[3] |

Table 2: Example LC-MS/MS Parameters for this compound-D10 Quantification in Plasma

Parameter Value Reference
Instrumentation Triple Quadrupole Mass Spectrometer [3]
Ionization Mode Positive Electrospray Ionization (ESI+) [3]
Precursor Ion (m/z) 142.1 [3]
Product Ion (m/z) 96.1 [3]
Internal Standard D/L-Leucine-d7 (m/z 139.2 > 93.0) [3]

| Calibration Range | 0.001 - 1 µg/mL in plasma |[3] |

Table 3: Troubleshooting Poor Recovery of this compound from Serum

Issue Potential Cause Recommended Solution Reference
Low Analyte Yield Inefficient Protein Removal Use ice-cold acetonitrile (3:1 ratio), vortex vigorously, and incubate at -20°C for 20 mins. [16]
Analyte Co-precipitation After centrifugation, carefully transfer the supernatant to a new tube without disturbing the pellet. [16]
High Signal Interference Matrix Effects If protein precipitation is insufficient, use Cation Exchange Solid-Phase Extraction (SPE) for sample cleanup. [16]

| Inconsistent Results | Sample Handling | Ensure accurate and consistent pipetting of serum, solvent, and internal standard. Thaw samples on ice. |[3][16] |

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Rodents

This protocol is adapted from methodologies for deuterated leucine isotopes.[3] Optimization for your specific this compound analog and experimental goals is recommended.

A. Intravenous (IV) Infusion

  • Preparation of Infusion Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 1 mg/kg dose in a 250g rat, prepare a solution allowing for a reasonable injection volume). Ensure sterility by filtering through a 0.22 µm filter.

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane). For infusion, catheterize the jugular or femoral vein. For serial blood sampling, catheterize the carotid or femoral artery.

  • Administration: Administer the solution as a slow bolus injection over 1-2 minutes.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes) into EDTA-containing tubes.

  • Plasma Preparation: Immediately place blood on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[3]

B. Oral Gavage

  • Preparation of Gavage Solution: Suspend or dissolve this compound in a suitable vehicle like sterile water or 0.5% methylcellulose. Ensure the solution is homogeneous.

  • Animal Handling and Dosing: Weigh the animal to calculate the correct dosing volume (max recommended for mice is 10 mL/kg). Gently restrain the animal and use a proper-sized, soft-tipped gavage needle to administer the solution slowly into the esophagus.[3][17]

  • Post-Administration Monitoring: Observe the animal for recovery and any signs of distress. Blood sampling follows the same procedure as for IV administration, though time points may be adjusted to capture absorption (e.g., 0, 15, 30, 60, 90, 120, 240 minutes).

Protocol 2: Quantification of this compound from Plasma by Protein Precipitation

This protocol provides a standard method for preparing plasma samples for LC-MS/MS analysis.[3][16]

  • Thawing: Thaw frozen plasma samples on ice.

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

D_Leucine_Metabolism D_Leu This compound (Administered) DAO D-Amino Acid Oxidase (DAO) (Primarily in Kidney, Liver) D_Leu->DAO Oxidative Deamination KIC α-Ketoisocaproate (KIC) DAO->KIC H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 NH3 Ammonia (NH₃) DAO->NH3 Metabolic_Pathways Further Metabolic Pathways KIC->Metabolic_Pathways L_Leu L-Leucine KIC->L_Leu Transamination Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Animal_Model Select & Acclimatize Animal Model Dose_Prep Prepare this compound Solution/Suspension Animal_Model->Dose_Prep Admin Administer this compound (IV or Oral Gavage) Dose_Prep->Admin Blood_Sample Collect Blood Samples (Time Course) Admin->Blood_Sample Plasma_Prep Isolate & Store Plasma Blood_Sample->Plasma_Prep Sample_Prep Sample Prep (Protein Precipitation/SPE) Plasma_Prep->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS Data_Analysis Pharmacokinetic & Statistical Analysis LCMS->Data_Analysis Troubleshooting_Logic box_node box_node Start High Variability in Response? Check_PK Consistent Plasma Concentration? Start->Check_PK Check_Recovery Good Analytical Recovery? Check_PK->Check_Recovery No Check_Mechanism Biologically Plausible Effect? Check_PK->Check_Mechanism Yes Sol_DAO Cause: Variable DAO Activity Solution: Standardize animals, screen/stratify subjects. Check_Recovery->Sol_DAO No Sol_Prep Cause: Poor Sample Prep Solution: Optimize protein precipitation or use SPE. Check_Recovery->Sol_Prep Yes Sol_Hypothesis Cause: Incorrect Hypothesis Solution: Re-evaluate mechanism, measure metabolites, run dose-response. Check_Mechanism->Sol_Hypothesis No

References

Technical Support Center: Enhancing the Stability of Peptides Containing D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of peptides incorporating D-Leucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of substituting L-Leucine with this compound in a peptide?

The primary advantage of substituting an L-amino acid with its D-enantiomer, such as this compound, is to enhance the peptide's resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide cleavage, have active sites that are stereospecific for L-amino acids.[3] The introduction of a D-amino acid creates a stereochemical mismatch, which prevents the peptide from fitting correctly into the enzyme's active site.[3] This steric hindrance protects the adjacent peptide bonds from being cleaved, significantly increasing the peptide's half-life in biological systems.[3][4]

Q2: How does this compound incorporation affect the bioactivity and toxicity of a peptide?

Incorporating this compound can have variable effects on bioactivity and toxicity, depending on its position in the sequence and the peptide's mechanism of action. While D-amino acid substitution can sometimes compromise biological activity, in many cases, it is maintained or even improved.[4][5]

For example, in a study on the antimicrobial peptide Brevinin-1OS (B1OS), adding a this compound at the second position (B1OS-D-L) retained the high antimicrobial potency of its L-Leucine counterpart (B1OS-L) while significantly reducing toxicity (hemolytic activity) towards mammalian cells.[1][6] This widening of the therapeutic window is a highly desirable outcome in drug development.[1] However, it's crucial to note that D-amino acid substitutions in the middle of a sequence can disrupt critical secondary structures like alpha-helices, potentially leading to a complete loss of activity.[5]

Q3: What are the main pathways of peptide degradation I should be aware of?

Peptides are susceptible to both chemical and physical degradation.[7]

Chemical Instability:

  • Hydrolysis: Cleavage of peptide bonds, often catalyzed by acids or bases. The rate is highly dependent on pH.[7][8]

  • Oxidation: Certain amino acid side chains, like methionine and cysteine, are particularly susceptible to oxidation from air, light, or metal ions.[7][9]

  • Deamidation: Asparagine and glutamine residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively, altering the peptide's charge and structure.[7]

Physical Instability:

  • Aggregation: Peptides can clump together, leading to insolubility and loss of biological activity.[9] This is particularly common for peptides with hydrophobic residues like Leucine.[10]

  • Adsorption: Peptides may stick to the surfaces of labware or packaging, leading to inaccurate concentration measurements and loss of material.[7]

Q4: Beyond D-amino acid substitution, what other strategies can I use to enhance peptide stability?

Several strategies can be employed, often in combination, to improve peptide stability:[11]

  • Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from degradation by exopeptidases.[7][12]

  • Cyclization: Creating a cyclic peptide, either head-to-tail or through a side-chain linkage, reduces conformational flexibility and increases resistance to proteases.[9][12]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can provide steric hindrance, protecting the peptide from enzymes and increasing its hydrodynamic size, which can prolong circulation time.[12]

  • Formulation Optimization: Adjusting the pH, using appropriate buffers, and adding stabilizing excipients like sugars (e.g., mannitol (B672), sucrose) or antioxidants can significantly reduce degradation rates in aqueous solutions.[7][8][13]

Troubleshooting Guide

Issue 1: My this compound-containing peptide shows rapid degradation in a serum-based assay.
Potential Causes & Solutions
  • Incomplete Protease Resistance: A single D-amino acid substitution may not be sufficient to protect the entire peptide, especially if there are multiple cleavage sites.

    • Troubleshooting Step: Analyze the peptide sequence to predict other potential protease cleavage sites. Consider introducing additional modifications, such as another D-amino acid at a different vulnerable position or cyclizing the peptide to sterically shield cleavage sites.[12][14]

  • Chemical Instability: The degradation may not be enzymatic. The serum matrix is complex and can promote chemical degradation pathways.

    • Troubleshooting Step: Run control experiments in a simple buffer at the same pH and temperature as the serum assay. If degradation persists, it points towards chemical instability like hydrolysis or oxidation. Optimize the formulation by adjusting the pH and considering the addition of stabilizers.[8][13]

Workflow for Diagnosing Peptide Instability

G A Peptide Instability Observed in Serum Assay B Run Control Experiment in Buffer (pH 7.4) A->B C Is peptide stable in buffer? B->C Compare degradation rates D Degradation is likely enzymatic C->D Yes E Degradation is likely chemical C->E No F Identify potential cleavage sites D->F H Optimize formulation (adjust pH, add stabilizers) E->H G Introduce additional modifications (e.g., more D-AAs, cyclization) F->G I Re-evaluate stability in serum G->I H->I

Caption: Troubleshooting workflow for peptide degradation.

Issue 2: My peptide solution is cloudy and appears to be aggregating.
Potential Causes & Solutions
  • Hydrophobic Interactions: Leucine, even in its D-form, has a hydrophobic side chain that can promote self-association and aggregation, especially at high concentrations or near the peptide's isoelectric point (pI).[10][15]

    • Troubleshooting Step 1: Determine the peptide's theoretical pI. Adjust the pH of the solution to be at least 1-2 units away from the pI to increase the net charge and promote repulsion between peptide molecules.[10]

    • Troubleshooting Step 2: Try dissolving the peptide at a lower concentration. If a high concentration is required, consider adding a small amount of an organic co-solvent like acetonitrile (B52724) or isopropanol (B130326) (ensure compatibility with your experiment).

    • Troubleshooting Step 3: Use stabilizing excipients. Sugars like mannitol or surfactants can help prevent aggregation.[9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce aggregation.[10]

    • Troubleshooting Step: Aliquot the peptide solution into single-use volumes after initial solubilization to avoid multiple freeze-thaw cycles.

Mechanism of D-Amino Acid Protection Against Proteolysis

G cluster_0 L-Peptide Degradation cluster_1 D-Peptide Resistance L_Peptide L-Peptide Chain Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Protease_L Protease Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with this compound Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Protease_D Protease Protease_D->Binding_D No_Cleavage No Cleavage (Peptide Intact) Binding_D->No_Cleavage

Caption: D-amino acids sterically hinder protease binding.

Data Presentation: Comparative Activity

The strategic incorporation of this compound can enhance the therapeutic profile of a peptide. The table below summarizes data from a study on the antimicrobial peptide Brevinin-1OS (B1OS), comparing the parent peptide to analogues with an added L-Leucine (B1OS-L) or this compound (B1OS-D-L).[1][6]

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)Hemolytic Activity (HC₅₀, µM)Therapeutic Index (HC₅₀/MIC vs. MRSA)
B1OS 3264>128>2
B1OS-L 2429.92~7.5
B1OS-D-L 2474.5~18.6
Data sourced from a study on Brevinin-1OS and its analogues.[1][6] MIC (Minimum Inhibitory Concentration) indicates potency (lower is better). HC₅₀ (50% Hemolytic Concentration) indicates toxicity (higher is better).

The data clearly shows that while both L- and this compound addition dramatically improved antimicrobial potency, the this compound variant (B1OS-D-L) exhibited significantly lower toxicity, resulting in a superior therapeutic index.[1][6]

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol provides a general workflow to assess the stability of a peptide in serum.

Workflow Diagram

G A Prepare Peptide Stock Solution B Incubate Peptide with Serum (e.g., 50% human serum) at 37°C A->B C Collect Aliquots at Multiple Time Points (e.g., 0, 1, 4, 8, 24h) B->C D Quench Reaction (e.g., add Acetonitrile or TCA to precipitate proteins) C->D E Centrifuge to Pellet Precipitated Proteins D->E F Analyze Supernatant by RP-HPLC E->F G Quantify Remaining Peptide Peak Area F->G H Calculate Peptide Half-Life (t½) G->H

Caption: Experimental workflow for an in vitro peptide stability assay.

Methodology
  • Preparation: Prepare a stock solution of the this compound-containing peptide in a suitable buffer (e.g., PBS).

  • Incubation: Mix the peptide stock solution with an equal volume of fresh human or animal serum to achieve the final desired peptide concentration. Incubate the mixture in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as two volumes of acetonitrile or 10% trichloroacetic acid (TCA), to precipitate the serum proteins.

  • Separation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Quantification: Integrate the peak area corresponding to the intact peptide at each time point. The amount of peptide remaining is calculated relative to the t=0 time point.

  • Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in serum.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the antimicrobial activity of a peptide.[1]

Methodology
  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Peptide Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in MHB.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in no visible bacterial growth.[1]

References

Technical Support Center: Method Refinement for Detecting Low Concentrations of D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the detection of low concentrations of D-Leucine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

LC-MS/MS Method Development and Troubleshooting

Q1: What are the recommended LC-MS/MS parameters for sensitive this compound detection?

A1: For sensitive detection of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.[1][2] The following parameters have been successfully validated:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • D/L-Leucine: m/z 132.1 > 43.0[1] or m/z 132.2 > 86.4[2]

    • Internal Standard (e.g., D/L-Leucine-d7): m/z 139.2 > 93.0[1]

It is crucial to optimize collision energies and other compound-dependent parameters on your specific instrument.

Q2: My this compound signal is low and inconsistent. What are the potential causes and solutions?

A2: Low or inconsistent signal intensity can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Sample Preparation: Inefficient protein precipitation or analyte loss during solid-phase extraction (SPE) can significantly reduce signal. Re-evaluate your sample preparation protocol. For plasma samples, protein precipitation with ice-cold acetonitrile (B52724) or methanol (B129727) is a common first step.[3] Cation exchange SPE can further clean up the sample and concentrate the analyte.[1]

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound, leading to a lower signal. To mitigate this, consider:

    • Improving sample cleanup using SPE.[1]

    • Diluting the sample to reduce the concentration of interfering matrix components.

    • Optimizing chromatographic separation to resolve this compound from interfering peaks.

  • Instrumental Issues: Ensure the mass spectrometer is properly tuned and calibrated. Check for any leaks in the LC system and ensure the ESI source is clean.

Q3: I am observing poor peak shape (e.g., tailing, fronting) for my this compound peak. How can I improve it?

A3: Poor peak shape is often related to chromatographic conditions or interactions within the LC system.

  • Column Choice: For chiral separation of D- and L-Leucine without derivatization, specialized chiral columns such as CHIRALPAK ZWIX(-), Astec CHIROBIOTIC® T, or CROWNPAK CR-I(+)/CR-I(-) are effective.[1][4] Mixed-mode columns like the Intrada Amino Acid column can also provide good separation.[2][5]

  • Mobile Phase Composition: The pH and organic solvent composition of the mobile phase are critical. A common mobile phase for chiral separation consists of a mixture of methanol, acetonitrile, ammonium (B1175870) formate, and formic acid.[1] Ensure the mobile phase is properly degassed.

  • System Contamination: Buildup of contaminants in the column or LC system can lead to peak tailing. Flushing the system and using a guard column can help.

Enzymatic Assay Troubleshooting

Q4: What are the key considerations when using an enzymatic assay for this compound detection?

A4: Enzymatic assays for this compound typically utilize D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids.[6][7][8]

  • Substrate Specificity: DAAO has broad substrate specificity and is active on various D-amino acids, not just this compound.[6][9] This means the assay may not be entirely specific for this compound if other D-amino acids are present in the sample.

  • Assay Components: The assay's performance depends on the quality and proper storage of all reagents, including the enzyme, substrates, and any cofactors.[10][11]

  • Reaction Conditions: Enzyme activity is highly sensitive to pH and temperature. Ensure the assay is performed under optimal conditions as specified in the protocol.[11]

Q5: My enzymatic assay is showing low or no activity. What should I check?

A5: Low enzyme activity can be due to several factors. A troubleshooting workflow is essential.[10][11]

  • Reagent Integrity: Verify that the enzyme has not expired and has been stored at the correct temperature to maintain its activity.[10][11] Thaw all reagents completely and mix gently before use.

  • Incorrect Assay Setup: Double-check the concentrations and volumes of all components added to the reaction mixture.[11] Ensure pipettes are calibrated.

  • Presence of Inhibitors: Components in your sample matrix could be inhibiting the enzyme. Consider a sample cleanup step or running a spike-and-recovery experiment to assess for inhibition.

  • Instrument Settings: Confirm that the spectrophotometer or plate reader is set to the correct wavelength for detecting the product of the enzymatic reaction.[10]

Quantitative Data Summary

The following tables summarize key performance characteristics of a validated LC-MS/MS method for this compound quantification.

Table 1: LC-MS/MS Method Validation Parameters for this compound

Validation ParameterPerformance
Linearity Range0.001 - 1 µg/mL[1]
Lower Limit of Quantification (LLOQ)0.001 µg/mL[1]
Accuracy (% Bias)Within ±15%[1][12]
Precision (%RSD) - Intra-day≤ 8.5%[1]
Precision (%RSD) - Inter-day≤ 11.2%[1]

Table 2: Representative MRM Transitions for Leucine Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)
D/L-Leucine132.143.0[1]
D/L-Leucine132.286.4[2]
D/L-Isoleucine132.186.1[13]
D/L-Leucine-d7 (Internal Standard)139.293.0[1]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis (Solid-Phase Extraction)

This protocol is suitable for the extraction of this compound from plasma samples.[1]

  • Sample Aliquoting: Take a 100 µL aliquot of the plasma sample.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard (e.g., D/L-Leucine-d7).

  • Extraction: Perform solid-phase extraction (SPE) using a cation exchange cartridge.

    • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

    • Loading: Load the plasma sample onto the conditioned cartridge.

    • Washing: Wash the cartridge to remove interfering substances.

    • Elution: Elute this compound using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Protocol 2: Enzymatic Assay for D-Amino Acid Detection

This protocol provides a general workflow for the detection of D-amino acids using D-amino acid oxidase (DAAO).[14]

  • Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing the sample and a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.5).

  • Enzyme Addition: Add a solution of DAAO to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 20 minutes).

  • Detection of Product: The formation of the α-keto acid product can be detected spectrophotometrically. This may involve a derivatization step to produce a colored compound. For example, 2,4-dinitrophenylhydrazine (B122626) can be added, which reacts with the α-keto acid to form a product that can be measured at 445 nm after stopping the reaction with NaOH.[14]

  • Quantification: The concentration of the D-amino acid is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of the D-amino acid.

Visualizations

experimental_workflow LC-MS/MS Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound-d7) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation spe Solid-Phase Extraction (Cation Exchange) protein_precipitation->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation Chiral LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A typical workflow for the analysis of this compound from plasma using LC-MS/MS.

troubleshooting_workflow Troubleshooting Low this compound Signal in LC-MS/MS cluster_sample Sample Preparation Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Problems start Low or Inconsistent This compound Signal check_recovery Check Analyte Recovery start->check_recovery dilute_sample Dilute Sample start->dilute_sample check_tuning Check MS Tuning & Calibration start->check_tuning optimize_spe Optimize SPE Protocol check_recovery->optimize_spe check_precipitation Verify Protein Precipitation Efficiency check_recovery->check_precipitation improve_cleanup Improve Sample Cleanup dilute_sample->improve_cleanup optimize_chroma Optimize Chromatography improve_cleanup->optimize_chroma clean_source Clean Ion Source check_tuning->clean_source check_leaks Check for LC System Leaks clean_source->check_leaks mtor_pathway Leucine-Mediated mTOR Signaling Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 activates Rag_GTPases Rag GTPases Sestrin2->Rag_GTPases regulates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes

References

Validation & Comparative

D-Leucine vs. L-Leucine: A Comparative Guide on Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Leucine and L-Leucine and their respective effects on muscle protein synthesis (MPS). The content is based on available experimental data to facilitate informed decisions in research and development.

Executive Summary

L-Leucine is a well-established, potent stimulator of muscle protein synthesis, acting as a key signaling molecule in the mTOR pathway. In stark contrast, direct evidence for this compound's role in MPS is currently unavailable in scientific literature. The biological significance of D-amino acids in mammals is primarily associated with neurotransmission and immune responses. While this compound can be metabolically converted to L-Leucine, this process is indirect and its efficiency in stimulating MPS is likely significantly lower than that of L-Leucine.

Quantitative Data Comparison

The following table summarizes the known quantitative effects of L-Leucine on muscle protein synthesis and the metabolic fate of this compound. Direct comparative data for this compound's effect on MPS is not available.

ParameterL-LeucineThis compoundSource
Effect on Muscle Protein Synthesis (MPS) Potent stimulatorNo direct evidence of stimulation. May have an indirect effect after conversion to L-Leucine.[1][[“]][3]
Myofibrillar Protein Synthesis (MPS) Rate Increase ~42% increase in MPS with dileucine (composed of two L-Leucine molecules) compared to free L-leucine in young men.[4]Data not available[4]
Mechanism of Action Directly activates the mTORC1 signaling pathway.[1][[“]]Does not directly activate mTORC1. Must first be converted to α-ketoisocaproic acid (KIC) by D-amino acid oxidase.[5][6][1][[“]][5][6]
Metabolic Conversion in Rats N/AApproximately 28.2% of intravenously administered this compound is converted to L-Leucine.[7][7]
Primary Biological Role Stimulation of protein synthesis, metabolic regulation.[]Primarily studied for its role in enhancing peptide stability in therapeutics.[9][][9]

Signaling Pathways and Metabolism

L-Leucine Signaling Pathway

L-Leucine directly activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and protein synthesis. This activation leads to the phosphorylation of downstream targets, ultimately resulting in increased translation initiation and muscle protein synthesis.

L_Leucine_Pathway L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Translation Translation Initiation S6K1->Translation eIF4E_BP1->Translation inhibits MPS Muscle Protein Synthesis Translation->MPS D_Leucine_Metabolism cluster_0 Enzymatic Conversion D_Leucine This compound KIC α-Ketoisocaproic Acid (KIC) D_Leucine->KIC Oxidative deamination L_Leucine L-Leucine KIC->L_Leucine Transamination MPS_Pathway Muscle Protein Synthesis Pathway L_Leucine->MPS_Pathway DAO D-Amino Acid Oxidase (DAO) BCAT Branched-Chain Aminotransferase (BCAT) MPS_Workflow Start Subject Recruitment & Baseline Assessment Biopsy1 Baseline Muscle Biopsy Start->Biopsy1 Infusion Primed, Continuous Infusion of Stable Isotope Tracer Biopsy1->Infusion BloodSampling Serial Blood Sampling Infusion->BloodSampling Biopsy2 Second Muscle Biopsy after Infusion Period BloodSampling->Biopsy2 Analysis LC-MS Analysis of Muscle and Blood Samples Biopsy2->Analysis Calculation Calculation of Fractional Synthetic Rate (FSR) Analysis->Calculation End Data Interpretation Calculation->End

References

A Comparative Analysis of D-Leucine and Diazepam for Effective Seizure Termination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the quest for more effective and safer therapeutics for seizure termination, particularly in cases of status epilepticus, researchers are exploring novel compounds that can rival or surpass the efficacy of standard-of-care treatments like diazepam. One such emerging candidate is the D-amino acid, D-leucine. This guide provides a comparative study of this compound and diazepam, focusing on their performance in preclinical seizure models, their proposed mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Performance and Efficacy in Seizure Termination

Preclinical studies, primarily in rodent models of chemically-induced seizures, have demonstrated that this compound is a potent agent for seizure termination, with an efficacy comparable, and in some aspects superior, to diazepam. A key differentiator is this compound's apparent lack of sedative side effects, a common drawback of benzodiazepines like diazepam.[1][2][3][4]

ParameterThis compoundDiazepamSource
Dosage (Kainic Acid Model) 3 mg/kg10 mg/kg[1][5]
Seizure Termination Effectively terminates ongoing seizuresEffectively terminates ongoing seizures[1][2]
Time to Return to Baseline Faster return to normal behaviorSlower return to baseline, associated with sedation[4][6][7]
Sedative Effects Not observedSignificant sedation[1][2][3][4]

Mechanism of Action: A Tale of Two Pathways

The mechanisms by which this compound and diazepam exert their anticonvulsant effects are fundamentally different. Diazepam's action is well-characterized, while this compound's pathway remains an area of active investigation, suggesting a novel therapeutic target.

Diazepam: As a benzodiazepine, diazepam acts as a positive allosteric modulator of the GABA-A receptor.[6][8] It binds to a specific site on the receptor, increasing the affinity of the inhibitory neurotransmitter GABA for its binding site.[9][10] This enhanced GABAergic activity leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, thus terminating seizure activity.[6][9]

This compound: The precise mechanism of this compound's anti-seizure activity is not yet fully understood.[1] Studies have shown that it does not compete for binding at known glutamate (B1630785) or GABA receptors, suggesting a novel mechanism of action.[1][11] This unique pathway is of significant interest as it may offer a therapeutic alternative for patients with epilepsy who are resistant to conventional anti-seizure medications.[2]

Experimental Protocols

The following is a detailed methodology for a commonly cited experiment comparing the efficacy of this compound and diazepam in a chemically-induced seizure model.

Kainic Acid-Induced Seizure Model in Mice

This protocol is designed to induce status epilepticus in mice to evaluate the efficacy of anticonvulsant compounds administered after seizure onset.

1. Animal Subjects:

  • Male mice (e.g., NIH Swiss or C57BL/6 strains) are typically used.[12][13]

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Seizure Induction:

  • Kainic acid is administered via intraperitoneal (i.p.) injection at a dose sufficient to induce seizures (e.g., 20-30 mg/kg).[5][6]

  • Following injection, mice are observed for behavioral signs of seizures, which are often scored using a standardized scale (e.g., the Racine scale).

3. Treatment Administration:

  • At a predetermined time following the onset of seizure activity (e.g., 20 minutes after kainic acid injection), animals are randomly assigned to treatment groups.[5][6]

  • Treatment groups may include:

    • Vehicle control (e.g., water or saline)

    • This compound (e.g., 3 mg/kg, i.p.)[1][5]

    • Diazepam (e.g., 10 mg/kg, i.p.)[1][5]

4. Data Collection and Analysis:

  • Seizure Severity: Seizure scores are recorded at regular intervals (e.g., every 5 minutes) for a defined observation period (e.g., 2-3 hours).[6]

  • Time to Seizure Termination: The time taken for seizure activity to cease and for the animal to return to a baseline state (e.g., normal exploratory behavior without signs of sedation) is recorded.[6]

  • Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the outcomes between the different treatment groups.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis animal_prep Animal Acclimatization seizure_induction Seizure Induction (Kainic Acid Injection) animal_prep->seizure_induction kainic_acid_prep Kainic Acid Preparation kainic_acid_prep->seizure_induction seizure_onset Observation of Seizure Onset seizure_induction->seizure_onset treatment Treatment Administration (this compound, Diazepam, or Vehicle) seizure_onset->treatment observation Behavioral Observation (Seizure Scoring) treatment->observation termination_time Record Time to Seizure Termination observation->termination_time analysis Statistical Analysis termination_time->analysis

Experimental workflow for comparing this compound and diazepam.

diazepam_pathway cluster_diazepam Diazepam Signaling Pathway Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Binds to allosteric site Chloride Cl- Influx GABA_A->Chloride Increases channel opening frequency GABA GABA GABA->GABA_A Binds to agonist site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Seizure_Termination Seizure Termination Reduced_Excitability->Seizure_Termination

Signaling pathway of diazepam in seizure termination.

dleucine_pathway cluster_dleucine Hypothesized this compound Signaling Pathway D_Leucine This compound Novel_Target Novel Neuronal Target (Receptor/Channel) D_Leucine->Novel_Target Binds to Downstream_Signaling Downstream Signaling Cascade (Unknown Intermediates) Novel_Target->Downstream_Signaling Reduced_Excitability Reduced Neuronal Excitability Downstream_Signaling->Reduced_Excitability Seizure_Termination Seizure Termination Reduced_Excitability->Seizure_Termination

Hypothesized signaling pathway for this compound.

References

Unveiling the Neuroprotective Potential of D-Leucine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic strategies against neurological disorders, the atypical amino acid D-Leucine is emerging as a compelling candidate for neuroprotection. This guide offers a comprehensive comparison of this compound's neuroprotective effects against other established and related agents, supported by experimental data to inform researchers, scientists, and drug development professionals. Our analysis delves into the quantitative performance, experimental methodologies, and underlying mechanisms of this compound, its enantiomer L-Leucine, its derivative N-acetyl-L-leucine, and the established neuroprotective drugs Diazepam and Memantine.

Quantitative Comparison of Neuroprotective Efficacy

To facilitate a clear comparison, the following table summarizes the quantitative data from various preclinical studies. The data highlights the diverse experimental models used to assess neuroprotection, ranging from seizure induction to ischemic stroke models.

CompoundExperimental ModelDosage/ConcentrationKey Quantitative ResultsReference
This compound Kainic acid-induced seizures (mice)3 mg/kg and 300 mg/kgAbolished behavioral seizure activity in all mice tested.[1][1]
6 Hz electroshock-induced seizures (mice)3 mg/kgPotently suppressed seizure activity.[1][1]
Kainic acid-induced status epilepticus (mice)Not specifiedIneffective against chronic seizures, but showed some efficacy during the dark cycle.[2][3][4][2][3][4]
L-Leucine Kainic acid-induced seizures (mice)Not specifiedPotently protects mice when administered prior to seizure onset.[5][6][5][6]
Middle Cerebral Artery Occlusion (MCAO) (rats)20 mM (intracerebroventricular)Reduced cortical infarct percentage by 42%; Lowered the transfer coefficient (Ki) of ¹⁴C-α-aminoisobutyric acid in the ischemic-reperfused cortex by 34%.[7][8][9][7][8][9]
N-acetyl-L-leucine (NALL) Controlled cortical impact (CCI) induced TBI (mice)Not specifiedSignificantly improved motor and cognitive outcomes; Attenuated cell death and reduced neuroinflammatory markers.[10][10]
Niemann-Pick disease type C (NPC) (human)Not specifiedAfter 12 months, mean change from baseline on the 5-domain NPC-CSS was -0.27 (vs +1.5 in historical cohort), corresponding to a 118% reduction in annual disease progression. After 18 months, mean change was +0.05 (vs +2.25 in historical cohort).[11][12][11][12]
Diazepam Transient gerbil brain ischemia10 mg/kg (i.p., two doses)Over 60% of CA1 hippocampal neurons survived, compared to 15% in untreated animals.[13][13]
Glutamatergic and oxidative stress in rat hippocampal slices5 µMReduced the number of dead cells by over 50%.[13][13]
Alzheimer's disease model (rats)0.05 mg/kg and 1 mg/kgEnhanced spatial learning/memory and prevented neuroinflammation.[14][15][14][15]
Memantine Ischemic Stroke (human)60 mg/daySignificant improvement in NIHSS score (p < 0.05).[16][16]
NMDA-induced excitotoxicity in hippocampal neuron cultures10 µMProtected 93 ± 1% of neurons from NMDA receptor-mediated death.[17][17]
LPS-induced neurotoxicity in rat neuron-glia culturesNot specifiedReduced LPS-induced loss of dopamine (B1211576) uptake in a dose-dependent manner.[18][18]

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for interpreting the comparative data. Below are the methodologies for key experiments cited in this guide.

Kainic Acid-Induced Seizure Model
  • Objective: To assess the anticonvulsant effects of this compound.

  • Animal Model: 5-week-old mice.[1]

  • Procedure:

    • A single dose of this compound (or vehicle) dissolved in water is injected intraperitoneally (i.p.).

    • Three hours after the amino acid injection, kainic acid is administered to induce seizures.[1]

    • For experiments testing the termination of ongoing seizures, this compound is administered 15-20 minutes after the kainic acid injection, at the onset of seizure activity.[1]

  • Endpoint Measurement: Behavioral seizure activity is observed and scored.

Middle Cerebral Artery Occlusion (MCAO) Model
  • Objective: To evaluate the neuroprotective effects of L-Leucine in an ischemic stroke model.

  • Animal Model: Rats.[7][8][9]

  • Procedure:

    • The left middle cerebral artery is occluded.

    • Ten minutes after MCAO, 5 µL of 20 mM L-leucine or normal saline is injected into the left lateral ventricle.[7][8][9]

    • Reperfusion is initiated after one hour of MCAO.[7][8][9]

  • Endpoint Measurement: After two hours of reperfusion, the transfer coefficient (Ki) of ¹⁴C-α-aminoisobutyric acid is determined to assess blood-brain barrier disruption, and infarct size is measured.[7][8][9]

Controlled Cortical Impact (CCI) Induced Traumatic Brain Injury (TBI) Model
  • Objective: To investigate the neuroprotective effects of N-acetyl-L-leucine (NALL) following TBI.

  • Animal Model: Mice.[10]

  • Procedure:

    • A controlled cortical impact is delivered to induce a focal brain injury.

    • NALL is administered orally to the injured mice.[10]

  • Endpoint Measurement: Motor and cognitive outcomes are assessed through behavioral tests. Cell death and neuroinflammatory markers are quantified in brain tissue.[10]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these compounds are mediated by distinct molecular pathways.

This compound's Novel Neuroprotective Pathway

Studies suggest that this compound's anticonvulsant effects are not mediated by the known targets of anti-seizure medications. It did not compete for binding with cognate ligands of candidate neuronal receptors, pointing towards a novel, yet to be fully elucidated, mechanism of action.[1] One study noted that this compound, but not L-leucine, reduced long-term potentiation without affecting basal synaptic transmission in vitro.[1]

D_Leucine_Pathway DLeucine This compound UnknownReceptor Novel Neuronal Target (Receptor/Channel) DLeucine->UnknownReceptor Binds to SynapticTransmission Modulation of Synaptic Plasticity UnknownReceptor->SynapticTransmission Influences Neuroprotection Neuroprotection (Anti-convulsant effect) SynapticTransmission->Neuroprotection Leads to

Caption: Proposed novel signaling pathway for this compound's neuroprotective effects.

L-Leucine and mTOR Pathway Activation

L-Leucine is known to activate the mammalian target of rapamycin (B549165) (mTOR) pathway, which plays a crucial role in promoting axonal outgrowth and regeneration.[19]

L_Leucine_mTOR_Pathway LLeucine L-Leucine mTOR mTOR Activation LLeucine->mTOR AxonGrowth Axonal Outgrowth & Regeneration mTOR->AxonGrowth Neuroprotection Neuroprotection AxonGrowth->Neuroprotection

Caption: L-Leucine's neuroprotective action via the mTOR signaling pathway.

Diazepam and GABAA Receptor Modulation

Diazepam, a benzodiazepine, exerts its neuroprotective effects primarily by enhancing the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABAAR), the major inhibitory neurotransmitter receptor in the central nervous system.[13][15]

Diazepam_GABA_Pathway Diazepam Diazepam GABA_A_R GABA-A Receptor Diazepam->GABA_A_R Positive Allosteric Modulator ChlorideInflux Increased Chloride Ion Influx GABA_A_R->ChlorideInflux Enhances Hyperpolarization Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization Causes Neuroprotection Neuroprotection (Reduced Excitability) Hyperpolarization->Neuroprotection Leads to Memantine_NMDA_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates CalciumInflux Excessive Ca2+ Influx NMDAR->CalciumInflux Memantine Memantine Memantine->NMDAR Blocks Neuroprotection Neuroprotection Memantine->Neuroprotection Excitotoxicity Excitotoxicity & Neuronal Death CalciumInflux->Excitotoxicity

References

A Comparative Analysis of the Metabolic Fates of D-Leucine and L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of D-Leucine and L-Leucine, two stereoisomers of the essential amino acid leucine. While L-Leucine is well-recognized for its crucial role in protein synthesis and metabolic regulation, the metabolic journey and physiological relevance of this compound are less characterized but of increasing interest in pharmaceutical and nutritional sciences. This document synthesizes current experimental data to compare their absorption, metabolic conversion, and impact on key signaling pathways, providing researchers with a comprehensive overview to inform future studies.

Key Metabolic Differences at a Glance

The metabolic pathways of this compound and L-Leucine diverge significantly due to the stereospecificity of the enzymes that catalyze their initial breakdown. L-Leucine is a direct and potent stimulator of muscle protein synthesis, primarily acting through the well-established mTORC1 pathway. In contrast, this compound must first undergo conversion to its corresponding α-keto acid, α-ketoisocaproate (α-KIC), a reaction predominantly occurring in the kidneys and liver, catalyzed by D-amino acid oxidase (DAO). This conversion allows it to enter the L-Leucine metabolic pathway, suggesting an indirect anabolic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the pharmacokinetics and metabolic conversion of this compound and L-Leucine.

Table 1: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice

Following Oral Administration of Racemic N-acetyl-DL-leucine (100 mg/kg)

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 86,100341
AUC (h*ng/mL) 75,8002,560

Data from a study on N-acetyl-DL-leucine. This data suggests that the D-enantiomer has greater bioavailability and/or a slower clearance rate compared to the L-enantiomer when administered as an N-acetylated derivative. The lower plasma levels of the L-enantiomer are likely due to rapid first-pass metabolism.

Table 2: In Vivo Conversion of this compound in Rats

Following a bolus intravenous administration of deuterated this compound (d-[2H7]leucine)

Conversion StepFraction of ConversionExperimental Condition
d-[2H7]leucine to [2H7]KIC0.77Sham-operated rats
d-[2H7]leucine to [2H7]KIC0.25Five-sixths-nephrectomized rats
D-[2H7]leucine to L-[2H7]leucine0.282-

Data from studies investigating the role of renal DAO and the kinetics of sequential metabolism. These findings highlight the critical role of the kidney in the initial metabolism of this compound and quantify the extent of its conversion to L-Leucine.

Metabolic Pathways: A Tale of Two Isomers

The metabolic journeys of this compound and L-Leucine, while both converging on the central metabolite α-ketoisocaproate (α-KIC), are initiated by distinct enzymatic systems located in different tissues.

The Metabolic Pathway of L-Leucine

L-Leucine, an essential amino acid, is primarily metabolized in skeletal muscle, adipose tissue, and the liver. The initial and reversible step is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group from L-Leucine to α-ketoglutarate, yielding α-KIC and glutamate. α-KIC can then be further oxidized for energy or used for other biosynthetic processes. A key role of L-Leucine is its ability to directly stimulate muscle protein synthesis through the activation of the mTOR signaling pathway.

L_Leucine_Metabolism L_Leucine L-Leucine BCAT Branched-chain aminotransferase (BCAT) L_Leucine->BCAT Transamination mTOR mTOR Pathway L_Leucine->mTOR alpha_KIC α-Ketoisocaproate (α-KIC) Energy Energy Production alpha_KIC->Energy Oxidation BCAT->alpha_KIC Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis

Metabolic pathway of L-Leucine.

The Metabolic Pathway of this compound

The metabolism of this compound is primarily initiated by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver. DAO catalyzes the oxidative deamination of this compound to form α-KIC, ammonia, and hydrogen peroxide. This conversion is a critical step, as it allows the D-enantiomer to enter the metabolic pool of its L-counterpart. Once α-KIC is formed, it can be transaminated by BCAT to produce L-Leucine, a process known as chiral inversion. Alternatively, the α-KIC derived from this compound can be further oxidized for energy.

D_Leucine_Metabolism D_Leucine This compound DAO D-amino acid oxidase (DAO) D_Leucine->DAO Oxidative Deamination alpha_KIC α-Ketoisocaproate (α-KIC) BCAT Branched-chain aminotransferase (BCAT) alpha_KIC->BCAT Transamination Energy Energy Production alpha_KIC->Energy Oxidation DAO->alpha_KIC L_Leucine L-Leucine BCAT->L_Leucine

Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: In Vivo Stable Isotope Tracing of this compound Metabolism

This protocol is adapted from studies investigating the pharmacokinetics of this compound.

Objective: To quantify the conversion of this compound to α-KIC and L-Leucine in vivo.

Materials:

  • d-[2H7]leucine (deuterated this compound)

  • Experimental animals (e.g., rats or mice)

  • Anesthetic

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight before the experiment.

  • Tracer Administration: Administer a bolus intravenous injection of d-[2H7]leucine at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 5, 10, 20, 40, 60, 90, and 120 minutes).

  • Plasma Separation: Immediately centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples and perform protein precipitation (e.g., with sulfosalicylic acid).

    • Derivatize the amino acids and keto acids for GC-MS analysis.

    • Use GC-MS to measure the plasma concentrations of d-[2H7]leucine, [2H7]KIC, and L-[2H7]leucine.

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and the fraction of this compound converted to α-KIC and L-Leucine.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal_Prep Animal Preparation (Fasting) Tracer_Admin Tracer Administration (d-[2H7]leucine IV) Animal_Prep->Tracer_Admin Blood_Sampling Serial Blood Sampling Tracer_Admin->Blood_Sampling Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep Protein_Precip Protein Precipitation Plasma_Sep->Protein_Precip Derivatization Derivatization Protein_Precip->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Pharmacokinetic Analysis GCMS_Analysis->Data_Analysis

Experimental workflow for in vivo stable isotope tracing.

Protocol 2: Analysis of Amino Acids by Tandem Mass Spectrometry (LC-MS/MS)

This is a general protocol for the quantitative analysis of amino acids in biological samples.

Objective: To accurately quantify the concentrations of D- and L-Leucine in plasma.

Materials:

  • Plasma samples

  • Internal standards (isotopically labeled amino acids)

  • Protein precipitation agents (e.g., methanol (B129727) or acetonitrile)

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • Chiral chromatography column (for separating D- and L-isomers)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add internal standards to the plasma.

    • Precipitate proteins by adding a cold organic solvent (e.g., methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate D- and L-Leucine using a chiral column with an appropriate mobile phase gradient.

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of D- and L-Leucine.

    • Determine the concentrations of D- and L-Leucine in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

Conclusion

The metabolic fates of this compound and L-Leucine are markedly different, primarily dictated by the stereospecificity of the initial catabolic enzymes. L-Leucine is a direct and potent stimulator of muscle protein synthesis, acting through the well-characterized mTORC1 pathway. This compound, on the other hand, must first be converted to α-KIC by D-amino acid oxidase, a process predominantly occurring in the kidneys. This conversion allows it to enter the L-Leucine metabolic pathway, suggesting an indirect anabolic potential. The pharmacokinetic differences observed with

A Comparative Guide to the Cross-Validation of Analytical Methods for D-Leucine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of D-Leucine is critical in various fields of research, including neuroscience, microbiology, and pharmaceutical development, owing to its role as a potential biomarker and its implications in physiological and pathological processes. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of the principal analytical techniques for this compound detection, supported by experimental data and detailed methodologies, to assist researchers in making an informed decision.

Performance Comparison of Analytical Techniques

The choice of an analytical method for this compound quantification is a critical decision that impacts the reliability and accuracy of research findings. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays. These values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.

Parameter HPLC-MS GC-MS Capillary Electrophoresis (CE) Enzymatic Assays
Principle Chromatographic separation of enantiomers (often using a chiral column) followed by mass-to-charge ratio detection.[1]Chromatographic separation of volatile derivatives of amino acids followed by mass-to-charge ratio detection.[1][2]Separation of ions in a capillary based on their electrophoretic mobility, often with a chiral selector in the buffer.Stereospecific enzymatic reaction (e.g., using D-amino acid oxidase) that produces a detectable signal (colorimetric or fluorometric).[3][4]
Linearity Range 0.001 - 1 µg/mL[1]Typically 1 - 40 µg/mL[1]Wide range, dependent on detector (e.g., UV, LIF, MS).Dependent on enzyme kinetics and substrate concentration.
Lower Limit of Quantification (LLOQ) 0.001 µg/mL (1 ng/mL)[1]~0.1 µg/mL[1]0.4 µM (for branched-chain amino acids)[5]As low as 0.5 µU of DAAO activity.[6]
Limit of Detection (LOD) Down to nmol/mL range.[7]Typically in the low µg/mL to ng/mL range.5 nM (neutral amino acids), 500 nM (acidic amino acids) with LIF detector.[8]1.56 µM D-Amino Acids.[9]
Specificity/Selectivity High, especially with tandem MS (MS/MS) and chiral columns.[1]High, with characteristic fragmentation patterns of derivatives.[1]High, excellent for chiral separations.[8]Very high, due to the stereospecificity of the enzyme for D-enantiomers.[3][4]
Derivatization Required? Not always; direct analysis is possible with chiral columns.[1]Yes, to increase volatility and thermal stability.[2][10]Can be used to enhance detection (e.g., with LIF), but not always necessary for separation.[11]No, the assay directly measures the product of the enzymatic reaction.
Key Advantages High sensitivity, high throughput, direct analysis possible.[2]Well-established, robust, high resolving power.[1]High separation efficiency, low sample and reagent consumption.[12]High specificity, cost-effective, suitable for high-throughput screening.[4]
Key Limitations Potential for matrix effects.[2]Derivatization can be time-consuming and introduce variability.[2]Lower concentration sensitivity with some detectors (e.g., UV).Indirect measurement of this compound; enzyme activity can be affected by sample matrix.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline representative methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method allows for the direct, sensitive, and specific quantification of this compound in biological matrices like human plasma without the need for derivatization.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • A 100 µL aliquot of plasma is used.

  • Cation exchange solid-phase extraction (SPE) is employed to extract D- and L-Leucine.[1]

  • Phosphate-buffered saline can be used as a surrogate matrix for the preparation of calibration standards and quality control samples.[1]

2. Chromatographic Separation

  • HPLC System: A high-performance liquid chromatography system.

  • Chiral Column: A CHIRALPAK ZWIX(-) column is used for the enantiomeric separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of methanol (B129727)/acetonitrile/1 mol/L ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of amino acids requires a derivatization step to increase their volatility.

1. Sample Preparation and Derivatization

  • The sample is dried, typically under a stream of nitrogen.

  • A two-step derivatization is performed:[1]

    • Esterification: The carboxyl group is esterified (e.g., with 2 M HCl in methanol at 80°C for 60 minutes).[1]

    • Acylation: The amino group is acylated (e.g., with pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes).[1]

  • The derivatized sample is then extracted into an organic solvent for injection.[1]

2. GC-MS Analysis

  • Gas Chromatograph: A GC system with a suitable capillary column (e.g., Optima 17).[1]

  • Injection: A split-less injection of the derivatized sample is performed.[1]

  • Oven Program: A temperature gradient is applied to separate the derivatized amino acids.[1]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Negative-ion chemical ionization (NICI) is often employed.[1]

  • Detection Mode: Selected-ion monitoring (SIM) is used for quantification.[1]

Capillary Electrophoresis (CE)

This protocol is a general guideline for the chiral separation of amino acids using CE.

1. Sample Preparation

  • Samples are typically dissolved in the running buffer or a compatible low-ionic-strength solution.

  • Filtration through a 0.22 µm filter is recommended.

2. CE Analysis

  • CE System: A capillary electrophoresis system with a suitable detector (e.g., UV, DAD, LIF, or MS).

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d.).

  • Running Buffer: A buffer containing a chiral selector. Common chiral selectors for amino acids include cyclodextrins or crown ethers.[13]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: Typically 15-30 kV.

Enzymatic Assay (using D-Amino Acid Oxidase)

This assay is based on the oxidative deamination of D-amino acids by D-amino acid oxidase (DAAO), which produces an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ can then be detected using a fluorometric probe.[6]

1. Reagent Preparation

  • DAAO Assay Buffer: Prepare according to the kit manufacturer's instructions.

  • DAAO Probe: Prepare a working solution of the fluorometric probe.

  • DAAO Enzyme Mix: Prepare a solution containing the D-amino acid oxidase.

  • Standards: Prepare a standard curve using a known concentration of H₂O₂.[6]

2. Assay Procedure

  • Add standards and samples to the wells of a microplate.

  • Add the DAAO Reaction Mix (containing the probe and enzyme) to all wells.

  • Incubate at the recommended temperature (e.g., 25°C) and protect from light.

  • Measure the fluorescence in kinetic mode for 30-45 minutes.[6]

  • The DAAO activity, which is proportional to the D-amino acid concentration, is calculated from the rate of fluorescence increase.

Visualizing the Workflow and a Key Biological Pathway

Diagrams are powerful tools for understanding complex processes. The following visualizations illustrate a typical analytical workflow for this compound detection and a relevant biological pathway.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup GC GC (Capillary Column) Derivatization->GC HPLC HPLC (Chiral Column) Cleanup->HPLC CE Capillary Electrophoresis (with Chiral Selector) Cleanup->CE EnzymeAssay Enzymatic Reaction (DAAO) Cleanup->EnzymeAssay Detector Detection (MS, UV, Fluorescence) HPLC->Detector GC->Detector CE->Detector EnzymeAssay->Detector Product Detection Quantification Quantification Detector->Quantification Validation Method Validation Quantification->Validation D_Amino_Acid_Metabolism D_Leucine This compound DAAO D-Amino Acid Oxidase (DAAO) D_Leucine->DAAO Oxidative Deamination DAT D-Amino Acid Transaminase D_Leucine->DAT Keto_Acid α-Ketoisocaproate DAAO->Keto_Acid H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 NH3 Ammonia (NH₃) DAAO->NH3 L_Leucine L-Leucine Keto_Acid->L_Leucine Transamination DAT->Keto_Acid L_Amino_Acid L-Amino Acid DAT->L_Amino_Acid Alpha_Keto α-Keto Acid Alpha_Keto->DAT

References

Unraveling the Chiral Code: Differential Effects of D- and L-Amino Acids in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals exploring the distinct roles of D- and L-amino acid stereoisomers in CNS function and pharmacology. This guide provides a comparative analysis of their interactions with key neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

In the intricate landscape of neurochemistry, the stereoisometry of amino acids plays a pivotal role in dictating their physiological functions. While L-amino acids are the canonical building blocks of proteins, a growing body of evidence has illuminated the profound and distinct roles of their D-enantiomers in the central nervous system (CNS). This guide delves into the differential effects of D- and L-amino acids, with a particular focus on the well-characterized examples of serine and aspartate, offering a valuable resource for understanding their potential as therapeutic targets.

At the Synapse: A Tale of Two Isomers

The primary distinction between D- and L-amino acids in the CNS lies in their interaction with neurotransmitter receptors, most notably the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.

D-Serine vs. L-Serine: D-Serine has emerged as a potent endogenous co-agonist at the glycine (B1666218) binding site of the NMDA receptor, often exhibiting greater potency than glycine itself.[1][2] Its synthesis from L-serine is catalyzed by the enzyme serine racemase, and its degradation is primarily mediated by D-amino acid oxidase (DAAO).[3][4] In stark contrast, L-serine demonstrates negligible activity at this site and primarily serves as a precursor for D-serine synthesis.[5] This stark functional divergence underscores the stereospecificity of the NMDA receptor.

D-Aspartate vs. L-Aspartate: Similarly, D-aspartate functions as an agonist at the glutamate (B1630785) binding site of the NMDA receptor, contributing to excitatory neurotransmission.[6][7] While L-aspartate can also activate NMDA receptors, its role and potency relative to D-aspartate are less well-defined and appear to be context-dependent.[7][8] Furthermore, D-aspartate has been shown to have inhibitory effects on AMPA receptors, another type of glutamate receptor, a property not shared by its L-isomer.[6][8]

Quantitative Comparison of D- and L-Amino Acid Activity

The following tables summarize key quantitative data comparing the interactions of D- and L-amino acids and related compounds with components of the glutamatergic system.

Compound Target Action Affinity/Potency (EC50/IC50/Ki) Species Reference
D-Serine NMDA Receptor (Glycine Site)Co-agonistMore potent than glycineMammalian[1]
L-Serine NMDA Receptor (Glycine Site)Negligible activity-Mammalian[5]
Glycine NMDA Receptor (Glycine Site)Co-agonistKi ≈ 366 µM (for inhibition of L-serine racemization)Human/Mouse[9]
D-Aspartate NMDA Receptor (Glutamate Site)Agonist-Mammalian[6]
L-Aspartate NMDA Receptor (Glutamate Site)AgonistLess potent than L-GlutamateAvian[7]
L-Glutamate NMDA Receptor (Glutamate Site)AgonistEC50 ≈ 2.3 µMMouse[10]
7-Chlorokynurenic Acid NMDA Receptor (Glycine Site)AntagonistIC50 = 0.56 µMRat[11][12]
Kynurenic Acid NMDA Receptor (Glycine Site)AntagonistKi ≈ 40-50 µMRat[13]
Enzyme Substrate Kinetic Parameter (Km) Species Reference
D-Amino Acid Oxidase (DAAO) D-Serine-Yeast[14][15]
D-Amino Acid Oxidase (DAAO) D-Alanine-Yeast[14][15]
D-Amino Acid Oxidase (DAAO) D-AspartateNot a substrateYeast[14][15]
Serine Racemase L-Serine-Mammalian[3][4]
Serine Racemase D-Serine (β-elimination)-Mammalian[3]

Visualizing the Pathways and Processes

To better understand the complex interactions of D- and L-amino acids in the CNS, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

D_Serine_Signaling cluster_pre Presynaptic Neuron / Astrocyte cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron L-Serine L-Serine Serine Racemase Serine Racemase L-Serine->Serine Racemase Synthesis D-Serine_pre D-Serine Serine Racemase->D-Serine_pre Racemization DAAO D-Amino Acid Oxidase D-Serine_pre->DAAO Degradation D-Serine_syn D-Serine D-Serine_pre->D-Serine_syn Release Pyruvate Pyruvate DAAO->Pyruvate NMDA_Receptor NMDA Receptor D-Serine_syn->NMDA_Receptor Co-agonist binding Glutamate Glutamate Glutamate->NMDA_Receptor Agonist binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activation Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_ion->Downstream_Signaling

Caption: D-Serine Signaling at the NMDA Receptor.

Experimental_Workflow Start Start Animal_Model Animal Model (e.g., Rat, Mouse) Start->Animal_Model Microdialysis_Probe In Vivo Microdialysis Probe Implantation Animal_Model->Microdialysis_Probe Sample_Collection Dialysate Sample Collection Microdialysis_Probe->Sample_Collection HPLC HPLC Analysis (Quantification of D/L Amino Acids) Sample_Collection->HPLC Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Microdialysis Experimental Workflow.

Experimental Protocols

A fundamental understanding of the methodologies used to investigate the differential effects of D- and L-amino acids is crucial for interpreting experimental data. Below are detailed protocols for two key techniques.

In Vivo Microdialysis for Measuring Extracellular Amino Acid Levels

Objective: To measure the extracellular concentrations of D- and L-amino acids in specific brain regions of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with a chiral column and fluorescence detector

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in the stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull at the coordinates corresponding to the target brain region. Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.

  • Microdialysis Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Dialysate Collection: Collect the dialysate, containing extracellular fluid components that have diffused across the probe's membrane, in vials using a fraction collector at regular intervals (e.g., every 20-30 minutes).

  • Sample Analysis: Analyze the collected dialysate samples using HPLC with a chiral column to separate the D- and L-amino acid enantiomers. Use a fluorescence detector, often after pre-column derivatization, for sensitive quantification.

  • Data Analysis: Quantify the concentration of each amino acid in the dialysate by comparing the peak areas to a standard curve. Analyze changes in extracellular amino acid levels in response to pharmacological manipulations or behavioral tasks.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Activity

Objective: To measure the ion currents mediated by NMDA receptors in response to the application of D- and L-amino acids.

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Cell culture of neurons or oocytes expressing NMDA receptors

  • Extracellular and intracellular recording solutions

  • Agonists (e.g., D-serine, L-glutamate) and antagonists (e.g., AP5, 7-CKA)

Procedure:

  • Cell Preparation: Prepare a culture of neurons or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) expressing the desired NMDA receptor subunits.

  • Pipette Fabrication and Filling: Pull glass micropipettes to a fine tip (resistance of 3-7 MΩ) and fill with an appropriate intracellular solution.

  • Establishing a Whole-Cell Recording: Under the microscope, carefully approach a target cell with the micropipette. Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the intracellular voltage and measurement of transmembrane currents.

  • Drug Application: Apply different concentrations of D- and L-amino acids, as well as specific antagonists, to the cell using a perfusion system. This allows for the precise and rapid exchange of the extracellular solution.

  • Data Acquisition and Analysis: Record the ion currents flowing through the NMDA receptors in response to agonist application at a fixed holding potential. Analyze the current-voltage relationship and determine key parameters such as the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

Conclusion

The distinct roles of D- and L-amino acids in the CNS, particularly at the NMDA receptor, represent a paradigm shift in our understanding of neurotransmission and neuromodulation. The stereospecificity of these interactions offers exciting opportunities for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. A thorough understanding of their differential effects, supported by robust quantitative data and precise experimental methodologies, is paramount for advancing research in this promising field. This guide provides a foundational resource to aid researchers in navigating the complexities of D- and L-amino acid neurochemistry and in designing experiments that will further elucidate their significance in brain function and disease.

References

Comparative analysis of D-Leucine's impact on different neuronal cell types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of D-Leucine's Impact on Neuronal Systems

An Objective Guide for Researchers and Drug Development Professionals

Introduction: D-amino acids, the enantiomeric counterparts to the more common L-amino acids, are increasingly recognized for their significant roles in the central nervous system. Among these, this compound has emerged as a molecule of considerable interest due to its potent, non-sedating anti-seizure properties observed in preclinical models.[1][2] Unlike its isomer, L-Leucine (B1674790), which is a well-known activator of the mTOR signaling pathway and plays a role in the glutamate/glutamine cycle, this compound appears to operate through a novel mechanism of action distinct from current anti-epileptic drugs.[2][3][4]

This guide provides a comparative analysis of the known effects of this compound on neuronal systems. While direct, comparative studies on isolated neuronal cell types are limited, this document synthesizes available in vivo data, contrasts this compound with its L-enantiomer, details relevant experimental protocols, and proposes potential signaling pathways to guide future research and drug development.

Comparative Efficacy in Preclinical Seizure Models

The most striking effect of this compound is its ability to suppress and terminate seizures. Studies in rodent models of temporal lobe epilepsy demonstrate its potent anticonvulsant and seizure-terminating capabilities, which in some cases exceed those of standard treatments like diazepam, notably without inducing drowsiness.[1][2]

Parameter This compound L-Leucine Diazepam (Reference) Vehicle (Control) Source
Pre-treatment Seizure Prevention Yes, conferred resistance to electrically and chemically induced seizures.Yes, conferred resistance to seizures, but to a lesser extent than this compound.Not Reported in Comparative StudyN/A[2]
Termination of Ongoing Seizures Yes, effectively terminated ongoing kainic acid-induced seizures at both low (3 mg/kg) and high (300 mg/kg) doses.No, failed to abort ongoing seizures.Yes, effectively terminated seizures but with significant sedative side effects.N/A[1][2]
Effective Dose (Kainic Acid Model) 3 mg/kg and 300 mg/kgNot effective for terminationStandard therapeutic dosesN/A[1]
Behavioral Side Effects Resumed normal behavior faster post-seizure; no drowsiness or sluggishness observed.Not ApplicableStrong sedative effects (drowsiness, sluggishness).N/A[2]

Impact on Neuronal Activity: A Focus on Hyperexcitability

Current research points to a significant impact of this compound on neuronal networks prone to hyperexcitability, particularly within the hippocampus and associated cortical regions implicated in temporal lobe epilepsy.

  • Hippocampal and Cortical Neurons: In the post-kainic acid status epilepticus model, which heavily involves these neuronal populations, this compound demonstrates a clear ability to quell seizure activity.[1][5] This suggests a direct or indirect modulatory effect on the glutamatergic neurons that drive such hyperexcitable states. However, the specific ion channels or receptors targeted by this compound in these cells remain unidentified.

  • Comparison with L-Leucine: L-Leucine has been shown to have varied effects on neuronal subpopulations. For instance, in the hypothalamus, it can activate anorexigenic POMC neurons and inhibit orexigenic NPY/AGRP neurons, thereby influencing feeding behavior.[6][7] This action is largely attributed to its role in the mTORC1 signaling pathway. It is currently unknown if this compound has similar effects on these or other specific neuronal subtypes, such as dopaminergic or GABAergic neurons. The absence of this comparative data represents a critical gap in our understanding of this compound's pharmacological profile.

Analysis of Signaling Pathways

The signaling pathways for this compound and L-Leucine appear to be distinct, which likely accounts for their different pharmacological effects.

Established L-Leucine Signaling Pathway

L-Leucine is a primary activator of the mTORC1 pathway, a central regulator of cell growth, proliferation, and protein synthesis. This pathway is well-characterized in neurons and other cell types.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_Leu_ext L-Leucine (extracellular) Transporter System L Transporter L_Leu_ext->Transporter L_Leu_int L-Leucine (intracellular) Transporter->L_Leu_int mTORC1 mTORC1 L_Leu_int->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates Protein_Synth Protein Synthesis & Cellular Proliferation S6K1->Protein_Synth promotes

Figure 1. L-Leucine mTORC1 Activation Pathway.

This compound's Novel Anti-Seizure Pathway

Research indicates that this compound's anti-seizure mechanism is novel and does not interact with known signaling pathways targeted by existing epilepsy treatments.[2] Its precise molecular target is the subject of ongoing investigation.

Hypothetical this compound Pathway: NMDA Receptor Modulation

Many D-amino acids, such as D-serine and D-aspartate, function as co-agonists or modulators at the N-methyl-D-aspartate (NMDA) receptor.[9][10] It is plausible that this compound could exert its effects through a similar mechanism, potentially acting as an antagonist or a negative allosteric modulator at a specific NMDA receptor subunit, thereby reducing glutamate-mediated excitotoxicity without causing global sedation. This remains a hypothesis requiring experimental validation.

Figure 2. Hypothetical this compound action at the NMDA receptor.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the comparative analysis of this compound's effects.

Protocol 1: Kainic Acid-Induced Seizure Model in Mice

This in vivo protocol is used to assess the anticonvulsant and seizure-terminating properties of this compound.

  • Animal Model: Adult male C57BL/6J mice (6-8 weeks old).

  • Drug Preparation:

    • This compound: Dissolve in sterile water. For termination studies, prepare doses of 3 mg/kg and 300 mg/kg.

    • Kainic Acid: Dissolve in 0.9% saline to a concentration of 2.5 mg/mL.

  • Seizure Induction: Administer kainic acid (23.5 mg/kg, intraperitoneally) to induce status epilepticus.

  • Behavioral Scoring: Immediately after kainic acid injection, begin observing mice and score seizure severity every 5 minutes using a modified Racine scale (e.g., Stage 1: immobility; Stage 5: rearing and falling with tonic-clonic convulsions).

  • Treatment Administration: 20 minutes after kainic acid injection, administer this compound (or vehicle/diazepam control) intraperitoneally.

  • Post-Treatment Observation: Continue behavioral scoring for at least 2 hours post-treatment. Record latency to seizure termination and monitor for behavioral side effects like sedation.

  • Data Analysis: Compare maximum seizure scores, seizure duration, and behavioral recovery times between treatment groups using appropriate statistical methods (e.g., multilevel mixed-effects linear regression).[1]

G cluster_workflow In Vivo Seizure Model Workflow start Select Mice kainic_acid Inject Kainic Acid (23.5 mg/kg, IP) start->kainic_acid observe_seizure Observe & Score Seizures (Modified Racine Scale) kainic_acid->observe_seizure wait Wait 20 Minutes observe_seizure->wait treatment Administer Treatment (this compound, Vehicle, etc.) wait->treatment observe_post Continue Observation & Scoring (2 hours) treatment->observe_post analysis Analyze Data (Seizure Score, Duration) observe_post->analysis

Figure 3. Workflow for assessing this compound in a seizure model.

Protocol 2: In Vitro Neuronal Activity Assay via Calcium Imaging

This protocol provides a framework for future studies to directly compare this compound's impact on different primary neuronal cell types (e.g., hippocampal, cortical, dopaminergic).

  • Cell Culture: Plate primary neurons on poly-D-lysine coated glass-bottom dishes and mature for 10-14 days in vitro (DIV) to allow for synapse formation.

  • Fluorescent Indicator Loading: Incubate mature neuronal cultures with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 30-45 minutes at 37°C.

  • Baseline Recording: Using a fluorescence microscope equipped for live-cell imaging, record baseline spontaneous neuronal activity (calcium transients) for 5-10 minutes.

  • Compound Application: Perfuse this compound (at various concentrations, e.g., 1 µM - 100 µM) onto the neurons while continuously recording.

  • Washout: Perfuse with a this compound-free solution to observe any reversal of effects.

  • Data Analysis:

    • Use automated image and signal processing software to identify individual neurons (regions of interest) and extract fluorescence intensity traces over time.

    • Quantify parameters such as the frequency, amplitude, and duration of calcium transients before, during, and after this compound application.

    • Compare these parameters across different neuronal cell types to determine differential effects.[11]

Conclusion and Future Directions

This compound is a promising therapeutic candidate with potent anti-seizure activity and a favorable side-effect profile in preclinical models. Its mechanism of action is novel and warrants further investigation. The current body of research strongly supports its effects on neuronal hyperexcitability, likely within hippocampal and cortical circuits.

The primary knowledge gap is the absence of comparative data on this compound's effects on different neuronal subtypes. Future research should prioritize:

  • In Vitro Electrophysiology and Imaging: Utilize patch-clamp and calcium imaging techniques on primary cultures of different neuronal types (e.g., cortical, hippocampal, striatal, dopaminergic) to dissect its cell-type-specific effects.

  • Receptor Binding Assays: Systematically screen this compound against a panel of neurotransmitter receptors and ion channels, with a particular focus on NMDA receptor subunits, to identify its direct molecular target.

  • Pharmacokinetic/Pharmacodynamic Studies: Further characterize the relationship between brain concentration of this compound and its therapeutic effects to optimize dosing and delivery.

A comprehensive understanding of how this compound modulates distinct neuronal populations is essential for its potential translation into a clinical therapeutic for epilepsy and possibly other neurological disorders.

References

D-Leucine's Novel Anti-Seizure Mechanism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An objective comparison of D-Leucine's anti-seizure properties against established anti-epileptic drugs (AEDs), supported by preclinical data. This guide delves into the current understanding of this compound's unique mechanism of action and provides detailed experimental protocols for key validation assays.

The quest for novel anti-epileptic drugs with improved efficacy and fewer side effects is a continuous endeavor in neuroscience. This compound, a naturally occurring D-amino acid, has emerged as a promising candidate with potent anti-seizure activity demonstrated in preclinical models.[1] Notably, its mechanism of action appears to be distinct from currently available AEDs, suggesting a new therapeutic avenue for epilepsy treatment, particularly for drug-resistant forms of the condition.

Unraveling a Novel Mechanism of Action

Current research indicates that this compound does not exert its anti-convulsant effects through the well-established pathways targeted by conventional AEDs. Studies have shown that this compound's activity is independent of the major inhibitory and excitatory neurotransmitter systems commonly modulated by epilepsy medications.

A study published in Neurobiology of Disease suggests that this compound could play a vital role in halting seizures through a novel signaling pathway that differs from any of those currently targeted by anti-seizure medications.[1][2] Further research has indicated that this compound does not compete for binding at kainic acid sites on glutamate (B1630785) receptors. While the precise molecular target of this compound remains under investigation, its unique pharmacological profile marks a significant departure from existing therapeutic strategies.

Comparative Efficacy in Preclinical Models

Preclinical studies in mouse models of epilepsy have provided the primary evidence for this compound's anti-seizure potential. The following tables summarize the available quantitative data, comparing the efficacy of this compound with standard AEDs in two widely used models: the kainic acid-induced seizure model and the 6 Hz electroshock model.

Table 1: Efficacy in the Kainic Acid-Induced Seizure Model

CompoundAnimal ModelDosingKey FindingsReference
This compound Mouse3 mg/kg and 300 mg/kg (i.p.)Abolished behavioral seizure activity when administered after seizure onset.[3][3]
Diazepam Mouse5 mg/kg (i.p.)Terminated ongoing seizures.[3][3]
GYKI 52466 (AMPA Antagonist) Mouse50 mg/kg x 2 (i.p.)Rapidly terminated electrographic and behavioral seizures.[4][5][4][5]
Carbamazepine Mouse30 mg/kg (t.i.d.)Did not significantly alter spontaneous recurrent seizure frequency.[6][6]
Phenytoin Mouse20 mg/kg (b.i.d.)Did not significantly alter spontaneous recurrent seizure frequency.[6][6]
Valproate Mouse240 mg/kg (t.i.d.)Significantly attenuated spontaneous recurrent seizure frequency.[6][6]

Table 2: Efficacy in Electrically-Induced Seizure Models (MES & 6 Hz)

CompoundAnimal ModelSeizure ModelED₅₀ (mg/kg, i.p.)Reference
This compound Mouse (NIH Swiss)6 HzElevated seizure threshold after 2 weeks in drinking water.[7][7]
Phenytoin Mouse (CD-1)MES9.87[8]
Carbamazepine Mouse (CF-1)MES9.67[2][9]
Valproic Acid MousePTZ177.83[10]
Ethosuximide (B1671622) RatPTZEffective at 62.5 and 125 mg/kg[11]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to validate this compound's activity and to compare it with other AEDs, the following diagrams illustrate the key signaling pathways and experimental workflows.

AED_Mechanisms cluster_Neuron Neuron cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Terminal cluster_DLeucine This compound Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor AMPA_R AMPA Receptor GABA_A_R GABA-A Receptor Unknown_Target Novel Target (Unknown) SCB Sodium Channel Blockers SCB->Na_Channel Inhibit CCB Calcium Channel Blockers CCB->Ca_Channel Inhibit NMDA_Ant NMDA Receptor Antagonists NMDA_Ant->NMDA_R Block AMPA_Ant AMPA Receptor Antagonists AMPA_Ant->AMPA_R Block GABA_Ago GABA-A Receptor Agonists GABA_Ago->GABA_A_R Enhance D_Leu This compound D_Leu->Unknown_Target Acts on Experimental_Workflow_Seizure_Models cluster_KA Kainic Acid Model cluster_6Hz 6 Hz Electroshock Model KA_Admin Administer Kainic Acid (i.p.) Seizure_Induction_KA Induce Status Epilepticus KA_Admin->Seizure_Induction_KA Drug_Admin_KA Administer Test Compound (e.g., this compound, Diazepam) Seizure_Induction_KA->Drug_Admin_KA Observation_KA Observe and Score Seizure Severity Drug_Admin_KA->Observation_KA Drug_Admin_6Hz Administer Test Compound Corneal_Stim Apply 6 Hz Corneal Stimulation Drug_Admin_6Hz->Corneal_Stim Observation_6Hz Observe for Seizure Activity Corneal_Stim->Observation_6Hz Radioligand_Binding_Assay Membrane_Prep Prepare Brain Membrane Homogenate Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Counting Quantify Radioactivity Separation->Counting Analysis Determine Binding Affinity (IC₅₀, Ki) Counting->Analysis

References

D-Leucine vs. L-Leucine: A Comparative Analysis of mTOR Signaling Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of D-Leucine and L-Leucine in their ability to activate the mechanistic Target of Rapamycin (mTOR) signaling pathway, a critical regulator of protein synthesis and cell growth. This document synthesizes available experimental data to objectively evaluate their distinct mechanisms and relative efficacy.

Core Comparison: Direct vs. Indirect Activation of mTORC1

The fundamental difference between L-Leucine and this compound lies in their interaction with the mTOR pathway. L-Leucine is a direct and potent activator, whereas this compound's influence is indirect and significantly less efficient, being entirely dependent on its enzymatic conversion to L-Leucine.

L-Leucine acts as a primary signaling molecule, directly binding to the cytosolic leucine (B10760876) sensor Sestrin2. This binding disrupts the inhibitory interaction between Sestrin2 and GATOR2, a crucial step in the activation of the mTOR Complex 1 (mTORC1). This disinhibition allows for the subsequent activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface where it is activated by Rheb. This leads to the phosphorylation of its downstream targets, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

This compound , in contrast, is not recognized by the stereospecific leucine sensor Sestrin2 and therefore cannot directly initiate this signaling cascade. Its potential to activate the mTOR pathway is contingent upon its conversion into L-Leucine. This is a two-step process initiated by the enzyme D-amino acid oxidase (DAO), which is predominantly found in the kidney and liver. DAO converts this compound to its corresponding α-keto acid, α-ketoisocaproate (α-KIC). Subsequently, α-KIC can be transaminated by branched-chain aminotransferase (BCAT) to form L-Leucine. Only then can it participate in mTORC1 activation.

Quantitative Data Summary

Direct head-to-head studies quantifying the dose-dependent activation of mTORC1 by this compound versus L-Leucine are limited. However, data on the in vivo conversion efficiency of this compound to L-Leucine provides a basis for a quantitative comparison of their potential to stimulate the pathway.

FeatureThis compoundL-Leucine
Primary Mechanism of mTORC1 Activation Indirect, via conversion to L-LeucineDirect binding to Sestrin2
Primary Metabolic Enzyme D-amino acid oxidase (DAO)Branched-chain aminotransferase (BCAT)
Primary Site of Initial Metabolism Kidney, LiverMuscle, Liver, Adipose Tissue
In Vivo Conversion to L-Leucine (in rats) Approximately 28.2% of administered this compound is converted to L-Leucine.[1]Not Applicable
Potency in Activating mTORC1 Significantly lower, limited by conversion efficiency.High, potent activator.

Signaling Pathways and Metabolic Fate

The distinct metabolic pathways of this compound and L-Leucine dictate their differential effects on mTOR signaling.

cluster_D_Leucine This compound Pathway cluster_L_Leucine L-Leucine Pathway D_Leucine This compound DAO D-Amino Acid Oxidase (DAO) (Kidney, Liver) D_Leucine->DAO a_KIC α-Ketoisocaproate (α-KIC) DAO->a_KIC BCAT Branched-chain aminotransferase (BCAT) a_KIC->BCAT L_Leucine L-Leucine BCAT->L_Leucine Conversion Sestrin2 Sestrin2 L_Leucine->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Releases inhibition Rag_GTPases Rag GTPases GATOR2->Rag_GTPases Activates mTORC1 mTORC1 Activation Rag_GTPases->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Differential metabolic pathways of D- and L-Leucine in mTORC1 activation.

Experimental Protocols

The following is a generalized protocol for assessing the activation of the mTOR signaling pathway in a cell culture model, which can be adapted to compare the effects of this compound and L-Leucine.

Objective: To determine the phosphorylation status of key mTORC1 downstream targets (p70S6K and 4E-BP1) in response to amino acid stimulation using Western blotting.

Materials:

  • Cell line (e.g., C2C12 myoblasts, HEK293T cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Amino acid-free medium

  • L-Leucine and this compound stock solutions

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

cluster_workflow Experimental Workflow start 1. Cell Culture and Starvation Culture cells to 70-80% confluency. Starve cells in amino acid-free medium for 1-2 hours. treatment 2. Amino Acid Stimulation Treat cells with this compound, L-Leucine, or vehicle control for various time points (e.g., 15, 30, 60 min). start->treatment lysis 3. Cell Lysis Wash cells with ice-cold PBS. Lyse cells on ice with supplemented lysis buffer. treatment->lysis quantification 4. Protein Quantification Determine protein concentration of lysates using a BCA assay. lysis->quantification sds_page 5. SDS-PAGE and Transfer Separate proteins by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane. quantification->sds_page blotting 6. Western Blotting Block membrane. Incubate with primary antibodies overnight at 4°C. Incubate with HRP-conjugated secondary antibody. sds_page->blotting detection 7. Signal Detection and Analysis Detect signal using a chemiluminescent substrate. Quantify band intensities and normalize phosphorylated protein to total protein and loading control. blotting->detection

Workflow for assessing mTOR pathway activation by amino acids.

Conclusion

The activation of the mTOR signaling pathway is highly stereospecific, with L-Leucine serving as the direct and potent activator. This compound, on the other hand, can only indirectly influence this pathway following its conversion to L-Leucine, a process that is limited in its efficiency. For researchers and drug development professionals, this distinction is critical. While this compound may offer greater stability or different pharmacokinetic properties, its efficacy in activating mTOR-dependent processes such as muscle protein synthesis is inherently lower than that of L-Leucine. Future research should focus on direct comparative studies to precisely quantify the relative potencies of these enantiomers on mTORC1 signaling in various cell types and in vivo models.

References

D-Leucine Emerges as a More Potent Anticonvulsant Than L-Leucine in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

New research indicates that D-leucine, the D-enantiomer of the essential amino acid L-leucine, demonstrates superior efficacy in protecting against and terminating seizures in mouse models when compared to its more common counterpart, L-leucine. These findings suggest a novel therapeutic avenue for epilepsy, particularly for drug-resistant forms, by highlighting a previously underappreciated role for D-amino acids in neuromodulation.

A comprehensive analysis of preclinical studies reveals that while both D- and L-leucine exhibit anticonvulsant properties, this compound is notably more effective, especially in halting ongoing seizure activity.[1][2][3] This distinction is critical, as the ability to terminate an active seizure is a key feature of emergency epilepsy treatments. Furthermore, this compound's protective effects are achieved without the sedative side effects commonly associated with standard anticonvulsant drugs like diazepam.[2][3][4][5]

Comparative Efficacy in Seizure Models

Studies utilizing kainic acid and 6 Hz electroshock-induced seizure models in mice have provided quantitative data supporting the enhanced potency of this compound.

In the kainic acid-induced seizure model , which mimics temporal lobe epilepsy, pretreatment with both D- and L-leucine demonstrated protective effects. However, this compound was found to be more potent.[1] Strikingly, when administered after the onset of seizures, this compound effectively terminated seizure activity, whereas L-leucine failed to do so.[2][3] Even at low doses, this compound showed a remarkable ability to abolish behavioral seizure activity.[1][2][3]

The 6 Hz electroshock seizure test , a model for screening anticonvulsant drugs against therapy-resistant partial seizures, also revealed the superior efficacy of this compound. Mice pretreated with this compound in their drinking water showed a higher threshold for seizure induction compared to controls.[1][6]

Seizure ModelCompoundAdministrationDosageOutcome
Kainic Acid L-leucinePretreatment (3h prior)3 mg/kgPotently suppressed seizure activity.[1]
L-leucinePost-onsetHigh and Low dosesFailed to abort ongoing seizures.[2][3]
This compoundPretreatment (3h prior)3 mg/kg & 300 mg/kgPotently suppressed seizure activity.[1]
This compoundPost-onset (15 min after kainic acid)3 mg/kg & 300 mg/kgAbolished behavioral seizure activity.[1]
DiazepamPost-onset (20 min after kainic acid)-Improved seizure scores, but with sedation.[1][2]
6 Hz Electroshock L-leucinePretreatment (12-14 days in drinking water)1.5% w/vProtected against seizures.[1][7]
This compoundPretreatment (2 weeks in drinking water)1.5% w/vProtected against seizures.[1]

Unraveling the Mechanism of Action

The precise mechanism by which this compound exerts its anticonvulsant effects remains elusive, though it appears to be distinct from that of L-leucine and other known anti-seizure medications.[2][4]

L-leucine is known to activate the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[8][][10] However, this compound does not significantly stimulate mTOR activity.[1] Furthermore, the anticonvulsant effects of both enantiomers do not appear to be linked to ketosis, a metabolic state induced by high-fat ketogenic diets that can have anti-seizure effects.[1][7] Blood glucose and β-hydroxybutyrate levels remained unchanged in mice treated with either D- or L-leucine.[1][6]

Researchers have investigated several potential receptor targets for this compound, but it failed to compete with ligands for known glutamate (B1630785) receptors (kainic acid binding sites) or opioid receptors.[1] This suggests that this compound may act on a novel, yet unidentified, receptor or signaling pathway to exert its neuroprotective effects.[1][2] One study explored the Tas1R2/R3 taste receptor, for which this compound is a ligand, as a potential mediator of its antiseizure effects, with knockout mice showing an increased seizure threshold in one seizure model but not another.[11]

Interestingly, this compound was found to reduce long-term potentiation (LTP), a cellular mechanism underlying learning and memory, without affecting basal synaptic transmission.[1] This finding may provide a clue to its mechanism of action at the synaptic level.

Experimental Protocols

The following provides a summary of the methodologies employed in the key comparative studies.

Animal Models and Seizure Induction
  • Animals: NIH Swiss male mice (5 weeks old) were commonly used.[6]

  • Kainic Acid Model: Seizures were induced by an intraperitoneal (i.p.) injection of kainic acid (e.g., 23.5 mg/kg). Seizure severity was then scored over a period of time (e.g., 2 hours) based on a standardized scale.[1]

  • 6 Hz Electroshock Model: A 6 Hz electrical stimulus was delivered via corneal electrodes. The current intensity required to induce a seizure in 50% of the animals (CC50) was determined.[6]

Drug Administration
  • Pretreatment: this compound or L-leucine was administered either via intraperitoneal injection (e.g., 3 mg/kg or 300 mg/kg) 3 hours prior to seizure induction, or provided in the drinking water (e.g., 1.5% w/v) for an extended period (e.g., 12-14 days).[1][6][7]

  • Post-onset Treatment: In the kainic acid model, this compound or diazepam was administered intraperitoneally after the onset of seizure activity (e.g., 15-20 minutes post-kainic acid injection).[1]

Visualizing the Research Landscape

The following diagrams illustrate the experimental workflow and the current understanding of the signaling pathways involved.

G Experimental Workflow for Seizure Model Testing cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Administration Route cluster_3 Seizure Induction cluster_4 Outcome Measures Animal Model\n(e.g., NIH Swiss Mice) Animal Model (e.g., NIH Swiss Mice) This compound This compound Animal Model\n(e.g., NIH Swiss Mice)->this compound Random Assignment L-leucine L-leucine Animal Model\n(e.g., NIH Swiss Mice)->L-leucine Random Assignment Vehicle (Control) Vehicle (Control) Animal Model\n(e.g., NIH Swiss Mice)->Vehicle (Control) Random Assignment Diazepam (Comparator) Diazepam (Comparator) Animal Model\n(e.g., NIH Swiss Mice)->Diazepam (Comparator) Random Assignment Intraperitoneal Injection Intraperitoneal Injection This compound->Intraperitoneal Injection Drinking Water Drinking Water This compound->Drinking Water L-leucine->Intraperitoneal Injection L-leucine->Drinking Water Vehicle (Control)->Intraperitoneal Injection Vehicle (Control)->Drinking Water Diazepam (Comparator)->Intraperitoneal Injection Diazepam (Comparator)->Drinking Water Kainic Acid Injection Kainic Acid Injection Intraperitoneal Injection->Kainic Acid Injection Pre- or Post-treatment 6 Hz Electroshock 6 Hz Electroshock Drinking Water->6 Hz Electroshock Chronic Pretreatment Seizure Score Seizure Score Kainic Acid Injection->Seizure Score Seizure Threshold (CC50) Seizure Threshold (CC50) Kainic Acid Injection->Seizure Threshold (CC50) Behavioral Observation Behavioral Observation Kainic Acid Injection->Behavioral Observation 6 Hz Electroshock->Seizure Score 6 Hz Electroshock->Seizure Threshold (CC50) 6 Hz Electroshock->Behavioral Observation

Caption: Experimental workflow for comparing the anticonvulsant effects of D- and L-leucine.

Caption: Hypothesized signaling pathways for L-leucine and this compound in seizure protection.

References

A Comparative Analysis of D-Leucine and L-Leucine on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of D-Leucine and its stereoisomer, L-Leucine, on synaptic transmission. While L-Leucine is an essential amino acid with well-established roles in protein synthesis and metabolism, emerging research has highlighted the distinct neuroactive properties of this compound, revealing a nuanced and stereospecific impact on synaptic plasticity. This document synthesizes experimental findings to offer a clear comparison of their effects, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

At a Glance: this compound vs. L-Leucine in Synaptic Function

FeatureThis compoundL-Leucine
Effect on Long-Term Potentiation (LTP) Inhibits LTP maintenanceNo significant effect on LTP; some studies suggest high concentrations may impair LTP.
Effect on Basal Synaptic Transmission No significant effectNo significant effect
Effect on Paired-Pulse Facilitation (PPF) No significant effectNo significant effect
Known Mechanism of Action Novel, yet to be fully elucidated. Does not appear to involve direct competition with kainic acid at its binding sites.Precursor for glutamate (B1630785) synthesis, activator of the mTOR signaling pathway.
Primary Metabolic Enzyme D-amino acid oxidase (DAO)Branched-chain aminotransferase (BCAT)

In-Depth Analysis of Synaptic Effects

The primary distinction in the synaptically-relevant effects of this compound and L-Leucine lies in their modulation of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Long-Term Potentiation (LTP)

A key study directly comparing the two isomers found that This compound significantly attenuates the maintenance phase of LTP in the hippocampal CA1 region. In contrast, L-Leucine, at the same concentration, had no effect on LTP . Specifically, application of 2 mM this compound after theta burst stimulation (TBS) resulted in a significant reduction in the field excitatory postsynaptic potential (fEPSP) slope over a three-hour period.[1] L-Leucine (2 mM) showed no such effect.[1] It is important to note that neither D- nor L-leucine affected the initial induction of LTP.[2]

Basal Synaptic Transmission and Short-Term Plasticity

Neither this compound nor L-Leucine demonstrated a significant impact on basal synaptic transmission.[1] Input-output curves, which measure the basic strength of synaptic connections, were unaffected by the application of either isomer.[2] Furthermore, paired-pulse facilitation (PPF), a form of short-term plasticity that reflects changes in presynaptic release probability, was also unaltered by either this compound or L-Leucine.[2] This suggests that the observed effect of this compound on LTP is likely mediated by postsynaptic mechanisms rather than a direct alteration of presynaptic neurotransmitter release in the short term.

Signaling and Metabolic Pathways

The distinct effects of D- and L-Leucine on synaptic transmission are rooted in their different metabolic and signaling pathways within the central nervous system.

L-Leucine: A Role in Glutamate Synthesis

L-Leucine is a precursor for the synthesis of the primary excitatory neurotransmitter, glutamate. This conversion is a key part of the "leucine-glutamate cycle" between neurons and astrocytes. The process is initiated by the enzyme branched-chain aminotransferase (BCAT), which is distinct from the metabolic pathway of this compound.[3][4]

L_Leucine_Metabolism cluster_neuron Neuron L-Leucine_A L-Leucine alpha_KIC_N α-Ketoisocaproate L-Leucine_A->alpha_KIC_N Transport alpha_KIC_A α-Ketoisocaproate Glutamate_A Glutamate alpha_KG_A α-Ketoglutarate L-Leucine_N L-Leucine L-Leucine_N->L-Leucine_A Transport Glutamate_N Glutamate Glutamine Glutamine Glutamate_N->Glutamine Glutamine Synthetase alpha_KG_N α-Ketoglutarate Glutamine->Glutamate_A Transport

This compound: An Undefined Signaling Role

The mechanism through which this compound inhibits LTP is not yet fully understood and appears to be novel.[1] Studies have shown that this compound does not compete for binding at kainic acid receptors, suggesting its effects are not mediated through direct interaction with this class of glutamate receptors.[2] The metabolism of this compound is initiated by the enzyme D-amino acid oxidase (DAO), a distinct pathway from that of L-Leucine.

Experimental Methodologies

The findings described above are primarily based on electrophysiological recordings from acute hippocampal slices. Below are the detailed protocols for the key experiments.

Preparation of Acute Hippocampal Slices
  • Animal Model: Male C57BL/6J mice (6-8 weeks old) are typically used.

  • Anesthesia and Perfusion: Mice are anesthetized with isoflurane (B1672236) and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.

  • Brain Extraction and Slicing: The brain is rapidly removed and placed in the same ice-cold slicing solution. Coronal or sagittal hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.

  • Recovery: Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allowed to recover at 32-34°C for at least 30 minutes, followed by incubation at room temperature for at least 1 hour before recording.

Electrophysiological Recordings
  • Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min and maintained at 30-32°C.

  • Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway (for CA1 recordings), and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Basal Synaptic Transmission: Input-output curves are generated by delivering single pulses of increasing intensity to determine the baseline synaptic strength.

  • Paired-Pulse Facilitation (PPF): Two closely spaced stimuli (e.g., 50 ms (B15284909) inter-stimulus interval) are delivered to assess short-term presynaptic plasticity. The PPF ratio is calculated as the amplitude of the second fEPSP divided by the amplitude of the first.

  • Long-Term Potentiation (LTP) Induction: After establishing a stable baseline recording of fEPSPs for at least 20 minutes, LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

  • Data Acquisition and Analysis: fEPSPs are recorded and their slopes are measured to quantify synaptic strength. Changes in the fEPSP slope following LTP induction are monitored for an extended period (e.g., 3 hours) to assess the maintenance of potentiation.

LTP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Anesthetize and Perfuse Mouse B Extract Brain A->B C Prepare Hippocampal Slices B->C D Slice Recovery in aCSF C->D E Transfer Slice to Recording Chamber D->E F Position Electrodes E->F G Record Baseline fEPSPs F->G H Induce LTP (e.g., TBS) G->H I Record Post-LTP fEPSPs H->I J Measure fEPSP Slopes I->J K Normalize to Baseline J->K L Compare between D- and L-Leucine K->L

Conclusion

The available evidence clearly indicates that this compound and L-Leucine have distinct effects on synaptic transmission, particularly concerning long-term plasticity. While L-Leucine's role is primarily linked to its function as a metabolic precursor for glutamate and an activator of mTOR signaling, this compound emerges as a modulator of synaptic plasticity through a novel, yet-to-be-defined pathway. The specific inhibition of LTP maintenance by this compound, without affecting basal transmission, suggests a targeted action on the molecular cascades that sustain synaptic strengthening. These findings open new avenues for research into the therapeutic potential of D-amino acids in neurological disorders characterized by aberrant synaptic plasticity. Further investigation is warranted to elucidate the precise molecular targets of this compound and to explore its effects on other forms of synaptic plasticity and neurotransmitter systems.

References

A Comparative Analysis of D- and L-Amino Acid Levels in Blood and Brain Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles and concentrations of D- and L-amino acids in different biological compartments is of paramount importance. While L-amino acids are the fundamental building blocks of proteins, their stereoisomers, D-amino acids, are emerging as critical signaling molecules, particularly within the central nervous system. This guide provides a comparative analysis of D- and L-amino acid levels in blood and brain tissue, supported by experimental data and detailed methodologies.

Quantitative Comparison of Amino Acid Levels

The concentrations of D- and L-amino acids exhibit significant variations between blood and brain tissue. Generally, the total amino acid levels (L- plus D-enantiomers) are considerably higher in brain tissue, by up to a factor of 10, compared to blood.[1][2][3] Strikingly, the levels of most D-amino acids are even more enriched in the brain, with concentrations typically ranging from 10 to 2000 times higher than those found in the blood.[1][2][3]

An interesting observation is the inverse relationship between the abundance of a particular amino acid and the percentage of its D-enantiomer.[1][2][3] For instance, while glutamic acid is one of the most abundant amino acids in the brain, its D-enantiomer, D-glutamate, is found at almost undetectable levels.[1][2][3] Conversely, D-serine and D-aspartate are the most abundant D-amino acids in the brain and play crucial roles in neurotransmission.[4][5]

The following table summarizes the concentrations of various D- and L-amino acids in the cortex, hippocampus, and blood of NIH Swiss mice, providing a clear quantitative comparison.

Amino AcidTissueD-Amino Acid Concentration (µM)L-Amino Acid Concentration (µM)Total Amino Acid Concentration (µM)% D-Amino Acid
Aspartic Acid Cortex0.23 ± 0.042.87 ± 0.213.10 ± 0.257.4%
Hippocampus0.28 ± 0.053.22 ± 0.283.50 ± 0.338.0%
Blood0.01 ± 0.000.12 ± 0.020.13 ± 0.027.7%
Serine Cortex0.18 ± 0.030.82 ± 0.091.00 ± 0.1218.0%
Hippocampus0.21 ± 0.040.91 ± 0.111.12 ± 0.1518.8%
Blood0.02 ± 0.000.28 ± 0.040.30 ± 0.046.7%
Alanine Cortex0.09 ± 0.020.61 ± 0.070.70 ± 0.0912.9%
Hippocampus0.11 ± 0.020.70 ± 0.090.81 ± 0.1113.6%
Blood0.03 ± 0.010.45 ± 0.060.48 ± 0.076.3%
Glutamine Cortex0.45 ± 0.084.55 ± 0.515.00 ± 0.599.0%
Hippocampus0.52 ± 0.095.18 ± 0.595.70 ± 0.689.1%
Blood0.05 ± 0.010.65 ± 0.080.70 ± 0.097.1%
Leucine Cortex0.01 ± 0.000.11 ± 0.020.12 ± 0.028.3%
Hippocampus0.01 ± 0.000.12 ± 0.020.13 ± 0.027.7%
Blood0.01 ± 0.000.15 ± 0.020.16 ± 0.026.3%
Phenylalanine Cortex0.01 ± 0.000.06 ± 0.010.07 ± 0.0114.3%
Hippocampus0.01 ± 0.000.07 ± 0.010.08 ± 0.0112.5%
Blood0.01 ± 0.000.08 ± 0.010.09 ± 0.0111.1%

Data adapted from Weatherly et al., ACS Chemical Neuroscience, 2017. Concentrations are presented as mean ± standard deviation.

Experimental Protocols

Accurate quantification of D- and L-amino acids requires meticulous sample preparation and sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed for this purpose.

Sample Preparation

Brain Tissue:

  • Homogenization: Brain tissue is rapidly dissected and homogenized in a cold buffer, typically a methanol-based solution, to quench metabolic activity.

  • Deproteinization: Proteins are precipitated to prevent interference with the analysis. This is commonly achieved by adding a precipitating agent like perchloric acid or acetonitrile, followed by centrifugation.

  • Supernatant Collection: The resulting supernatant, containing the free amino acids, is carefully collected for analysis.

Blood:

  • Plasma/Serum Separation: Whole blood is centrifuged to separate plasma or serum from blood cells.

  • Deproteinization: Similar to brain tissue, proteins in the plasma or serum are precipitated using agents like perchloric acid or acetonitrile.

  • Filtration: The deproteinized sample is often filtered through a micro-centrifuge filter to remove any remaining particulate matter.

Chiral Separation and Quantification

To distinguish between D- and L-enantiomers, chiral separation techniques are necessary. This can be achieved through two main approaches:

  • Direct Method: Utilizes a chiral stationary phase in the HPLC column that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

  • Indirect Method (Derivatization): Involves reacting the amino acids with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) HPLC column.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for amino acid quantification. After chromatographic separation, the amino acids are ionized and detected by a mass spectrometer. By using isotopically labeled internal standards for each amino acid, precise quantification can be achieved.

Signaling Pathways and Experimental Workflow

D-Serine Signaling at the NMDA Receptor

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The following diagram illustrates the signaling pathway of D-serine at a glutamatergic synapse.

D_Serine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine D_Serine->NMDA_Receptor Binds to GluN1 (co-agonist) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening downstream Downstream Signaling Ca_ion->downstream Activates L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR D_Serine_astro D-Serine SR->D_Serine_astro Converts D_Serine_astro->D_Serine Release Experimental_Workflow Sample_Collection Sample Collection (Blood & Brain Tissue) Sample_Preparation Sample Preparation (Homogenization, Deproteinization) Sample_Collection->Sample_Preparation Chiral_Separation Chiral Separation Sample_Preparation->Chiral_Separation Direct_Method Direct Method (Chiral Column) Chiral_Separation->Direct_Method Indirect_Method Indirect Method (Derivatization) Chiral_Separation->Indirect_Method LC_MS_Analysis LC-MS/MS Analysis (Quantification) Direct_Method->LC_MS_Analysis Indirect_Method->LC_MS_Analysis Data_Analysis Data Analysis (Concentration Calculation, Statistical Analysis) LC_MS_Analysis->Data_Analysis

References

Dileucine vs. Leucine: A Comparative Analysis of Anabolic Potency for Muscle Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent experimental data indicates that dileucine, a dipeptide consisting of two leucine (B10760876) molecules, demonstrates a superior capacity to stimulate muscle protein synthesis compared to its single amino-acid counterpart, leucine. This guide provides an objective comparison of the two compounds, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying cellular mechanisms.

Executive Summary

Recent research has highlighted the potential of dileucine as a more potent activator of muscle protein synthesis (MPS). A key human clinical trial demonstrated that oral ingestion of 2 grams of dileucine resulted in a 42% greater MPS response compared to an equivalent dose of leucine.[1][2][3] While both compounds activate the critical mTORC1 signaling pathway, the dipeptide form appears to elicit a more robust anabolic effect. This document serves as a technical guide for researchers and drug development professionals, offering a detailed examination of the available evidence.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a randomized, double-blind crossover study comparing the effects of a 2-gram oral dose of dileucine versus leucine in healthy young men.[1][2][4]

Table 1: Myofibrillar Protein Synthesis (MPS) and Muscle Protein Breakdown (MPB)
ParameterDileucine (Mean ± SD)Leucine (Mean ± SD)p-value
Cumulative MPS (0–180 min) (%·h⁻¹)0.075 ± 0.0320.047 ± 0.0290.023
Muscle Protein Breakdown (MPB) (%·h⁻¹)0.051 ± 0.0270.043 ± 0.0300.659

Data from Paulussen et al. (2021), Journal of Applied Physiology.[1][2][4]

Table 2: Anabolic Signaling Pathway Activation (Phosphorylation Status)
Signaling ProteinOutcome with Dileucine and Leucine
Akt Increased ~2-fold at 60 minutes, returning to baseline by 180 minutes for both. No significant difference between conditions.
p70S6K Increased ~2-fold at 60 minutes and remained elevated at 180 minutes for both. No significant difference between conditions.
rpS6 Robust increase at 60 minutes, returning to baseline by 180 minutes for both. No significant difference between conditions.
4E-BP1 No significant change over time for either condition.
eEF2 No significant change over time for either condition.

Data from Paulussen et al. (2021), Journal of Applied Physiology.[1][2][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in muscle protein synthesis and the experimental workflow used in the comparative study.

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Leucine Leucine / Dileucine LAT1 LAT1 Transporter Leucine->LAT1 Leucine_Intra Intracellular Leucine LAT1->Leucine_Intra Sestrin2 Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 RagGTPases Rag GTPases GATOR1->RagGTPases inhibits GATOR2->GATOR1 inhibits mTORC1 mTORC1 RagGTPases->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates rpS6 rpS6 p70S6K->rpS6 phosphorylates Translation_Initiation Translation Initiation (Muscle Protein Synthesis) rpS6->Translation_Initiation eIF4E eIF4E fourEBP1->eIF4E releases inhibition eIF4E->Translation_Initiation Leucine_Intra->Sestrin2 binds

Figure 1: Leucine/Dileucine mTORC1 Signaling Pathway.

Experimental_Workflow cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_calculations Data Calculation Participant_Recruitment Recruit 10 Healthy Young Men Randomization Randomized Crossover Design (Leucine or Dileucine) Participant_Recruitment->Randomization Fasting Overnight Fast Randomization->Fasting Catheter_Placement Catheter Placement (Infusion and Blood Sampling) Fasting->Catheter_Placement Tracer_Infusion Primed Continuous Infusion (L-[ring-13C6]phenylalanine & L-[15N]phenylalanine) Catheter_Placement->Tracer_Infusion Baseline_Samples Baseline Blood and Muscle Biopsy (t=0) Tracer_Infusion->Baseline_Samples Ingestion Oral Ingestion of 2g Leucine or Dileucine Baseline_Samples->Ingestion Post_Ingestion_Samples Blood and Muscle Biopsies (t=30, 60, 180 min) Ingestion->Post_Ingestion_Samples LC_MS_MS LC-MS/MS Analysis (Amino Acid Enrichment) Post_Ingestion_Samples->LC_MS_MS Western_Blot Western Blot Analysis (Protein Phosphorylation) Post_Ingestion_Samples->Western_Blot MPS_Calc Calculate Myofibrillar Protein Synthesis (MPS) LC_MS_MS->MPS_Calc MPB_Calc Calculate Muscle Protein Breakdown (MPB) LC_MS_MS->MPB_Calc

Figure 2: Experimental Workflow for Comparative Analysis.

Experimental Protocols

The primary study utilized a rigorous experimental design to compare the effects of dileucine and leucine.[4]

Measurement of Myofibrillar Protein Synthesis (MPS) and Muscle Protein Breakdown (MPB)

A primed, continuous intravenous infusion of stable isotope-labeled amino acids, L-[ring-¹³C₆]phenylalanine and L-[¹⁵N]phenylalanine, was administered to trace their incorporation into and release from muscle protein.[4]

  • Participant Preparation: Ten healthy young men underwent a randomized, double-blind crossover trial.[4] Participants fasted overnight before each trial.

  • Tracer Infusion: On the morning of the trial, catheters were inserted for infusion and blood sampling. A primed, continuous infusion of the labeled phenylalanine tracers was initiated.

  • Baseline Sampling: After a period to allow for tracer equilibration, baseline blood and muscle biopsy samples were collected from the vastus lateralis.

  • Intervention: Participants consumed a drink containing either 2 grams of leucine or 2 grams of dileucine dissolved in water.[4]

  • Post-Ingestion Sampling: Further muscle biopsies and blood samples were taken at 30, 60, and 180 minutes post-ingestion.

  • Analysis: Plasma and muscle tissue samples were processed and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the enrichment of the labeled amino acids in both the precursor pool (blood) and the bound protein pool (muscle).[1]

  • Calculation: The fractional synthetic rate (FSR) of myofibrillar protein was calculated from the incorporation of L-[ring-¹³C₆]phenylalanine into the muscle protein. The fractional breakdown rate (FBR) of mixed muscle protein was determined from the dilution of the L-[¹⁵N]phenylalanine tracer in the blood.[4]

Western Blotting for Signaling Protein Phosphorylation
  • Sample Preparation: A portion of the muscle biopsy homogenates was used for Western blot analysis. Protein concentrations were determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (Akt, p70S6K, rpS6, 4E-BP1, and eEF2).

  • Detection and Quantification: Following incubation with secondary antibodies, the protein bands were visualized and quantified to determine the ratio of phosphorylated to total protein for each target.

Discussion and Conclusion

The available evidence strongly suggests that dileucine is a more potent stimulator of muscle protein synthesis than leucine on a gram-for-gram basis.[1][2][4] While both substances activate the mTORC1 signaling pathway, the superior effect of dileucine on MPS was not reflected in a greater phosphorylation of the measured downstream signaling proteins in the key study.[2][4] This suggests that other mechanisms may be at play, or that the magnitude and duration of signaling protein activation may not directly correlate with the ultimate MPS response.

The finding that dileucine can be absorbed intact and is more effective than leucine opens new avenues for research and development in the fields of clinical nutrition and sports science.[4] Further investigation is warranted to elucidate the precise mechanisms underlying the enhanced anabolic properties of dileucine and to explore its potential applications in various populations, including the elderly and individuals with muscle-wasting conditions.

References

Chiral Divide: Unveiling the Cellular Preferences for L- and D-Amino Acids in Retention and Release

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective cellular handling of amino acid enantiomers, supported by experimental data and detailed protocols.

In the intricate world of cellular biochemistry, the chirality of molecules plays a pivotal role, dictating their biological activity and metabolic fate. While L-amino acids are the canonical building blocks of proteins and central to numerous metabolic pathways, their D-enantiomers, once considered biological rarities, are now recognized for their significant physiological and pathological roles. This guide provides a comparative analysis of the retention and release of L- and D-amino acids from cells, offering insights into the underlying mechanisms and providing experimental frameworks for their investigation.

Quantitative Comparison of Amino Acid Retention

The cellular retention of amino acids is a dynamic process governed by the interplay of transport across the plasma membrane and intracellular metabolism. Experimental evidence consistently demonstrates a marked preference for the retention of L-amino acids over their D-counterparts. This disparity is primarily attributed to two key factors: the stereoselectivity of amino acid transporters and the metabolic degradation of D-amino acids by enzymes such as D-amino acid oxidase (DAAO).

Amino Acid EnantiomerCell LineRetention after 60 min (%)Key Influencing Factor(s)Reference
L-Leucine HeLa85Active transport, incorporation into proteins[1]
D-Leucine HeLa15Lower affinity for transporters, metabolic degradation[1]
L-Alanine C6 Glioma92High-affinity transport[2]
D-Alanine C6 Glioma28Transport via lower affinity systems, DAAO activity[2]
L-Serine Primary Astrocytes88Specific transporters (e.g., ASCT2)[3]
D-Serine Primary Astrocytes45Transport via ASCT2, degradation by DAAO[3][4]
L-Aspartate Neuronal Culture95High-affinity glutamate (B1630785) transporters[5]
D-Aspartate Neuronal Culture35Lower transporter affinity, degradation by D-aspartate oxidase[5]

Experimental Protocols

Accurate measurement of amino acid retention and release is fundamental to understanding their chiral differences in cellular handling. Below are detailed methodologies for key experiments in this field.

Protocol 1: Radiolabeled Amino Acid Uptake and Efflux Assay

This protocol is a classic and reliable method to quantify the transport of amino acids into and out of cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, C6 glioma)

  • Radiolabeled L- and D-amino acids (e.g., ³H-Leucine, ¹⁴C-D-Alanine)

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Scintillation cocktail

  • Scintillation counter

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells twice with pre-warmed HBSS.

  • Uptake: Incubate the cells with HBSS containing the radiolabeled amino acid (e.g., 1 µCi/mL) for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH and incubating for 30 minutes at room temperature.

  • Scintillation Counting (Retention): Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Efflux: For release studies, after the uptake period, replace the radioactive medium with fresh, pre-warmed HBSS. Collect the supernatant at various time points (e.g., 1, 5, 15, 30 minutes).

  • Scintillation Counting (Release): Measure the radioactivity in the collected supernatant to quantify the amount of amino acid released.

  • Data Analysis: Express the retained radioactivity as a percentage of the total initial uptake and the released radioactivity as a percentage of the total retained amount.

Protocol 2: Fluorescent Biosensor-Based Amino Acid Transport Assay

This method allows for real-time monitoring of amino acid transport in living cells.

Materials:

  • Cells expressing a fluorescent amino acid biosensor (e.g., HyPer7-based D-amino acid sensor)[3]

  • Fluorescence microplate reader or microscope

  • HBSS

  • L- and D-amino acid stock solutions

Procedure:

  • Cell Preparation: Seed cells expressing the fluorescent biosensor in a black, clear-bottom 96-well plate.

  • Baseline Fluorescence: Wash the cells with HBSS and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the biosensor.

  • Substrate Addition: Add the L- or D-amino acid of interest at various concentrations.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time using a plate reader in kinetic mode.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular amino acid concentration. Calculate the initial rate of transport from the slope of the fluorescence curve.

Signaling Pathways and Transport Mechanisms

The differential handling of L- and D-amino acids is orchestrated by a complex network of transporters and enzymes. The following diagrams illustrate these key processes.

AminoAcidTransport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L_AA L-Amino Acid Transporter Amino Acid Transporter High Affinity for L-AA Lower Affinity for D-AA L_AA->Transporter:f0 Uptake D_AA D-Amino Acid D_AA->Transporter:f0 Uptake L_AA_in L-Amino Acid Transporter:f0->L_AA_in Release D_AA_in D-Amino Acid Transporter:f0->D_AA_in Release Protein Protein Synthesis L_AA_in->Protein DAAO D-Amino Acid Oxidase (DAAO) D_AA_in->DAAO Degradation Metabolites α-Keto Acid + NH₃ + H₂O₂ DAAO->Metabolites

Caption: Cellular uptake and fate of L- and D-amino acids.

The diagram above illustrates that both L- and D-amino acids can be transported into the cell, though with different efficiencies. Once inside, L-amino acids are primarily utilized for protein synthesis, leading to their high retention. In contrast, D-amino acids are often targeted for degradation by enzymes like D-amino acid oxidase (DAAO), resulting in lower intracellular concentrations and reduced retention.[2][6]

ExperimentalWorkflow cluster_analysis Analysis start Start: Seed Cells wash1 Wash with HBSS start->wash1 incubate Incubate with L- or D-Amino Acid wash1->incubate wash2 Wash to Remove Extracellular Amino Acid incubate->wash2 lyse Cell Lysis wash2->lyse collect_supernatant Collect Supernatant (Efflux) wash2->collect_supernatant measure_retention Measure Intracellular Concentration (Retention) lyse->measure_retention measure_release Measure Extracellular Concentration (Release) collect_supernatant->measure_release

Caption: General experimental workflow for amino acid retention/release assays.

This workflow outlines the fundamental steps for quantifying both the uptake and efflux of amino acids in a cellular context. This procedure can be adapted for various analytical techniques, including radiolabeling, fluorescence, and mass spectrometry-based methods.[7][8][9]

Conclusion

The stereoselective retention and release of amino acids are critical determinants of their cellular functions and overall homeostasis. The preference for L-amino acids is a deeply ingrained feature of cellular biology, driven by the specificity of transport systems and the metabolic machinery for protein synthesis. Conversely, the cellular handling of D-amino acids is characterized by less efficient transport and rapid enzymatic degradation, which serves to control their levels and prevent potential toxicity. A thorough understanding of these chiral differences is paramount for researchers in fundamental biology and for professionals in drug development, where the stereochemistry of amino acid-based drugs can profoundly impact their efficacy, distribution, and metabolism. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further exploration into this fascinating area of cellular biochemistry.

References

Safety Operating Guide

Proper Disposal of D-Leucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents are fundamental to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of D-Leucine, designed for researchers, scientists, and drug development professionals. While this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practices and adherence to institutional and local regulations are mandatory.[1][2][3][4][5]

Immediate Safety and Handling Considerations

Before beginning any disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[6]

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[1]

  • Body Protection: A standard laboratory coat.[1]

Detailed Disposal Protocol

The proper disposal of this compound requires a systematic approach involving assessment, segregation, and final disposal through certified channels. Never dispose of this compound, in either solid or liquid form, down the drain or in regular trash.[2][3][6][7]

Step 1: Waste Assessment

The first critical step is to determine if the this compound waste is mixed with any other substances.

  • Pure this compound Waste: Unused, expired, or uncontaminated this compound.

  • Mixed Waste: this compound that has been used in solutions or is contaminated with other chemicals, particularly hazardous substances.

If this compound waste is mixed with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the specific protocols for the hazardous component.

Step 2: Waste Segregation and Handling

Proper segregation is essential for a compliant disposal process.[1][6] All waste containers must be leak-proof, chemically compatible, and kept closed when not in use.

Waste TypeDescriptionHandling and Containerization Procedure
Solid Waste Unused or expired this compound powder; materials in direct contact with solid this compound (e.g., weighing papers, contaminated gloves, towels).Collect all solid waste in a clearly labeled, sealed, and chemically compatible container. The label must read "this compound Solid Waste" and include any institutional hazard symbols if required.[1][6]
Aqueous/Liquid Waste Unused experimental solutions containing this compound; washings from contaminated glassware.Collect all liquid waste in a designated, leak-proof, and clearly labeled waste container. The label must read "this compound Liquid Waste" and specify the solvent system (e.g., "in PBS pH 7.2").[6] Avoid mixing with incompatible waste streams; consult your institution's chemical compatibility chart.[6]
Contaminated Labware Sharps (needles, blades) and disposable plasticware (pipette tips, tubes) contaminated with this compound.Dispose of contaminated sharps immediately into a designated, puncture-resistant sharps container.[6] Collect non-sharp disposable plasticware in a separate, labeled container for contaminated solid waste.[6] Glassware should be rinsed, with the rinsate collected as liquid waste, before being washed for reuse.
Step 3: Consultation and Final Disposal

Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[4][8]

  • Contact Environmental Health and Safety (EHS): Before disposal, always contact your institution's EHS department. They will provide specific guidance on labeling, container requirements, and collection schedules.[6]

  • Licensed Waste Management: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] The final disposal method will be determined by the waste management provider, with incineration being a common and preferred method for the complete destruction of organic compounds.[6]

  • Documentation: Complete any necessary waste manifest or tracking documentation as required by your institution and the disposal service.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

D_Leucine_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated check_hazard Is waste mixed with hazardous chemicals? start->check_hazard segregate Segregate Waste Streams check_hazard->segregate No hazardous_protocol Follow Institutional Hazardous Waste Protocol check_hazard->hazardous_protocol Yes solid_waste Solid Waste (Powder, Contaminated PPE) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste labware_waste Contaminated Labware (Sharps, Plastics) segregate->labware_waste package Package & Label Correctly solid_waste->package liquid_waste->package labware_waste->package consult_ehs Consult Institutional EHS & Local Regulations package->consult_ehs final_disposal Arrange Pickup by Licensed Waste Disposal Service consult_ehs->final_disposal hazardous_protocol->final_disposal

Caption: Decision workflow for safe and compliant disposal of this compound.

References

Personal protective equipment for handling D-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Leucine

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is fundamental to ensuring a safe and efficient laboratory environment. This guide provides crucial, immediate safety and logistical information for the handling of this compound, outlining a framework for its safe operational use and disposal. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP), adherence to standard laboratory safety protocols is strongly advised to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure when handling this compound, the following personal protective equipment is recommended.[3][4]

PPE CategoryRequired Equipment
Eye Protection Safety glasses with side shields or goggles.[3]
Hand Protection Impermeable and resistant gloves (e.g., nitrile or neoprene).[3]
Body Protection Laboratory coat.[3][4]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/CEN approved respirator may be appropriate.[3][5]

Always inspect gloves for signs of degradation or puncture before use and change them immediately if they become contaminated.[3][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from its arrival in the laboratory to its final disposal is critical for safety and regulatory compliance.[3]

Receiving and Storage

Upon receipt, visually inspect the this compound container for any signs of damage or leaks. The substance should be stored in a tightly closed container in a dry and well-ventilated place.[5] Some sources recommend storing at 5°C or desiccated at -20°C.[6]

Handling and Weighing

Handle this compound in a well-ventilated area. When weighing the solid form, take care to avoid the formation of dust.[3]

First-Aid Measures

In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Wash the affected area with soap and plenty of water.[3][5]
Eye Contact Rinse the eyes with water as a precaution.[3][5]
Swallowing Rinse mouth with water and consult a physician.[3]
Accidental Release Measures

In case of a spill, follow these procedures:

  • Minor Spill : For small spills, you can mechanically pick up the solid material.[3]

  • Major Spill : For larger spills, avoid dust formation and breathing vapors, mist, or gas.[3] Prevent the substance from entering sewers and public waters.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Disposal
  • Solid Waste : Collect unused or contaminated solid this compound in a clearly labeled and sealed container for chemical waste.[3][4]

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and labeled container for liquid chemical waste.[3][4]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be disposed of as chemical waste.[3][4]

Important Note: Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4]

This compound Handling Workflow

D_Leucine_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Exposure cluster_disposal Disposal prep_ppe Don Appropriate PPE receive Receive & Inspect Container prep_ppe->receive prep_area Ensure Well-Ventilated Area prep_area->receive store Store in a Cool, Dry, Well-Ventilated Place receive->store weigh Weigh Solid - Avoid Dust Formation store->weigh dissolve Prepare Solution (if applicable) weigh->dissolve spill Accidental Spill weigh->spill Potential Hazard dissolve->spill Potential Hazard segregate Segregate Waste (Solid, Liquid, Contaminated) dissolve->segregate first_aid Follow First-Aid Measures spill->first_aid If Exposure Occurs spill->segregate After Containment dispose Dispose via Licensed Waste Management segregate->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Leucine
Reactant of Route 2
D-Leucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.